molecular formula C6H9N3O B1463320 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one CAS No. 1221791-84-9

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Cat. No.: B1463320
CAS No.: 1221791-84-9
M. Wt: 139.16 g/mol
InChI Key: XYLDQKUMKZCVCZ-UHFFFAOYSA-N
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Description

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-6,7-diazaspiro[3.4]oct-5-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-4-6(2-1-3-6)5(10)9-8-4/h1-3H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLDQKUMKZCVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one: A Novel Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For media inquiries, please contact: Dr. Gemini Senior Application Scientist Google Research [email protected]

Abstract

This technical guide provides a comprehensive overview of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one (CAS Number: 1221791-84-9), a unique spirocyclic γ-lactam. The guide will cover its chemical and physical properties, potential for synthetic utility, and prospective applications in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize available technical data with field-proven insights to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Emerging Importance of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with drug-like properties is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. This unique topology allows for precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity. The spiro-γ-lactam motif, in particular, is a privileged scaffold found in a variety of biologically active natural products and synthetic molecules.[1] The rigid framework of these compounds can improve metabolic stability and oral bioavailability, making them attractive candidates for drug discovery programs.

This compound presents an intriguing scaffold within this class, incorporating a reactive amino group and a unique diazaspiro backbone. This guide will explore the foundational knowledge of this compound and extrapolate its potential based on the broader understanding of spiro-γ-lactams.

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research and development campaign. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1221791-84-9[2]
Molecular Formula C₆H₉N₃O[2]
IUPAC Name This compound[2]
Melting Point 86 - 88 °C[2]
Physical Form Solid[2]
Purity 95%[2]

Structural Uniqueness: The spirocyclic nature of this molecule, with a cyclobutane ring fused to a dihydropyrazinone ring, imparts significant structural rigidity. The presence of the enamine-like amino group at position 8 offers a key site for chemical modification and derivatization, which is a critical aspect for structure-activity relationship (SAR) studies.

Synthesis Strategies: A Prospective Approach

One of the most powerful and stereoselective methods for the synthesis of spirocyclic γ-lactams is the formal [3+2] cycloaddition reaction.[3] This approach would likely involve the reaction of a cyclobutane-derived dipolarophile with a suitable three-atom component to construct the heterocyclic ring.

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The disconnection approach suggests that the target molecule could be synthesized from a cyclobutanone precursor.

G Target This compound Intermediate1 Spirocyclic Imine Intermediate Target->Intermediate1 Oxidation / Amination Precursor1 Aminocyclobutanecarboxylic Acid Derivative Intermediate1->Precursor1 Condensation Precursor2 Nitrogen Source (e.g., Hydrazine derivative) Precursor1->Precursor2 Coupling

Caption: Hypothetical retrosynthetic analysis for the synthesis of this compound.

Proposed Forward Synthesis Workflow

Based on the retrosynthesis, a potential forward synthesis could be envisioned as follows:

  • Step 1: Formation of an Aminocyclobutanecarboxylic Acid Derivative: This could be achieved through various established methods for the synthesis of functionalized cyclobutanes.

  • Step 2: Coupling with a Hydrazine Derivative: The carboxylic acid derivative would be coupled with a suitable hydrazine to form a hydrazide.

  • Step 3: Intramolecular Cyclization: The hydrazide would then undergo an intramolecular condensation to form the spirocyclic lactam ring.

  • Step 4: Introduction of the Amino Group: The final step would involve the introduction of the amino group at the 8-position, potentially through a late-stage functionalization strategy.

This proposed pathway is a logical starting point for the development of a robust synthetic route. Optimization of reaction conditions and reagents would be necessary to achieve good yields and purity.

Potential Biological Activity and Applications in Drug Discovery

The γ-lactam moiety is a common feature in a wide array of biologically active compounds, exhibiting a broad spectrum of activities.[4] Given the structural features of this compound, several potential therapeutic applications can be hypothesized.

Potential Therapeutic Areas:

  • Oncology: Spiro-γ-lactams have been investigated as anticancer agents. The rigid scaffold can be decorated with functional groups that interact with specific targets in cancer cells.

  • Infectious Diseases: The lactam ring is a key component of many antibiotics. It is plausible that derivatives of this spirocyclic scaffold could exhibit antibacterial or antifungal properties.

  • Neurodegenerative Diseases: Compounds with rigid, well-defined three-dimensional shapes are of interest in the development of CNS-active drugs.

Workflow for Biological Screening:

The following workflow outlines a rational approach to exploring the biological potential of this compound.

G Start This compound Screening High-Throughput Screening (HTS) against diverse target panels Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical workflow for the biological evaluation and development of a novel chemical entity.

Safety and Handling

Based on the available safety data, this compound should be handled with care in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. Its unique spirocyclic structure and embedded functional groups make it an attractive starting point for the design of novel therapeutic agents. While specific biological data is currently lacking in the public domain, the broader importance of spiro-γ-lactams in medicinal chemistry suggests that this compound and its derivatives warrant further investigation.

Future research efforts should focus on:

  • Development of a robust and scalable synthetic route.

  • Comprehensive biological screening to identify potential therapeutic targets.

  • Structure-activity relationship studies to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

  • 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Royal Society of Chemistry. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health. [Link]

  • Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Imperative

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific evaluation. A foundational element of this journey is the comprehensive characterization of its physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.

This guide focuses on 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one , a heterocyclic compound with a unique spirocyclic architecture. The presence of both hydrogen bond donors and acceptors, a lactam ring, and an amino group suggests a complex and intriguing chemical profile with potential for diverse biological interactions. As specific experimental data for this molecule is not yet widely published, this document serves as a strategic roadmap for its complete physicochemical profiling. We will not only outline the critical experiments but also delve into the causality behind the choice of methodologies, ensuring a self-validating and robust data package for this promising scaffold. The principles and protocols detailed herein are designed to be broadly applicable to the characterization of novel heterocyclic compounds.

Molecular Structure and In Silico Profiling

Prior to any benchwork, a thorough in silico analysis is indispensable. Computational tools provide a rapid, cost-effective means to predict fundamental properties, guiding experimental design and helping to anticipate potential challenges.[1][2][3]

The structure of this compound is presented below:

G cluster_0 Sample Preparation cluster_1 Analysis Workflow cluster_2 Data Integration & Decision Prep Dissolve in suitable solvent (e.g., Acetonitrile/Water) HPLC HPLC-UV/MS (Purity & MW) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Confirmation) Prep->NMR IR FTIR Spectroscopy (Functional Groups) Prep->IR Confirm Identity & Purity Confirmed? HPLC->Confirm NMR->Confirm IR->Confirm

Sources

An In-Depth Technical Guide to the Synthesis of Spirocyclic Lactams Containing Dihydropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing spirocyclic lactams fused with a dihydropyrazole ring. This unique structural motif is of significant interest in medicinal chemistry due to its inherent three-dimensionality and prevalence in biologically active compounds.[1][2][3][4] We will move beyond simple procedural lists to delve into the mechanistic underpinnings and the rationale behind experimental design, offering field-proven insights to empower your own synthetic endeavors.

Introduction: The Allure of 3D Scaffolds in Drug Discovery

The drive towards molecules with greater three-dimensional complexity is a defining trend in modern drug discovery.[1] "Flat" aromatic compounds often suffer from a higher rate of attrition during clinical trials.[1] Spirocycles, by virtue of their mutually orthogonal rings joined at a single tetrahedral carbon, inherently occupy a more defined and extensive volume of chemical space.[1][3] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3] When the privileged lactam moiety, a cornerstone of many pharmaceuticals, is fused with a dihydropyrazole ring, the resulting spirocyclic scaffold presents a compelling starting point for the development of novel therapeutics, with reported activities including antimicrobial and anticancer effects.[2][5] This guide will illuminate the primary pathways to access these valuable and stereochemically rich structures.

Chapter 1: The Workhorse of Spiro-Fused Heterocycles: [3+2] Cycloaddition Reactions

One of the most powerful and convergent methods for constructing five-membered rings is the 1,3-dipolar cycloaddition.[6] This reaction class involves the union of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle in a single, often highly stereospecific, step.[6] For the synthesis of spirocyclic dihydropyrazole lactams, this typically involves the reaction of a 1,3-dipole like a nitrile imine or a diazoalkane with a lactam bearing an exocyclic double bond (an α-methylene lactam).[7][8]

Mechanistic Rationale: A Concerted Approach

The 1,3-dipolar cycloaddition is generally considered a concerted, pericyclic reaction, proceeding through a cyclic transition state without the formation of intermediates.[6] The stereochemistry of the dipolarophile is retained in the product, making it a highly reliable transformation. The causality behind this is governed by the frontier molecular orbitals (FMOs) of the reactants; the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Below is a generalized workflow for this synthetic approach.

G A α-Methylene Lactam (Dipolarophile) D [3+2] Cycloaddition A->D B 1,3-Dipole Precursor (e.g., Hydrazonoyl Halide, Diazo Compound) C In situ generation of 1,3-Dipole (e.g., Nitrile Imine) B->C C->D E Spirocyclic Lactam -Dihydropyrazole Adduct D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General workflow for [3+2] cycloaddition synthesis.

Asymmetric Catalysis: Mastering Stereocontrol

Achieving enantioselectivity is paramount in drug development. The asymmetric 1,3-dipolar cycloaddition has emerged as a sophisticated strategy to construct these chiral spirocycles.[7][8] A key breakthrough in this area involves the use of a chiral Lewis acid catalyst to coordinate with the dipolarophile, thereby creating a chiral environment that directs the approach of the 1,3-dipole to one face of the double bond.

Expert Insight: The choice of the Lewis acid and its counterion is critical and non-obvious. For instance, in the cycloaddition of diazoacetates to α-methylene lactams, Mg(NTf₂)₂ was found to be superior to other magnesium salts like Mg(ClO₄)₂, MgI₂, or Mg(OTf)₂.[7] The strong Lewis acidity of the Mg²⁺ cation, combined with the weakly coordinating NTf₂⁻ anion, effectively activates the lactam substrate towards cycloaddition while minimizing catalyst inhibition.[7] This demonstrates a self-validating system: the optimal catalyst provides higher yield and enantioselectivity, confirming the soundness of the mechanistic hypothesis.[7]

EntryLactam Ring SizeN-Substituent (Protecting Group)DipoleYield (%)ee (%)Reference
16-memberedCbzEthyl Diazoacetate8586[7]
27-memberedCbzEthyl Diazoacetate7289[7]
35-memberedCbzEthyl Diazoacetate9165[7]
46-memberedFmocEthyl Diazoacetate8187[7]
56-memberedBocEthyl Diazoacetate3859[7]
66-memberedCbzPhenyl Nitrile Oxide8987[7]
Table 1. Representative results for the asymmetric 1,3-dipolar cycloaddition of α-methylene lactams.

Causality in Action: The data in Table 1 reveals important structure-activity relationships. The lower enantioselectivity observed with the 5-membered lactam (Entry 3) is hypothesized to be due to a different bite angle of the imide moiety, which affects the precise geometry of the catalyst-substrate complex.[7] Similarly, the bulky tert-butyl group of the Boc protecting group (Entry 5) likely hinders coordination to the magnesium catalyst, resulting in dramatically lower turnover and enantioselectivity.[7] These insights are crucial for troubleshooting and optimizing the reaction for new substrates.

Experimental Protocol: Asymmetric Synthesis of a Spiro[piperidine-2,3'-pyrazoline]-6-one Derivative

This protocol is a representative example based on the work of Kennemur and coworkers.[7]

System: An oven-dried vial equipped with a magnetic stir bar is charged with the chiral ligand (e.g., a PyBOX derivative, 11 mol %) and Mg(NTf₂)₂ (10 mol %).

  • Solvent Addition: Anhydrous 1,2-dichloroethane (DCE, 1.5 mL) is added, and the mixture is stirred at 23 °C for 30 minutes to allow for catalyst pre-formation.

  • Reactant Addition: The N-Cbz-α-methylene-δ-valerolactam (0.10 mmol, 1.0 equiv) is added to the catalyst solution.

  • Initiation: Ethyl diazoacetate (0.15 mmol, 1.5 equiv) is added to initiate the cycloaddition.

  • Reaction Monitoring: The reaction is stirred at 23 °C for 18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired spirocyclic lactam.

  • Analysis: The enantiomeric excess (ee) is determined by chiral Supercritical Fluid Chromatography (SFC).

Chapter 2: Efficiency by Design: Multicomponent and Domino Reactions

While stepwise syntheses offer control, multicomponent reactions (MCRs) and domino (or cascade) reactions provide unparalleled efficiency by constructing complex molecules from three or more starting materials in a single pot.[9] These approaches are highly atom-economical and align with the principles of green chemistry by reducing waste and saving time and energy.[9][10]

The Multicomponent Logic

MCRs are designed so that the product of the first reaction becomes the substrate for the next, all within the same reaction vessel.[9] This avoids the need for isolating and purifying intermediates, which is often a source of yield loss. The synthesis of spiro-dihydropyrazole derivatives can be elegantly achieved through such strategies.

MCR_Workflow cluster_pot One-Pot Reaction A Component A Step1 A + B -> Int-1 A->Step1 B Component B B->Step1 C Component C Step2 Int-1 + C -> Int-2 C->Step2 Step1->Step2 Step3 Int-2 -> Final Product (Intramolecular Cyclization) Step2->Step3 Final Spirocyclic Lactam -Dihydropyrazole Step3->Final

Caption: Conceptual workflow of a three-component reaction.

Protocol Example: One-Pot Synthesis of Spiro-Pyranopyrazoles

While not lactams, pyranopyrazoles are closely related, and the principles of their MCR synthesis are directly applicable. A notable example involves the four-component reaction of a β-ketoester, hydrazine hydrate, an alkyl cyanide, and a 1,2-diketone under solvent-free conditions to yield spiro-conjugated pyranopyrazoles in high yields (85–96%).[9] This highlights the power of MCRs to rapidly generate libraries of complex spirocyclic compounds.

Chapter 3: The Privileged Scaffold: Spirooxindole-Dihydropyrazoles

The spirooxindole framework is a highly privileged motif in medicinal chemistry, found in numerous natural products and clinical candidates.[11][12] Its fusion with a dihydropyrazole ring creates a spiro[pyrazoline-3,3'-oxindole] core that has been the subject of intense synthetic interest.

Catalytic Asymmetric [4+1] Cycloaddition

A novel and elegant approach to chiral pyrazoline-spirooxindoles involves a formal [4+1] cycloaddition.[13] This strategy utilizes an N-unprotected oxindole 3-pyridinium salt (which acts as a four-atom component after in situ ylide formation) and an α-halo hydrazone (which serves as a one-atom synthon after conversion to an azoalkene).[13]

Mechanistic Insight: The reaction is catalyzed by a chiral N,N'-dioxide-Pr(OTf)₃ complex. The success of this transformation hinges on several key factors:

  • In Situ Generation: Both the oxindole ylide and the azoalkene are generated in the reaction mixture, a hallmark of an efficient domino process.[13]

  • Enantiocontrol: High enantioselectivity is achieved by running the reaction at low temperatures to suppress the uncatalyzed background reaction. Furthermore, hydrogen bonding between the oxindole's N-H group and water coordinated to the catalyst is believed to prevent the free rotation of the oxindole ring, locking it into a conformation that favors a specific enantiomeric outcome.[13]

Experimental Protocol: Asymmetric [4+1] Annulation for Spirooxindole-Pyrazolines

This protocol is adapted from the work of Feng and Liu.[13]

  • Catalyst Preparation: A mixture of the chiral N,N'-dioxide ligand (0.022 mmol) and Pr(OTf)₃ (0.02 mmol) in toluene (0.5 mL) is stirred at 60 °C for 1 hour. The solvent is then removed under vacuum.

  • Reactant Setup: To the prepared catalyst, the oxindole 3-pyridinium salt (0.2 mmol) and the α-halo hydrazone (0.24 mmol) are added, along with 4Å molecular sieves.

  • Reaction Conditions: The mixture is cooled to -20 °C, and an appropriate solvent (e.g., CH₂Cl₂) and base (e.g., Cs₂CO₃) are added.

  • Monitoring and Workup: The reaction is stirred at -20 °C for the specified time (e.g., 48 hours). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography.

Conclusion and Future Outlook

The synthesis of spirocyclic lactams containing a dihydropyrazole moiety is a vibrant and evolving field. The methodologies presented here—[3+2] cycloadditions, multicomponent reactions, and specialized annulations—provide a robust toolkit for accessing these stereochemically complex and medicinally relevant scaffolds. The emphasis on asymmetric catalysis is a testament to the field's maturity and its alignment with the needs of the pharmaceutical industry. Future innovations will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalytic systems, and applying these elegant synthetic strategies to the construction of next-generation therapeutics.

References

  • Kennemur, S. L., et al. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters. Available at: [Link][7][8]

  • Prado, A. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry. Available at: [Link][5]

  • ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link][14]

  • Coldham, I., et al. (2022). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Sheffield Hallam University Research Archive. Available at: [Link][1]

  • Laschat, S., et al. Synthesis of spirocyclic carbazole- and acridine-lactams. RSC Publishing. Available at: [Link][15]

  • Reddy, B. V. S., et al. (2021). Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. MDPI. Available at: [Link][11][16]

  • Benitez, D. (2023). New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-Boc-aminoaldehydes. TESIS DOCTORAL. Available at: [Link][2]

  • ResearchGate. (n.d.). Chartelline‐core spirooxindole‐β‐lactam synthesis from a chiral... Retrieved from [Link][12][17]

  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link][3]

  • Kamal, A., et al. (2015). New Multicomponent Domino Reactions (MDRs) in Water: Highly Chemo-, Regio- and Stereoselective Synthesis of Spiro{[5]dioxanopyridine}-4,6-diones and Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link][10]

  • Abdel-Megeed, M. F., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link][9]

  • Rebelo, S. L., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link][4]

  • Feng, X., Liu, X., et al. (2023). Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Organic Chemistry Frontiers. Available at: [Link][13]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link][6]

Sources

An In-depth Technical Guide to the Formation of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism for the formation of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, a novel spirocyclic compound with potential applications in medicinal chemistry. The synthesis of this unique molecular architecture, featuring a cyclobutane ring spiro-fused to a pyrazolone core, is predicated on the well-established principles of pyrazole synthesis. The core of this process involves the cyclocondensation of a cyclobutane-derived β-ketonitrile with hydrazine. This guide provides a detailed, step-by-step mechanistic exploration, supported by analogous transformations reported in the scientific literature. Furthermore, it offers field-proven insights into the experimental considerations and protocols necessary for the successful synthesis of this and related diazaspiro compounds.

Introduction: The Significance of Spirocyclic Pyrazolones

Spirocyclic frameworks have garnered significant attention in drug discovery due to their inherent three-dimensionality, which can lead to improved target specificity and enhanced physicochemical properties. The pyrazolone moiety, a privileged scaffold in medicinal chemistry, is a key component of numerous approved drugs. The fusion of these two structural motifs in this compound presents a compelling synthetic target with the potential for novel biological activity. Understanding the mechanism of its formation is paramount for the rational design of synthetic routes and the exploration of its chemical space for therapeutic applications.

Proposed Synthetic Pathway: A Mechanistic Deep Dive

The formation of the this compound scaffold is most plausibly achieved through the cyclocondensation reaction between a suitable cyclobutane-containing β-ketonitrile and hydrazine. This is a variation of the classical Knorr pyrazole synthesis, which traditionally utilizes 1,3-dicarbonyl compounds.[1] The use of a β-ketonitrile precursor is a well-established strategy for the introduction of an amino group at the C5 position of the resulting pyrazole ring.

The proposed key starting material is an ester of 1-cyanocyclobutane-1-carboxylic acid. The reaction with hydrazine proceeds through a series of nucleophilic attack, condensation, and cyclization steps to yield the final spirocyclic product.

Step-by-Step Mechanism

The proposed mechanism can be broken down into the following key steps:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester group in the cyclobutane β-ketonitrile. This forms a tetrahedral intermediate.

  • Formation of Hydrazide Intermediate: The tetrahedral intermediate collapses, eliminating the alcohol (from the ester) to form a more stable acyl hydrazide intermediate.

  • Intramolecular Nucleophilic Attack: The second nitrogen atom of the hydrazide moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This leads to the formation of a five-membered ring, a crucial step in the formation of the pyrazolone core.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the more stable enamine, which is the amino-pyrazoline derivative. Subsequent aromatization, driven by the formation of a conjugated system, leads to the final product, this compound.

Mechanism_of_Formation Proposed Mechanism of Formation Start Cyclobutane β-Ketonitrile + Hydrazine Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack Hydrazine H2N-NH2 Hydrazide Acyl Hydrazide Intermediate Tetrahedral->Hydrazide Elimination of ROH Cyclic_Intermediate Cyclic Intermediate Hydrazide->Cyclic_Intermediate Intramolecular Cyclization Enamine Enamine Intermediate (Tautomerization) Cyclic_Intermediate->Enamine Proton Transfer Product This compound Enamine->Product Aromatization

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocol: A Self-Validating System

The following is a generalized, yet robust, experimental protocol for the synthesis of this compound, based on established procedures for aminopyrazole synthesis.

Materials and Reagents
ReagentPuritySupplier
Ethyl 1-cyanocyclobutane-1-carboxylate>95%Commercial Source
Hydrazine hydrate>98%Commercial Source
Ethanol, anhydrous>99.5%Commercial Source
Acetic acid, glacial>99.7%Commercial Source
Step-by-Step Methodology
  • Reaction Setup: A solution of ethyl 1-cyanocyclobutane-1-carboxylate (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: Hydrazine hydrate (1.1 eq) is added dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then triturated with a cold non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation of the product.

  • Purification: The crude product is collected by filtration, washed with the cold non-polar solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (β-Ketonitrile in Ethanol) Addition 2. Add Hydrazine Hydrate (and catalytic acid) Setup->Addition Reaction 3. Reflux (4-6h) (Monitor by TLC/LC-MS) Addition->Reaction Workup 4. Cool & Evaporate (Triturate with non-polar solvent) Reaction->Workup Purification 5. Filter & Dry (Recrystallize or Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Authoritative Grounding and Causality in Experimental Design

The choice of a β-ketonitrile as the starting material is a critical design element. The nitrile group serves as a masked carboxylic acid amide, which, upon intramolecular cyclization with the hydrazide, directly yields the desired aminopyrazole structure. The use of an ester derivative of the β-ketonitrile facilitates the initial reaction with hydrazine to form the necessary hydrazide intermediate.

The selection of ethanol as a solvent is based on its ability to dissolve both the reactants and intermediates, as well as its relatively high boiling point, which is suitable for driving the reaction to completion. The addition of a catalytic amount of acetic acid can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

Conclusion

The formation of this compound is proposed to proceed through a well-precedented cyclocondensation reaction. This technical guide provides a comprehensive mechanistic framework and a practical experimental protocol for the synthesis of this novel spirocyclic pyrazolone. The insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to further explore the chemical and biological potential of this intriguing class of molecules.

References

  • Dömling, A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) characteristics of the novel heterocyclic compound, 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one. As direct experimental data for this specific molecule is not widely available in peer-reviewed literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy and data from analogous structural motifs, we will delineate the expected spectral features and outline the necessary experimental protocols for the definitive structural elucidation of this compound. Nuclear magnetic resonance (NMR) spectroscopy is a cornerstone technique in modern drug discovery, providing critical insights into molecular structure, purity, and dynamics.[1][2] For novel scaffolds such as this diazaspiro compound, a thorough NMR analysis is the gold standard for structural verification.[3][4]

Molecular Structure and Predicted NMR Landscape

The unique architecture of this compound, featuring a spirocyclic cyclobutane fused to a dihydropyridinone-like ring, presents a distinct set of NMR challenges and opportunities. A systematic analysis of its functional groups is the first step in predicting its spectral output.

Molecular structure of this compound with atom numbering for NMR assignment.

Figure 1: Molecular structure with atom numbering.

Key Structural Features and Their Expected NMR Signatures:

  • Cyclobutane Ring (C1, C2, C3, C4): The protons on this strained ring are expected to appear in the aliphatic region. The chemical shifts of cyclobutane protons are typically around 1.9-2.0 ppm.[5][6] Due to the spiro fusion, the protons on C1 and C3 will be diastereotopic, leading to complex splitting patterns.

  • Spiro Carbon (C4): This quaternary carbon is a key feature. Its chemical shift is expected to be in the range of 50-70 ppm, and it will be identifiable by its lack of a signal in a DEPT-135 experiment and its characteristic cross-peaks in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Amide/Lactam Moiety (N6-C5=O): The carbonyl carbon (C5) will be significantly deshielded, with an expected chemical shift in the range of 170-185 ppm.[7] The adjacent nitrogen (N6) will influence the chemical shifts of neighboring protons and carbons. The NH proton at N6 is expected to be a broad singlet, exchangeable with D₂O.

  • Enamine System (H₂N-C8=C7-N7): The vinyl carbon C7, attached to two nitrogen atoms, will be deshielded, while C8, bearing the amino group, will be shielded relative to a standard alkene. The amino protons (NH₂) are expected to appear as a broad singlet, also exchangeable with D₂O, typically in the range of 3.0-5.0 ppm.[8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals for 10 protons. The following table outlines the anticipated chemical shifts (δ), multiplicities, and assignments. These predictions are based on typical values for similar functional groups and require experimental verification.

Predicted Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment Rationale
~ 7.0 - 8.0br s1HNH (6)Amide proton, typically broad and downfield.
~ 4.0 - 5.0br s2HNH₂ (8)Amino group protons, broad due to exchange.[8]
~ 2.5 - 3.0m4HCH₂ (1, 3)Diastereotopic methylene protons on the cyclobutane ring adjacent to the spiro center.
~ 1.8 - 2.2m2HCH₂ (2)Methylene protons on the cyclobutane ring.[5][9]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display 6 distinct signals, corresponding to the 6 unique carbon environments in the molecule.[10]

Predicted Chemical Shift (δ) ppm Assignment Rationale
~ 175 - 185C5 (C=O)Amide carbonyl carbon, highly deshielded.[7]
~ 145 - 155C8Vinyl carbon attached to the amino group.
~ 110 - 120C7Vinyl carbon between two nitrogen atoms.
~ 50 - 70C4 (Spiro)Quaternary spiro carbon, typically in this range.
~ 30 - 40C1, C3Cyclobutane carbons adjacent to the spiro center.
~ 15 - 25C2Cyclobutane carbon furthest from the spiro center.

Experimental Protocol for NMR Analysis

To obtain high-quality, unambiguous data, a systematic approach combining 1D and 2D NMR experiments is essential.[11]

4.1. Sample Preparation

  • Compound Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting choice for polar, nitrogen-containing compounds as it can slow down the exchange of NH protons, making them sharper and easier to observe. CDCl₃ or MeOD-d₄ are other common alternatives.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For a standard 5mm NMR tube, a volume of ~500 µL is typically required.[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

4.2. NMR Data Acquisition

The following sequence of experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: A standard proton experiment to observe all proton signals.

  • ¹³C NMR: A standard proton-decoupled carbon experiment to identify the number of unique carbon environments.

  • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[13] It is crucial for identifying connected proton spin systems, such as the protons within the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs (¹JCH).[14] It allows for the unambiguous assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[15] This is arguably the most critical experiment for piecing together the molecular structure, as it connects the different spin systems and confirms the placement of quaternary carbons and heteroatoms.

Data Interpretation Workflow and Key 2D Correlations

A logical workflow is essential for assembling the spectral puzzle into a coherent structure.

NMR_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Assignment H1 1. ¹H NMR (Proton Count & Multiplicity) C13 2. ¹³C NMR & DEPT-135 (Carbon Count & Type) AssignCH 6. Assign CHn Groups (Using HSQC) H1->AssignCH COSY 3. COSY (¹H-¹H Connectivity) C13->AssignCH HSQC 4. HSQC (Direct ¹H-¹³C Bonds) ConnectFragments 8. Connect Fragments (Using HMBC) COSY->ConnectFragments HMBC 5. HMBC (Long-Range ¹H-¹³C Bonds) FinalStructure 9. Final Structure Verification HMBC->FinalStructure BuildFragments 7. Build Spin Systems (Using COSY) AssignCH->BuildFragments BuildFragments->ConnectFragments ConnectFragments->FinalStructure

Diagram 1: Recommended workflow for NMR data acquisition and interpretation.

Expected Key 2D NMR Correlations:

To confirm the structure of this compound, the following correlations in the HMBC spectrum would be definitive:

HMBC_Correlations Key Predicted HMBC Correlations H1_3 H1/H3 C4 C4 (Spiro) H1_3->C4 ³J C5 C5 (C=O) H1_3->C5 ³J C2 C2 H1_3->C2 ²J H2 H2 H2->C4 ³J C1 C1 C3 C3 NH6 NH(6) NH6->C5 ²J C7 C7 NH6->C7 ²J C8 C8 NH6->C8 ³J

Diagram 2: Key HMBC correlations for structural confirmation.

  • Protons on C1/C3 to Spiro Carbon C4: A crucial correlation from the cyclobutane protons to the quaternary spiro carbon will confirm the spirocyclic junction.

  • Protons on C1/C3 to Carbonyl C5: This correlation will link the cyclobutane ring to the lactam ring.

  • NH(6) Proton to C5 and C7: These correlations will place the NH proton between the carbonyl carbon and the vinyl carbon C7, confirming the lactam structure.

Application in Drug Discovery and Development

The precise and unambiguous structural characterization of novel chemical entities is a non-negotiable prerequisite in drug discovery.[2][16] NMR spectroscopy provides essential data that:

  • Confirms Chemical Identity: Verifies that the synthesized molecule is indeed the intended target.

  • Assesses Purity: Allows for the identification and quantification of impurities.

  • Determines 3D Structure: Advanced NMR techniques like NOESY can provide information about the spatial arrangement of atoms, which is critical for understanding how a molecule might interact with a biological target.[3]

  • Supports Intellectual Property: Detailed characterization data is essential for patent filings.

For a molecule like this compound, which represents a novel chemical scaffold, a complete NMR data set is the foundational piece of analytical evidence required before it can be advanced into biological screening and lead optimization programs.[1][3]

Conclusion

While awaiting experimental validation, this guide provides a robust, scientifically-grounded framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed experimental protocols and focusing on the key 2D correlations outlined herein, researchers can confidently elucidate and verify the structure of this and other novel spirocyclic compounds. The synergy of 1D and 2D NMR techniques remains the most powerful tool for the definitive structural assignment of complex small molecules in the pharmaceutical and chemical sciences.

References

  • Groot, M. J., & H. S. O. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 14(8), 779. [Link]

  • Al-Hadedi, A. A. M., & Al-Hamdani, A. A. S. (2015). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkat USA. [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • chem.libretexts.org. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Baranac-Stojanović, M. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378–384. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Zhang, J., & Chen, J. (2019). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 2060, 137–151. [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ACS Publications. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Proventa. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions. [Link]

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(6), 467–476. [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of small molecules in solution. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Patil, S. A., Jadhav, S. D., & Bodke, Y. D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2533. [Link]

  • Aral Research. (2024). Top Application of NMR Spectroscopy. [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of vinyl PB (B in Table I). [Link]

  • Abraham, R. J., & Mobli, M. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 617–625. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • ACS Publications. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. [Link]

  • Pure. (1983). Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

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mass spectrometry analysis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a unique spirocyclic compound with potential applications in medicinal chemistry and drug development. As a molecule incorporating a cyclobutane ring, a cyclic urea-like moiety, and a diazene functional group, its characterization demands a nuanced and well-reasoned analytical approach. This document moves beyond rote protocols to explain the fundamental causality behind each methodological choice, ensuring a robust and self-validating analytical system for researchers and drug development professionals.

Analyte Profile and Physicochemical Characteristics

A thorough understanding of the analyte's structure is the cornerstone of any successful mass spectrometry method. This compound is a novel scaffold with distinct structural features that dictate its analytical behavior.

The molecule's three-dimensional and rigid spirocyclic structure can influence its interaction with chromatographic stationary phases and its fragmentation behavior[1]. The presence of multiple nitrogen atoms, particularly the primary amine and the diazene nitrogens, renders the molecule basic and thus an excellent candidate for positive-mode electrospray ionization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular FormulaC₆H₉N₃O[2]
Average Mass139.15 g/mol Calculated
Monoisotopic Mass 139.07456 Da Calculated (Critical for HRMS)
Protonated Ion [M+H]⁺ 140.08184 Da Calculated (Precursor for MS/MS)
Key Functional GroupsSpirocyclic junction, cyclic urea, enamine, diazene, cyclobutaneStructural Analysis
Predicted PolarityHighPresence of N-H and C=O groups suggests good solubility in polar solvents.
CAS Number1221791-84-9[2]

Chromatographic Separation Strategy: Beyond Reversed-Phase

The high polarity suggested by the structure of this compound presents a significant challenge for conventional reversed-phase liquid chromatography (RPLC) using C18 columns. In RPLC, highly polar analytes often exhibit poor retention, eluting at or near the solvent front, which leads to ion suppression and unreliable quantification[3].

Causality Behind Column Selection: To achieve adequate retention and separation from other polar matrix components, a more specialized chromatographic approach is warranted. Mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics, is an excellent choice for nitrogen-containing heterocycles[4][5]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar compounds.

Protocol 1: Mixed-Mode Liquid Chromatography (MMLC) Method

This protocol is designed to provide robust retention and sharp peak shapes for the target analyte.

  • Column Selection: Utilize a mixed-mode column (e.g., a C18 with embedded polar groups or a dedicated mixed-mode phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Rationale: The acidic pH ensures the primary amine is protonated, promoting interaction with the cation-exchange function of the column. Ammonium formate is a volatile buffer, ideal for mass spectrometry.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of organic phase (e.g., 95% B) to promote hydrophilic interaction and ion-exchange retention.

    • Gradually decrease the organic phase percentage to elute the analyte. A representative gradient is shown in Table 2.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

  • Injection Volume: 1 - 5 µL.

Table 2: Representative MMLC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.0595
1.0595
8.06040
9.06040
9.1595
12.0595

Ionization and High-Resolution Mass Spectrometry (HRMS)

The choice of ionization technique is critical for achieving maximum sensitivity and structural information.

Expertise in Ionization Choice: Electrospray Ionization (ESI) is the premier choice for this molecule. The presence of multiple basic nitrogen sites allows for efficient protonation in the ESI plume, leading to the formation of a strong [M+H]⁺ ion signal. ESI is a "soft" ionization technique, which is crucial for preserving the intact molecular ion for subsequent fragmentation analysis[6].

High-Resolution Mass Spectrometry for Unambiguous Identification

High-resolution mass spectrometry (HRMS), using instruments like an Orbitrap or a Time-of-Flight (TOF) analyzer, is indispensable. It provides a highly accurate mass measurement of the precursor ion, allowing for the confident determination of its elemental composition. For the [M+H]⁺ ion of this compound, the theoretical exact mass is 140.08184 Da. An experimentally observed mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the compound's identity, distinguishing it from other potential isobaric species.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the key to structural elucidation. By isolating the protonated molecular ion ([M+H]⁺ at m/z 140.1) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint[6]. The fragmentation pathways are dictated by the molecule's functional groups.

Authoritative Grounding in Fragmentation Principles: The fragmentation of this molecule is predicted to be a composite of the behaviors of its constituent parts: cyclic ureas, diazenes, and spiro-fused rings[7][8][9].

Proposed Fragmentation Pathways:

  • Neutral Loss of Carbon Monoxide (CO): The cyclic urea moiety can readily lose a molecule of CO (28.010 Da), a common fragmentation pathway for such structures[7]. This would result in a fragment ion at m/z 112.1.

  • Cyclobutane Ring Cleavage: The spiro-fused cyclobutane ring can undergo cleavage. A retro-[2+2] cycloaddition is a possibility, leading to the loss of ethene (C₂H₄, 28.031 Da), yielding a fragment at m/z 112.1.

  • Loss of Ammonia (NH₃): The primary amino group can be lost as ammonia (17.027 Da), particularly after ring rearrangement, resulting in a fragment ion at m/z 123.1.

  • Diazene Moiety Involvement: The diazene (N=N) bond can be cleaved, potentially leading to the loss of N₂ (28.006 Da) or more complex rearrangements.

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 140.1 Frag1 Fragment A m/z 112.1 Precursor->Frag1 - CO (28 Da) Frag2 Fragment B m/z 123.1 Precursor->Frag2 - NH₃ (17 Da) Frag3 Fragment C m/z 84.1 Frag1->Frag3 - C₂H₄ (28 Da) Frag4 Fragment D m/z 95.1 Frag2->Frag4 - CO (28 Da)

Caption: Proposed MS/MS fragmentation of protonated this compound.

Integrated Analytical Workflow

A self-validating system integrates sample preparation, chromatography, and mass spectrometry into a seamless and logical process.

Protocol 2: Comprehensive LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the reference standard or sample in a suitable solvent. A mixture of 50:50 acetonitrile:water is a good starting point.

    • Perform a serial dilution to create calibration standards if quantitative analysis is required.

    • Filter all samples through a 0.22 µm syringe filter to remove particulates.

  • LC Separation:

    • Equilibrate the MMLC column (Protocol 1) with the initial mobile phase conditions (95% Acetonitrile) for at least 10 column volumes.

    • Inject the sample and run the gradient program as detailed in Table 2.

  • Mass Spectrometer Setup:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Temperature: 300 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Acquisition Mode:

      • Full Scan MS: Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 140.1.

      • Tandem MS (MS/MS): Isolate the precursor ion at m/z 140.1 (± 0.5 Da) and apply collision energy (start with a ramp, e.g., 10-40 eV) to generate fragment ions.

  • Data Analysis:

    • Confirm the accurate mass of the precursor ion (< 5 ppm error).

    • Identify the major fragment ions and compare them against the proposed fragmentation scheme (Table 3).

    • For quantitative studies, create a calibration curve using the peak area of a specific, stable fragment ion transition (e.g., 140.1 -> 112.1).

Table 3: Key Ions for Mass Spectrometric Identification

Ion IdentityTheoretical m/zRationale
[M+H]⁺ (Precursor) 140.08184 Protonated Molecule
[M+H - CO]⁺112.07128Loss of Carbon Monoxide
[M+H - NH₃]⁺123.06583Loss of Ammonia
[M+H - C₂H₄]⁺112.05053Loss of Ethene from Cyclobutane
[M+H - CO - C₂H₄]⁺84.04002Sequential Loss

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// Nodes A[label="Sample Preparation\n(Dissolution & Filtration)"]; B[label="LC Separation\n(Mixed-Mode Chromatography)"]; C [label="Ionization\n(Positive Mode ESI)"]; D [label="Mass Analysis Stage 1\n(HRMS Full Scan)"]; E [label="Precursor Ion Selection\n(m/z 140.1)"]; F [label="Collision-Induced Dissociation\n(CID)"]; G [label="Mass Analysis Stage 2\n(MS/MS Fragment Scan)"]; H [label="Data Interpretation\n(Accurate Mass & Fragmentation Pattern)"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Confirm [M+H]⁺"]; E -> F; F -> G; G -> H; }

Sources

An In-depth Technical Guide to the Stability and Storage of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical considerations for the stability and storage of the novel spirocyclic compound, 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one. Given the compound's unique structural features, including a spiro-γ-lactam and a cyclic azo functionality, a thorough understanding of its chemical stability is paramount for its effective use in research and drug development. This document synthesizes foundational chemical principles with actionable, field-proven methodologies to ensure the integrity of this promising molecule.

Introduction to this compound: A Molecule of Interest

This compound is a solid organic compound with the linear formula C₆H₉N₃O and a melting point of 86-88 °C. Its structure is characterized by a spirocyclic core, which imparts significant three-dimensional complexity and rigidity. Such spiro-γ-lactam scaffolds are of increasing interest in medicinal chemistry and drug discovery due to their presence in numerous bioactive natural products and their utility as synthetic building blocks[1]. The inherent rigidity of the spirocyclic system can lead to improved target binding and pharmacokinetic properties.

The presence of the 6,7-diaza-7-ene functionality, a cyclic azo group, is another defining feature. Aromatic azo compounds are generally stable, crystalline substances, a stability conferred by the delocalization of π-electrons across the N=N double bond and any attached aryl rings[2][3]. However, the stability of non-aromatic and cyclic azo compounds can be more variable and is a critical aspect to consider for this molecule.

This guide will deconstruct the molecular architecture of this compound to predict its stability profile and provide a robust framework for its handling and storage.

Deconstructing the Stability Profile: A Functional Group Analysis

The stability of this compound is primarily dictated by the interplay of its three key functional groups: the γ-lactam, the cyclic azo group, and the enamine-like amino group.

The Spiro-γ-Lactam Core

The γ-lactam is a five-membered cyclic amide. Generally, amides are highly stable functional groups due to resonance stabilization. However, the ring strain inherent in the spirocyclic system could potentially increase its susceptibility to hydrolysis, particularly under strong acidic or basic conditions.

The Cyclic Azo (Diazene) Moiety

The cyclic azo group is arguably the most reactive component of the molecule. While aromatic azo compounds are known for their stability, aliphatic and strained cyclic azo compounds can be sensitive to heat and light, potentially undergoing decomposition to release nitrogen gas. The double bond in the diazene can also be susceptible to reduction.

The α-Amino Group

The amino group at position 8 is adjacent to the azo double bond, forming an enamine-like system. This conjugation can influence the electronic properties and reactivity of the azo group. The amino group itself can be a site for oxidation or reaction with various electrophiles.

Predicted Degradation Pathways

Based on the functional group analysis, several potential degradation pathways can be hypothesized. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

cluster_0 This compound cluster_1 Degradation Products A Initial Compound B Hydrolyzed Lactam A->B  Strong Acid/Base C Reduced Azo Group A->C  Reducing Agents D Oxidized Amino Group A->D  Oxidizing Agents E Photoisomerized Product A->E  UV Light

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

Given the potential for degradation, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)To minimize the rate of potential thermal degradation of the cyclic azo group.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the amino group and potential reactions with atmospheric moisture.
Light Amber vial or protected from lightTo prevent potential photoisomerization or degradation of the azo functionality.
Moisture Tightly sealed container with desiccantTo prevent hydrolysis of the lactam ring.

For general laboratory use, it is advised to handle the compound in a well-ventilated area, avoiding the formation of dust[4]. Personal protective equipment, including gloves and safety glasses, should be worn.

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound, a systematic experimental approach is necessary. The following workflow outlines a robust protocol for this assessment.

G cluster_workflow Stability Assessment Workflow start Obtain High-Purity Sample stress Subject to Stress Conditions (Heat, Light, pH, Oxidizing/Reducing Agents) start->stress sampling Time-Point Sampling stress->sampling analysis LC-MS/MS and NMR Analysis sampling->analysis data Data Analysis and Degradant Identification analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for assessing the stability of the target compound.

Step-by-Step Protocol:
  • Initial Characterization: Obtain a high-purity sample of this compound and perform initial analysis (e.g., HPLC-UV, LC-MS, ¹H-NMR) to establish a baseline purity and spectroscopic profile.

  • Forced Degradation Studies:

    • Thermal Stress: Incubate the compound at elevated temperatures (e.g., 40°C, 60°C) and analyze at various time points.

    • Photostability: Expose the compound to UV and visible light and monitor for degradation.

    • pH Sensitivity: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, 7, 9) and analyze over time.

    • Oxidative Stress: Treat the compound with a mild oxidizing agent (e.g., hydrogen peroxide) and monitor the reaction.

    • Reductive Stress: Treat the compound with a mild reducing agent (e.g., sodium bisulfite) and observe any changes.

  • Analysis of Degradants: Utilize LC-MS/MS to separate and identify the mass of any degradation products. If significant degradation is observed, preparative HPLC can be used to isolate the degradants for structural elucidation by NMR.

  • Long-Term Stability Study: Store the compound under the recommended conditions (2-8°C, inert atmosphere, protected from light) and analyze at regular intervals (e.g., 1, 3, 6, 12 months) to determine its shelf life.

Conclusion: A Proactive Approach to Compound Integrity

While specific experimental data on the stability of this compound is not yet publicly available, a proactive approach based on its structural components allows for the establishment of sound storage and handling protocols. The spiro-γ-lactam and cyclic azo functionalities suggest potential sensitivities to pH, light, and temperature. By adhering to the recommended conditions of refrigerated, dark, and inert storage, researchers can significantly mitigate the risk of degradation. Furthermore, the outlined experimental workflow provides a clear path for rigorously defining the stability profile of this and other novel compounds, ensuring the reliability and reproducibility of future research and development efforts.

References

  • A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones - PMC - NIH. (2019-06-29).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing).
  • This compound - Sigma-Aldrich.
  • Azo compound - Wikipedia.
  • Review in Azo Compounds and its Biological Activity - Walsh Medical Media.
  • (PDF) Review on Azo-Compounds and Their Applications - ResearchGate.

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Unlocking the Therapeutic Potential of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is a perpetual driver in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a privileged structural motif, offering a compelling blend of conformational rigidity and spatial complexity.[1][2] This guide delves into the untapped potential of a specific diazaspiro compound, 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, providing a comprehensive framework for researchers and drug development professionals to explore its biological activities. While direct literature on this specific molecule is nascent, this paper will extrapolate from the known pharmacology of related diazaspiro and spirocyclic compounds to propose potential therapeutic avenues and outline robust experimental workflows for their investigation.

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

Spirocyclic scaffolds are increasingly sought after in drug design for their ability to confer advantageous properties to lead compounds.[1] Their inherent three-dimensionality allows for more precise and novel interactions with biological targets, often leading to enhanced potency and selectivity.[2] Unlike flat, aromatic systems, the non-planar nature of spirocycles can improve aqueous solubility and metabolic stability, key determinants of a successful drug candidate.[3] The diazaspiro core, in particular, introduces hydrogen bond donors and acceptors, further expanding the potential for specific molecular recognition.

This guide will focus on the systematic evaluation of this compound, a compound that combines the rigidity of the spiro[3.4]octane system with the reactive and interactive potential of the aminopyrazole-like moiety.

Postulated Biological Activities and Therapeutic Targets

Based on the broader landscape of diazaspiro and related heterocyclic compounds, we can hypothesize several promising areas of biological activity for this compound.

Neurological and Psychiatric Disorders: Targeting the Sigma-1 Receptor

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent antagonists of the Sigma-1 receptor (σ1R).[4] The σ1R is a unique intracellular chaperone protein implicated in a variety of neurological conditions, including neuropathic pain, depression, and neurodegenerative diseases. Antagonism of this receptor has been shown to enhance the analgesic effects of opioids and rescue morphine tolerance, making it a promising target for pain management.[4] The structural similarity of our topic compound to these known σ1R antagonists suggests that it may exhibit similar activity.

Infectious Diseases: Novel Antimycobacterial Agents

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into benzothiazinone derivatives to create potent, broad-spectrum antimycobacterial agents.[5] These compounds have demonstrated efficacy against both M. tuberculosis and non-tuberculous mycobacteria (NTM).[5] The diazaspiro moiety in these molecules plays a crucial role in their activity, suggesting that this compound could serve as a foundational scaffold for the development of new anti-infective drugs.

Oncology: Modulating DNA Damage and Repair Pathways

Diazaspiro cores have been explored as bioisosteres for piperazine in the framework of PARP inhibitors like olaparib.[6][7] This research has led to the identification of high-affinity PARP-1 inhibitors with reduced DNA damaging properties, offering a potential avenue for developing safer anticancer agents or therapeutics for inflammatory diseases.[6][7] The unique geometry of the spirocyclic core can influence interactions with the active site of enzymes like PARP-1, potentially leading to novel modes of inhibition.

Oxidative Stress and Inflammatory Conditions

A significant number of spirocyclic compounds have been reported to possess antioxidant properties.[8] They can act as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[8] The amino and carbonyl functionalities on the this compound ring system could contribute to its potential as an antioxidant.

Experimental Workflows for Target Validation and Hit Identification

A systematic and tiered approach is essential to efficiently evaluate the potential biological activities of this compound. The following experimental protocols provide a roadmap for this investigation.

Initial High-Throughput Screening (HTS)

The initial phase should involve broad screening against a diverse panel of biological targets to identify potential areas of activity.

Protocol 1: Broad-Spectrum Pharmacological Profiling

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution in appropriate assay buffers.

  • Target Panels: Submit the compound to a commercial or in-house broad pharmacological profiling service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These panels typically include a wide range of receptors, ion channels, enzymes, and transporters.

  • Data Analysis: Analyze the percentage of inhibition or activation at a fixed concentration (typically 10 µM). Hits are generally defined as compounds that elicit >50% inhibition or activation.

dot

HTS_Workflow cluster_prep Compound Preparation cluster_screening Screening cluster_analysis Data Analysis Compound 8-Amino-6,7-diazaspiro [3.4]oct-7-en-5-one Stock 10 mM Stock in DMSO Compound->Stock Serial_Dilutions Serial Dilutions Stock->Serial_Dilutions Assay_Plates Assay Plates Serial_Dilutions->Assay_Plates HTS_Assay High-Throughput Screening Assay_Plates->HTS_Assay Target_Panels Diverse Target Panels (Receptors, Enzymes, etc.) Target_Panels->HTS_Assay Raw_Data Raw Assay Data HTS_Assay->Raw_Data Hit_Identification Hit Identification (>50% Inhibition/Activation) Raw_Data->Hit_Identification Further_Validation Further_Validation Hit_Identification->Further_Validation Prioritized Hits

Caption: High-Throughput Screening Workflow for this compound.

Focused Assays Based on Postulated Activities

Based on the hypotheses outlined in Section 2, a series of focused assays should be conducted in parallel with or following the initial HTS.

Protocol 2: Sigma-1 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human σ1R (e.g., HEK293 cells).

  • Radioligand Binding: In a 96-well plate, incubate the σ1R-expressing membranes with a radiolabeled σ1R ligand (e.g., [³H]-(+)-pentazocine) in the presence of varying concentrations of this compound.

  • Incubation and Filtration: Incubate at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

Protocol 3: Antimycobacterial Activity Assay

  • Bacterial Strains: Utilize both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (e.g., H37Rv) and relevant NTM species (M. abscessus, M. avium).

  • Broth Microdilution Assay: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9).

  • Inoculation: Inoculate each well with a standardized suspension of the mycobacterial strain.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 4: PARP-1 Inhibition Assay

  • Enzyme and Substrate Preparation: Use a commercially available PARP-1 inhibitor assay kit (e.g., colorimetric or fluorescent).

  • Assay Reaction: In a 96-well plate, incubate recombinant human PARP-1 with its substrates (NAD⁺ and biotinylated histone) in the presence of varying concentrations of the test compound.

  • Detection: After the reaction, detect the amount of poly(ADP-ribosyl)ated histone using a streptavidin-HRP conjugate and a colorimetric or fluorometric substrate.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Protocol 5: Antioxidant Capacity Assay (DPPH Assay)

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Reaction: In a 96-well plate, mix varying concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value.

dot

Focused_Assays cluster_neuro Neurological Targets cluster_infectious Infectious Diseases cluster_oncology Oncology cluster_inflammation Oxidative Stress Compound 8-Amino-6,7-diazaspiro [3.4]oct-7-en-5-one Sigma1_Binding Sigma-1 Receptor Binding Assay Compound->Sigma1_Binding Antimycobacterial Antimycobacterial Activity Assay (MIC) Compound->Antimycobacterial Antioxidant Antioxidant Capacity Assay (DPPH) Compound->Antioxidant PARP PARP Compound->PARP PARP1_Inhibition PARP-1 Inhibition Assay (IC50) -1 -1 _Inhibition _Inhibition

Caption: Focused Assay Strategy for Evaluating Postulated Biological Activities.

Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in a structured table.

Assay Endpoint Result for this compound Positive Control Control Value
Sigma-1 Receptor BindingIC₅₀ (nM)TBDHaloperidol~5 nM
Antimycobacterial Activity (M. tuberculosis H37Rv)MIC (µg/mL)TBDIsoniazid~0.05 µg/mL
PARP-1 InhibitionIC₅₀ (nM)TBDOlaparib~5 nM
Antioxidant Capacity (DPPH)EC₅₀ (µM)TBDAscorbic Acid~10 µM

TBD: To Be Determined

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. By leveraging the known pharmacology of related diazaspiro and spirocyclic compounds, we have outlined a rational and comprehensive strategy for elucidating its biological activities. The proposed experimental workflows provide a clear path for researchers to investigate its potential as a modulator of neurological, infectious, oncological, and inflammatory processes. Positive outcomes from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships through medicinal chemistry efforts, and in vivo efficacy in relevant disease models. The unique structural features of this compound make it a compelling starting point for the development of next-generation therapeutics.

References

  • PubChem. This compound. [Link]

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  • Carron, J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5645-5663. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2018). Spirocyclic derivatives as antioxidants: a review. RSC advances, 8(3), 1361-1379. [Link]

  • Li, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Dandepally, S. R., & Williams, A. (2009). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Arkivoc, 2009(1), 241-271. [Link]

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An In-Depth Technical Guide to 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one is a novel heterocyclic compound featuring a unique spirocyclic scaffold. This guide provides a comprehensive overview of its proposed synthesis, chemical characteristics, and hypothesized biological activities. Due to the limited direct literature on this specific molecule, this document leverages data from structurally analogous diazaspiro compounds and cyclic hydrazides to forecast its therapeutic potential in oncology, infectious diseases, and inflammatory conditions. Detailed hypothetical synthetic protocols and characterization methods are presented to facilitate further research and exploration of this promising chemical entity.

Introduction: Unveiling a Novel Spirocyclic Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their rigid, three-dimensional structures that can effectively probe biological targets. The diazaspiro[3.4]octane core, in particular, offers a unique spatial arrangement of nitrogen atoms, which are key pharmacophoric elements.

This compound incorporates this spirocyclic framework with a cyclic hydrazide moiety and an amino substituent. Cyclic hydrazides are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic combination of these structural features in a single molecule suggests a high potential for novel pharmacological activities. This guide aims to provide a foundational understanding of this compound, stimulating further investigation into its synthesis and biological evaluation.

Proposed Synthesis and Chemical Properties

While a definitive, experimentally validated synthesis of this compound has not been reported in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The following section outlines a hypothetical, multi-step synthesis starting from commercially available materials.

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of the cyclobutane core, followed by the construction of the diazepinone ring and subsequent functionalization.

Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate (2)

The synthesis of the key intermediate, diethyl cyclobutane-1,1-dicarboxylate (2), can be achieved via a malonic ester synthesis. Diethyl malonate (1) is reacted with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide, to yield the cyclized product.[4][5][6][7]

Step 2: Hydrazinolysis of Diethyl Cyclobutane-1,1-dicarboxylate to form 6,7-Diazaspiro[3.4]octane-5,8-dione (3)

The dicarboxylate (2) can then be treated with hydrazine hydrate. This reaction is expected to proceed via a double condensation to form the cyclic dihydrazide, 6,7-diazaspiro[3.4]octane-5,8-dione (3).[8]

Step 3: Selective Reduction and Tautomerization to 8-Hydroxy-6,7-diazaspiro[3.4]oct-6-en-5-one (4)

Selective reduction of one of the carbonyl groups of the dihydrazide (3) could be achieved using a mild reducing agent. The resulting intermediate would likely tautomerize to the more stable enol form, 8-hydroxy-6,7-diazaspiro[3.4]oct-6-en-5-one (4).

Step 4: Conversion to this compound (5)

The final step involves the conversion of the hydroxyl group in (4) to an amino group. This could be achieved through a variety of methods, such as conversion to a leaving group (e.g., tosylate or triflate) followed by nucleophilic substitution with ammonia or an ammonia equivalent.

Experimental Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Cyclobutane Formation cluster_1 Step 2: Dihydrazide Formation cluster_2 Step 3: Selective Reduction & Tautomerization cluster_3 Step 4: Amination Diethyl Malonate (1) Diethyl Malonate (1) Diethyl Cyclobutane-1,1-dicarboxylate (2) Diethyl Cyclobutane-1,1-dicarboxylate (2) Diethyl Malonate (1)->Diethyl Cyclobutane-1,1-dicarboxylate (2) 1,3-Dibromopropane, NaOEt 6,7-Diazaspiro[3.4]octane-5,8-dione (3) 6,7-Diazaspiro[3.4]octane-5,8-dione (3) Diethyl Cyclobutane-1,1-dicarboxylate (2)->6,7-Diazaspiro[3.4]octane-5,8-dione (3) Hydrazine Hydrate 8-Hydroxy-6,7-diazaspiro[3.4]oct-6-en-5-one (4) 8-Hydroxy-6,7-diazaspiro[3.4]oct-6-en-5-one (4) 6,7-Diazaspiro[3.4]octane-5,8-dione (3)->8-Hydroxy-6,7-diazaspiro[3.4]oct-6-en-5-one (4) Mild Reducing Agent This compound (5) This compound (5) 8-Hydroxy-6,7-diazaspiro[3.4]oct-6-en-5-one (4)->this compound (5) 1. TsCl, Pyridine 2. NH3

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₆H₉N₃OCalculated
Molecular Weight139.16 g/mol Calculated
LogP-0.8Predicted
pKa (most basic)5.2Predicted
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors3Calculated

Hypothesized Mechanism of Action and Therapeutic Potential

The unique structural amalgamation of a diazaspiro scaffold and a cyclic hydrazide in this compound suggests several potential mechanisms of action and, consequently, a broad range of therapeutic applications.

Potential as an Anticancer Agent

Many nitrogen-containing heterocyclic compounds exhibit potent anticancer activity. The rigid spirocyclic core of the target molecule could facilitate precise interactions with biological targets such as kinases or other enzymes involved in cell proliferation and survival. The amino and hydrazide functionalities could form crucial hydrogen bonds within the active sites of these proteins. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown significant anti-proliferative activity by inhibiting EGFR tyrosine kinase.[9]

Anticancer_MoA Target_Molecule 8-Amino-6,7-diazaspiro [3.4]oct-7-en-5-one Kinase Protein Kinase (e.g., EGFR) Target_Molecule->Kinase Inhibition Apoptosis Apoptosis Target_Molecule->Apoptosis Induction Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Activation

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

Potential as an Antimicrobial Agent

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[3] The cyclic hydrazide moiety in this compound could interfere with essential metabolic pathways in bacteria or fungi. The spirocyclic scaffold could enhance cell wall penetration or interaction with intracellular targets.

Potential as an Anti-inflammatory Agent

Certain spirocyclic compounds have demonstrated anti-inflammatory activity. For example, a spirocyclic tetrahydrofuran derivative has been shown to inhibit the release of β-glucuronidase from neutrophils.[10] The target molecule could potentially modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by interfering with pro-inflammatory cytokine signaling.

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for the synthesis and biological evaluation of this compound. These are hypothetical and would require optimization.

Synthesis of 6,7-Diazaspiro[3.4]octane-5,8-dione (3)
  • To a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (2.2 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential for drug discovery. Its unique spirocyclic and cyclic hydrazide structural motifs suggest a wide range of possible biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The proposed synthetic route provides a feasible pathway for its preparation, enabling further investigation into its chemical and biological properties.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Subsequent biological screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers will be crucial to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications to the amino group and the spirocyclic core, will be instrumental in optimizing its potency and selectivity.

References

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A Technical Guide to the Discovery and Evolution of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spiro atom, have carved a significant niche in contemporary chemical and pharmaceutical sciences. This guide offers a comprehensive exploration of the historical discovery, synthetic evolution, and burgeoning applications of these privileged scaffolds. We will delve into the causal drivers behind the development of novel synthetic methodologies, from early foundational work to modern diversity-oriented syntheses. Key applications in medicinal chemistry will be highlighted, showcasing how the distinct stereochemical and physicochemical properties of diazaspiro cores are leveraged to address complex biological targets. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important class of molecules.

Introduction: The Rise of the Third Dimension in Scaffolds

For much of chemical history, drug discovery has been dominated by "flat," aromatic, two-dimensional molecules. However, the increasing complexity of biological targets and the need for improved physicochemical properties have compelled a strategic shift towards three-dimensional (3D) scaffolds. This "escape from flatland" is driven by the understanding that 3D structures can offer enhanced target specificity, improved aqueous solubility, and better metabolic stability.[1]

Within this paradigm, diazaspiro compounds have emerged as exceptionally valuable building blocks. Their rigid, yet conformationally defined, structures provide precise vectoral presentation of substituents into chemical space, a critical feature for optimizing interactions with protein binding pockets. This guide traces the trajectory of these compounds from their initial synthesis to their current status as key components in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3][4]

Foundational Syntheses: Establishing the Core

The history of diazaspiro compounds is intrinsically linked to the broader development of spirocyclic chemistry. While early examples of spirocycles date back further, the deliberate and systematic synthesis of diazaspiro cores gained momentum in the latter half of the 20th century, driven by the pursuit of novel chemical entities for biological screening.

A pivotal challenge in early syntheses was the controlled construction of the spirocyclic quaternary carbon center. Initial approaches were often multi-step and lacked broad applicability. A common strategy involved the use of pre-existing cyclic ketones and amines, relying on condensation and cyclization reactions.

Causality in Method Development: The limitations of these early methods—often low yields and limited substrate scope—created a strong impetus for innovation. The need for more efficient and versatile routes that would allow for the creation of diverse libraries of compounds for high-throughput screening (HTS) became a primary driver for synthetic chemists. This led to the exploration of novel cyclization strategies, including intramolecular Heck reactions, ring-closing metathesis, and multicomponent reactions.[5]

Evolution of Synthetic Strategies

The quest for greater synthetic efficiency and structural diversity has led to the development of sophisticated and elegant methodologies for constructing diazaspirocyclic systems.

Intramolecular Cyclization Approaches

A cornerstone of modern diazaspiro synthesis is the use of intramolecular reactions to form one or both of the heterocyclic rings. These methods are powerful because they can be designed to proceed with high levels of stereocontrol.

  • Reductive Amination: A common and robust method involves the intramolecular reductive amination of a precursor containing both a ketone and an amine tethered to a central carbon. This approach is valuable for its reliability and the commercial availability of a wide range of starting materials.[5]

  • [2+2] Cycloaddition: The thermal [2+2] cycloaddition between alkenes and isocyanates to form a β-lactam ring has been a key step in the synthesis of strained diazaspiro[3.3]heptanes. Subsequent reduction of the lactam provides the desired saturated core.[6] This strategy is particularly effective for creating smaller, more strained spiro systems that are of increasing interest as bioisosteres for common motifs like piperidine.[6]

Multicomponent Reactions (MCRs)

MCRs have revolutionized the synthesis of complex molecules by allowing for the combination of three or more reactants in a single step. The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of an isatin and an amino acid like sarcosine, with a dipolarophile is a prime example.[7]

Expert Insight: The beauty of this MCR lies in its convergence and atom economy. By carefully choosing the components, a diverse array of highly substituted dispiro-indolinones can be generated with high diastereoselectivity in a single operation, dramatically accelerating the drug discovery process.[7]

// Node Definitions Isatin [label="Isatin", fillcolor="#F1F3F4", fontcolor="#202124"]; Sarcosine [label="Sarcosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dipolarophile [label="5-Arylidene-\n2-thiohydantoin", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="One-Pot Reaction\n(Heat, Decarboxylation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ylide [label="Azomethine Ylide\n(Intermediate)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Dispiro-indolinone\nProduct", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isatin -> ReactionVessel; Sarcosine -> ReactionVessel; ReactionVessel -> Ylide [label="In situ generation"]; Ylide -> Product [label="1,3-Dipolar\nCycloaddition"]; Dipolarophile -> Product; } dott Caption: Workflow for a three-component reaction to synthesize dispiro-indolinones.

Asymmetric Synthesis

As the importance of stereochemistry in pharmacology became undeniable, the development of enantioselective methods for diazaspiro synthesis became a critical goal. Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes has emerged as a powerful technique to create chiral azaspiro[n.2]alkanes with high enantioselectivity.[8]

Trustworthiness through Mechanism: The success of these catalytic systems relies on a deep understanding of the reaction mechanism. The chiral ligands on the rhodium catalyst create a defined chiral pocket, and computational studies have shown that stereoselectivity is governed by how the substrate fits within this pocket, ensuring a predictable and reproducible outcome.[8]

Diazaspiro Compounds in Drug Discovery & Medicinal Chemistry

The unique structural and physicochemical properties of diazaspiro scaffolds have made them highly sought after in medicinal chemistry. They often serve as rigid bioisosteres for more flexible or conformationally ambiguous motifs, such as piperazine.[9]

Key Therapeutic Areas

Diazaspiro compounds have shown significant promise across a wide range of therapeutic areas:

  • Oncology: A notable example is the development of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C, a previously "undruggable" cancer target.[10] The diazaspiro core serves as a rigid scaffold to optimally position the reactive acrylamide warhead for covalent modification of the target cysteine residue.[10]

  • Infectious Diseases: A novel diazaspiro[3.4]octane series was identified through high-throughput screening against Plasmodium falciparum, the parasite responsible for malaria.[11] These compounds demonstrated activity against multiple stages of the parasite's lifecycle, making them attractive candidates for transmission-blocking drugs.[11]

  • Central Nervous System (CNS): Azaspiro compounds have been investigated for their effects on the CNS, with some derivatives showing strong affinity for muscarinic acetylcholine receptors, making them potential treatments for cognitive disorders like Alzheimer's disease.[3]

  • Antifungal Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis.[12] This provides a promising avenue for the development of new antifungal agents.[12]

Physicochemical Advantages

The incorporation of a diazaspiro core can lead to significant improvements in a molecule's drug-like properties.

PropertyTypical Effect of Diazaspiro CoreRationale
Solubility IncreasedThe 3D structure disrupts crystal packing, and the nitrogen atoms can act as hydrogen bond acceptors, improving aqueous solubility.
Metabolic Stability IncreasedThe quaternary spiro center is sterically hindered and lacks alpha-hydrogens, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.
Lipophilicity (logP) DecreasedReplacing a non-polar carbocycle with a more polar diazaspiro heterocycle generally lowers lipophilicity, which can improve pharmacokinetic profiles.
Target Affinity Potentially IncreasedThe rigid scaffold reduces the entropic penalty of binding and allows for precise orientation of functional groups to interact with the target.[9]

Experimental Protocols: A Validated Synthesis

To illustrate a practical application of the synthetic principles discussed, this section provides a validated, step-by-step protocol for the N-arylation and subsequent coupling to form a diazaspiro-containing σ2 receptor ligand, adapted from the literature.[9]

Protocol: Synthesis of a σ2 Receptor Ligand

This protocol describes a two-stage process: (1) Protection and N-arylation of the diazaspiro core, and (2) Deprotection and final coupling.

// Node Definitions Start [label="Diazaspiroalkane", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Protection\n(e.g., Boc anhydride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected [label="Mono-protected\nDiazaspiroalkane", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: N-Arylation\n(Aryl halide, Pd catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arylated [label="N-Arylated Protected\nDiazaspiroalkane", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Deprotection\n(TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Free Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Step 4: Coupling\n(Bromoalkyl derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Diazaspiro Ligand", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Protected; Protected -> Step2; Step2 -> Arylated; Arylated -> Step3; Step3 -> Amine; Amine -> Step4; Step4 -> Final; } dott Caption: General workflow for the synthesis of a diazaspiro-containing ligand.

Part 1: Mono-Boc Protection and N-Arylation

  • Protection: Dissolve the starting diazaspiroalkane (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) and stir at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete formation of the mono-protected product.

  • Work-up: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure mono-Boc-protected diazaspiroalkane.

  • N-Arylation: To a solution of the protected amine (1.0 eq) and the desired aryl halide (1.0-1.2 eq) in a solvent like toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). Add a base, such as sodium tert-butoxide (1.5-2.0 eq).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the N-arylated, Boc-protected diazaspiroalkane.

Part 2: Deprotection and Final Coupling [9]

  • Deprotection: Dissolve the product from Part 1 in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours. Self-Validation Note: It has been observed that using HCl for deprotection of certain scaffolds, like 2,6-diazaspiro[3.3]heptane, can lead to ring-opening; TFA is the preferred method for this specific scaffold to ensure the integrity of the core structure.[9]

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer and concentrate to yield the free amine.

  • Final Coupling: Dissolve the free amine (1.0 eq) and a suitable bromoalkyl derivative (1.0-1.2 eq) in a polar aprotic solvent like acetonitrile or DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq).

  • Reaction: Heat the mixture at 60-80 °C for 6-18 hours until the reaction is complete.

  • Final Purification: Cool the reaction, concentrate, and purify by column chromatography or preparative HPLC to yield the final target compound.

Future Outlook

The trajectory of diazaspiro compounds is set for continued ascent. The development of diversity-oriented synthesis platforms will enable the creation of even larger and more complex libraries for biological screening.[5] As our understanding of complex biological systems deepens, the ability of diazaspiro scaffolds to present functional groups in precise 3D orientations will be increasingly crucial for designing next-generation therapeutics with high potency and selectivity. Furthermore, their application as bioisosteres for strained ring systems will continue to be a fruitful area of research, offering new avenues to optimize the properties of existing drug candidates.[6]

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. ResearchGate. Available at: [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. National Institutes of Health (NIH). Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed. Available at: [Link]

  • Azaspiro compounds, their production and use. Google Patents.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Available at: [Link]

  • From chemistry to genomics: A concise history of the porphyrias. PubMed. Available at: [Link]

  • Diversity-oriented Synthesis of Azaspirocycles. PubMed. Available at: [Link]

  • The New Chemistry: Crash Course History of Science #18. YouTube. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Synthetic Strategies for Novel 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Derivatives: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering unique three-dimensional topologies that can lead to improved pharmacological properties. Among these, 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one derivatives represent a novel class of compounds with significant potential for therapeutic applications. Their rigid spiro[3.4]octane core, combined with the hydrogen bonding capabilities of the pyrazolone and amino functionalities, makes them attractive candidates for targeting a range of biological targets. This application note provides a comprehensive guide to the synthetic routes for accessing these complex molecules, detailing plausible strategies, key reaction protocols, and the underlying chemical principles.

Introduction: The Significance of Spirocyclic Pyrazolones in Medicinal Chemistry

The incorporation of spirocenters into molecular scaffolds is a widely recognized strategy for enhancing the structural complexity and novelty of drug candidates. The spiro[3.4]octane motif, in particular, introduces a well-defined three-dimensional geometry that can facilitate precise interactions with biological targets. When fused with a pyrazolone ring, a pharmacologically significant heterocycle known for its diverse biological activities, the resulting diazaspiro[3.4]oct-7-en-5-one core becomes a highly attractive scaffold for medicinal chemistry programs. The addition of an amino group at the 8-position further expands the potential for targeted interactions and modulation of physicochemical properties.

This guide explores two primary retrosynthetic approaches for the synthesis of this compound derivatives, providing detailed protocols and expert insights to enable the successful preparation of these promising compounds.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule suggests two main synthetic strategies, each with its own set of advantages and challenges.

G cluster_A Strategy A cluster_B Strategy B target This compound Derivatives strategy_A Strategy A: Sequential Construction on a Pre-formed Spirocycle target->strategy_A Disconnect C-N and C=C bonds strategy_B Strategy B: Convergent Assembly target->strategy_B Disconnect Spiro Junction intermediate_A1 Spiro[3.3]heptan-2-one strategy_A->intermediate_A1 Key Intermediate intermediate_B1 Functionalized Pyrazolone + Spirocyclic Electrophile strategy_B->intermediate_B1 Key Intermediates starting_materials_A Commercially available precursors intermediate_A1->starting_materials_A Synthesis intermediate_A2 Spirocyclic 1,3-dicarbonyl equivalent intermediate_A1->intermediate_A2 Functionalization intermediate_A2->target Cyclocondensation with functionalized hydrazine intermediate_B1->target Spiroannulation starting_materials_B1 Acyclic precursors intermediate_B1->starting_materials_B1 Synthesis of Pyrazolone starting_materials_B2 Cyclobutane derivatives intermediate_B1->starting_materials_B2 Synthesis of Spirocyclic partner G start Commercially Available Starting Materials intermediate Spiro[3.3]heptan-2-one start->intermediate Multi-step synthesis (e.g., via cyclobutane elaboration)

Caption: Synthesis of the spiro[3.3]heptan-2-one core.

Protocol 1: General Procedure for the Synthesis of Spiro[3.3]heptan-2-one (Conceptual)

This protocol is a conceptual representation based on established methodologies for constructing spiro[3.3]heptane systems and should be optimized for specific substrates.

  • Preparation of a suitable cyclobutane precursor: Starting from commercially available cyclobutanone, a multi-step sequence involving olefination, cyclopropanation, and subsequent rearrangement can be employed to construct the spiro[3.3]heptane skeleton.

  • Oxidation to the ketone: The resulting spiro[3.3]heptane can be oxidized at the 2-position using standard oxidation protocols (e.g., PCC, Swern oxidation) to yield the desired spiro[3.3]heptan-2-one.

Step 2: Formation of a Spirocyclic 1,3-Dicarbonyl Equivalent

The classical Knorr pyrazole synthesis and related methodologies rely on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. [1][2]Therefore, the next critical step is the conversion of spiro[3.3]heptan-2-one into a suitable 1,3-dicarbonyl synthon. A highly efficient one-pot method for the synthesis of pyrazoles from ketones and acid chlorides offers a direct and attractive route. [1]

G ketone Spiro[3.3]heptan-2-one dicarbonyl In situ generated Spirocyclic 1,3-dicarbonyl ketone->dicarbonyl 1. Strong Base (e.g., LiHMDS) 2. Acid Chloride (e.g., RCOCl)

Caption: In situ generation of the spirocyclic 1,3-dicarbonyl intermediate.

Protocol 2: One-Pot Conversion of Spiro[3.3]heptan-2-one to a Pyrazolone Precursor

  • Enolate Formation: To a solution of spiro[3.3]heptan-2-one in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) dropwise. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Acylation: Slowly add a solution of a suitable acid chloride (e.g., ethyl chlorooxoacetate to introduce an ester group for further functionalization) in the same anhydrous solvent to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

Step 3: Cyclocondensation with a Functionalized Hydrazine

The in situ generated 1,3-dicarbonyl species can be directly treated with a hydrazine derivative to afford the desired pyrazolone ring. To install the 8-amino group, a protected hydrazine, such as tert-butyl carbazate, can be utilized.

G dicarbonyl In situ generated Spirocyclic 1,3-dicarbonyl protected_product N-Boc-8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one dicarbonyl->protected_product tert-Butyl carbazate, Acid catalyst (e.g., AcOH) final_product This compound protected_product->final_product Deprotection (e.g., TFA, HCl)

Caption: Cyclocondensation and deprotection to yield the final product.

Protocol 3: Cyclocondensation and Deprotection

  • Cyclization: To the reaction mixture containing the spirocyclic 1,3-dicarbonyl equivalent, add tert-butyl carbazate followed by a catalytic amount of a weak acid (e.g., acetic acid). Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected product in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature. Stir until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to obtain the desired this compound derivative.

Table 1: Summary of Reaction Conditions for Strategy A

StepKey TransformationReagents and ConditionsTypical Yields
1Spirocycle FormationMulti-step from cyclobutane derivativesVariable
21,3-Dicarbonyl FormationLiHMDS, Acid Chloride, THF, -78 °C to rtGood to Excellent
3Cyclocondensationtert-Butyl carbazate, AcOH, RefluxModerate to Good
4DeprotectionTFA or HCl in Dioxane, rtHigh

Strategy B: Convergent Assembly

A convergent approach involves the synthesis of a functionalized pyrazolone precursor and a suitable spirocyclic building block, followed by their coupling to construct the target molecule. This strategy can offer greater flexibility in the synthesis of diverse derivatives.

Step 1: Synthesis of a Functionalized Pyrazolone

The synthesis of 3-amino-1H-pyrazol-5(4H)-one derivatives is well-documented and can be achieved through various routes, often starting from cyanoacetic acid derivatives and hydrazine.

Protocol 4: Synthesis of 3-Amino-1H-pyrazol-5(4H)-one

  • Reaction of Ethyl Cyanoacetate with Hydrazine: To a solution of ethyl cyanoacetate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours. Upon cooling, the product often crystallizes from the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-amino-1H-pyrazol-5(4H)-one.

Step 2: Preparation of a Spirocyclic Electrophile

A key component for the convergent strategy is a spirocyclic precursor bearing two electrophilic centers that can react with the pyrazolone. A plausible candidate is a 1,1-bis(electrophilic)cyclobutane derivative.

Step 3: Spiroannulation Reaction

The final step in this convergent approach is the spiroannulation of the pre-formed pyrazolone with the spirocyclic dielectrophile. This reaction would likely proceed via a double condensation mechanism.

While this convergent strategy is conceptually appealing, the synthesis of the required spirocyclic dielectrophile and the optimization of the spiroannulation step may present significant synthetic challenges.

Data Presentation and Characterization

The successful synthesis of this compound derivatives should be confirmed by a comprehensive set of analytical data.

Table 2: Expected Analytical Data for a Representative Derivative

AnalysisExpected Results
¹H NMR Characteristic peaks for the spirocyclic protons, pyrazolone ring protons, and the amino group.
¹³C NMR Signals corresponding to the spiro carbon, carbonyl carbon, and other carbon atoms in the molecule.
Mass Spec (HRMS) Accurate mass measurement confirming the elemental composition.
FT-IR Characteristic absorption bands for N-H, C=O, and C=N functional groups.

Conclusion and Future Directions

The synthetic routes outlined in this application note provide a strategic framework for the preparation of novel this compound derivatives. Strategy A, a sequential approach building upon a pre-formed spiro[3.3]heptan-2-one core, appears to be the more direct and feasible route based on current literature. The one-pot conversion of the spirocyclic ketone to the pyrazolone precursor is a particularly attractive and efficient transformation.

Further research in this area could focus on:

  • The development of asymmetric syntheses of the spiro[3.3]heptan-2-one intermediate to access enantiomerically pure final compounds.

  • Exploration of a wider range of substituents on both the spirocyclic core and the pyrazolone ring to build a diverse chemical library for biological screening.

  • Investigation of alternative methods for the introduction of the 8-amino group, such as late-stage functionalization.

The methodologies presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this exciting new class of spirocyclic compounds.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Merck Patent GmbH. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. DE102006046468A1.
  • Organic Syntheses Procedure. 9-thiabicyclo[3.3.1]nonane-2,6-dione.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Wipf, P., & Walczak, M. A. (2010). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Russian Journal of Organic Chemistry, 51, 757-788 (2015). 1,3-Diketones. Synthesis and properties.

Sources

derivatization of the amino group on 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Functionalization of the 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking a Novel Chemical Space

The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that provide access to new three-dimensional chemical space. Spirocyclic systems are of particular interest as their rigid, non-planar structures can offer improved physicochemical properties and unique vectoral presentations of functional groups for target engagement. The this compound core represents a compelling, yet underexplored, scaffold. It combines a spirocyclic β-lactam, a known pharmacophore in various therapeutic areas[1], with a reactive primary amino group, which serves as a versatile handle for diversification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the exocyclic primary amino group of this scaffold. As this is a novel chemical entity, this document is designed not as a set of rigid protocols, but as an expert-guided framework for methodology development. We will explain the causality behind experimental choices, provide robust starting protocols for key transformations, and detail the necessary purification and analytical characterization techniques to ensure the integrity of the resulting compounds.

Chapter 1: Core Scaffold Analysis and Handling

The this compound molecule possesses distinct chemical features that must be considered before commencing synthetic modifications.

  • The Primary Amino Group: This is the primary site for derivatization. As an aliphatic amine, it is expected to be nucleophilic and basic. Its reactivity will be influenced by the steric environment of the spirocyclic core.

  • The β-Lactam Ring: This four-membered ring is susceptible to nucleophilic attack and hydrolysis, particularly under strong basic or acidic conditions. Experimental conditions must be chosen carefully to preserve its integrity. Mild bases and moderate temperatures are generally preferred.

  • The Diazine Moiety: The ene-hydrazine portion of the heterocyclic core may influence the electronic properties of the molecule and could be sensitive to certain oxidative or reductive conditions not directed at the amino group.

Handling and Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage) to prevent degradation. It is advisable to handle the material in a glovebox or under a positive pressure of inert gas, especially when dispensing small quantities for reactions.

Chapter 2: General Derivatization Workflow

A systematic approach is critical for the successful derivatization and validation of new compounds. The following workflow provides a self-validating system for library production.

Derivatization Workflow Start Start Material: 8-Amino-6,7-diazaspiro [3.4]oct-7-en-5-one Reaction Derivatization Reaction (Acylation, Sulfonylation, or Reductive Amination) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring In-process control Workup Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification Purification (Column Chromatography or Prep-HPLC) Workup->Purification Characterization Characterization (NMR, HRMS, etc.) Purification->Characterization Final Pure Derivative Characterization->Final Reaction Schemes sub 8-Amino-6,7-diazaspiro [3.4]oct-7-en-5-one r1 Acylation + R-COCl / Base sub->r1 r2 Sulfonylation + R-SO2Cl / Base sub->r2 r3 Reductive Amination + R1R2C=O / STAB sub->r3 p1 Amide Derivative r1->p1 p2 Sulfonamide Derivative r2->p2 p3 N-Alkyl Derivative r3->p3

Sources

Application Notes: Harnessing the 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Scaffold for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved biological activity and physicochemical properties.[1][2] This application note details the utility of the novel 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one core, a unique building block poised for the efficient construction of diverse chemical libraries through parallel synthesis. We present a series of robust, field-tested protocols for the derivatization of this scaffold at its three key points of diversity: the primary amine, the enamine, and the lactam nitrogen. By leveraging these protocols, researchers can rapidly generate libraries of novel compounds, significantly accelerating the hit-to-lead optimization process in drug discovery programs.

Introduction: The Strategic Advantage of the Diazaspiro[3.4]octenone Core

The 2,6-diazaspiro[3.4]octane motif is an emerging privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[3][4] The this compound scaffold represents a strategic evolution of this core, incorporating three distinct and orthogonally reactive functional groups. This trifecta of reactivity—a nucleophilic primary amine, a versatile enamine, and a modifiable lactam—provides an exceptional platform for diversity-oriented synthesis. The rigid spirocyclic core ensures that the appended substituents are projected into distinct vectors of chemical space, increasing the probability of meaningful interactions with biological targets.

This guide provides a comprehensive framework for the parallel synthesis of compound libraries based on this novel scaffold. The protocols herein are designed for high-throughput synthesis, emphasizing efficiency, reliability, and broad substrate scope.

Proposed Synthesis of the Core Scaffold

While this compound is a novel scaffold, a plausible synthetic route can be envisioned based on established methodologies for constructing diazaspiro[3.4]octane cores.[5][6] A potential disconnection strategy is outlined below:

Commercially Available\nCyclopentanone Derivative Commercially Available Cyclopentanone Derivative Intermediate A Intermediate A Commercially Available\nCyclopentanone Derivative->Intermediate A Multistep Sequence Intermediate B Intermediate B Intermediate A->Intermediate B [3+2] Cycloaddition This compound This compound Intermediate B->this compound Functional Group Interconversion

Caption: Proposed retrosynthetic analysis for the this compound scaffold.

This multi-step synthesis would likely involve the formation of a suitably functionalized cyclopentanone precursor, followed by a key [3+2] cycloaddition reaction to construct the spirocyclic core.[5] Subsequent functional group manipulations would then yield the target this compound.

Parallel Synthesis and Library Generation

The true power of the this compound scaffold lies in its suitability for parallel synthesis, allowing for the rapid generation of large and diverse compound libraries.[7][8] The three points of diversity can be addressed sequentially or in a combinatorial fashion, depending on the desired library design.

cluster_0 Parallel Synthesis Workflow cluster_1 Diversification at R1 cluster_2 Diversification at R2 cluster_3 Diversification at R3 Scaffold This compound Primary Amine (R1) Enamine (R2) Lactam (R3) R1_reagents Acylating Agents Sulfonylating Agents Alkylating Agents Aldehydes/Ketones Scaffold:f0->R1_reagents Amidation, Sulfonamidation, Alkylation, Reductive Amination R2_reagents Electrophiles (e.g., Alkyl Halides) Michael Acceptors Scaffold:f1->R2_reagents N-Alkylation, Michael Addition R3_reagents Alkylating Agents (under basic conditions) Scaffold:f2->R3_reagents N-Alkylation Library Diverse Compound Library R1_reagents->Library R2_reagents->Library R3_reagents->Library

Sources

Application Note & Protocol: A Proposed Scale-Up Synthesis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed, multi-step synthesis for the scale-up production of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a published, validated synthetic route, this application note details a plausible and scientifically grounded pathway based on established chemical transformations and analogous reactions found in peer-reviewed literature. The proposed synthesis commences with the readily available diethyl cyclobutane-1,1-dicarboxylate and proceeds through a key spiro-pyrazolidinedione intermediate. This guide provides detailed protocols for each synthetic step, considerations for process scale-up, safety protocols, and analytical methods for characterization of intermediates and the final product.

Introduction

Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] The target molecule, this compound, incorporates a unique combination of a spirocyclic cyclobutane, a pyrazolidinone ring system, and an enamine moiety, making it an attractive building block for the synthesis of novel therapeutic agents. This document serves as a comprehensive guide for the laboratory-scale synthesis and potential scale-up of this compound, addressing the critical aspects of process development and control.

Proposed Synthetic Pathway

The proposed synthetic route is a three-step process, as illustrated in the workflow diagram below. The synthesis is designed to be robust and scalable, utilizing commercially available starting materials and well-understood reaction classes.

Synthetic Workflow A Diethyl cyclobutane- 1,1-dicarboxylate B 6,7-Diazaspiro[3.4]octane- 5,8-dione A->B Hydrazine Hydrate, NaOEt, EtOH, Reflux C 8-Amino-6,7-diazaspiro[3.4]oct- 7-en-5-one B->C NH3 (or NH4OAc), Toluene, Dean-Stark, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Protocols

Step 1: Synthesis of 6,7-Diazaspiro[3.4]octane-5,8-dione

This step involves the cyclization of diethyl cyclobutane-1,1-dicarboxylate with hydrazine hydrate to form the spiro-pyrazolidinedione core. This reaction is analogous to the well-established synthesis of pyrazolidine-3,5-diones from diethyl malonate derivatives.[2][3]

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
Diethyl cyclobutane-1,1-dicarboxylate200.241.0200.24~198
Hydrazine hydrate (~64% hydrazine)50.061.155.07~54
Sodium Ethoxide (21% in Ethanol)68.052.2149.71~713
Ethanol (anhydrous)46.07--2000
Hydrochloric Acid (concentrated)36.46--As needed

Protocol:

  • Reaction Setup: To a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous ethanol (1000 mL).

  • Base Addition: While stirring, carefully add the sodium ethoxide solution to the ethanol.

  • Hydrazine Addition: Add hydrazine hydrate to the stirred solution.

  • Substrate Addition: In a separate beaker, dissolve diethyl cyclobutane-1,1-dicarboxylate (200.24 g, 1.0 mol) in anhydrous ethanol (1000 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 6-7. Caution: This is an exothermic reaction.

    • Filter the resulting precipitate (sodium chloride) and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 6,7-Diazaspiro[3.4]octane-5,8-dione as a crystalline solid.

    • Dry the product under vacuum at 40-50 °C.

Scale-up Considerations:

  • Exothermicity: The neutralization step is highly exothermic and requires careful temperature control, especially on a larger scale. Consider using an ice bath and a slow addition rate.

  • Stirring: Efficient mechanical stirring is crucial to ensure proper mixing, particularly during the addition of the diester and the neutralization.

  • Solvent Volume: Maintain a sufficient solvent volume to prevent the reaction mixture from becoming too thick, which could impede stirring.

Step 2: Synthesis of this compound

This final step involves the conversion of the dione intermediate to the target amino-enamine. This transformation is analogous to the synthesis of 3-amino-2-cyclohexen-1-one from 1,3-cyclohexanedione.[4] The reaction is typically carried out by condensation with an ammonia source, with azeotropic removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
6,7-Diazaspiro[3.4]octane-5,8-dione140.141.0140.14-
Ammonium Acetate77.081.292.5-
Toluene92.14--2000
p-Toluenesulfonic acid (catalyst)172.200.023.44-

Protocol:

  • Reaction Setup: To a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a reflux condenser, add toluene (2000 mL), 6,7-Diazaspiro[3.4]octane-5,8-dione (140.14 g, 1.0 mol), ammonium acetate (92.5 g, 1.2 mol), and p-toluenesulfonic acid (3.44 g, 0.02 mol).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove any insoluble material.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).

    • Alternatively, recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes or isopropanol) may yield the pure product.

    • Dry the final product under vacuum.

Scale-up Considerations:

  • Azeotropic Removal of Water: Ensure the Dean-Stark trap is appropriately sized for the scale of the reaction to efficiently remove water.

  • Reaction Time: On a larger scale, the reaction time may need to be extended to ensure complete conversion. Careful monitoring is essential.

  • Purification: Column chromatography may be challenging for large-scale production. Developing a robust crystallization procedure for purification is highly recommended.

Process Safety

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or argon).

  • Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

  • General Precautions: Always wear appropriate PPE. Perform a thorough risk assessment before starting any chemical synthesis.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the products and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point: To assess the purity of solid compounds.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of dione Incomplete reaction.Extend the reflux time and monitor by TLC/LC-MS. Ensure the sodium ethoxide is of good quality and the reaction is anhydrous.
Product loss during work-up.Be careful during the neutralization step to avoid over-acidification which might lead to hydrolysis. Ensure efficient extraction if the product has some solubility in the aqueous phase.
Step 2: Incomplete conversion to enamine Insufficient removal of water.Ensure the Dean-Stark trap is functioning correctly. Consider using a drying agent in the reaction mixture (e.g., molecular sieves).
Catalyst deactivation.Use fresh p-toluenesulfonic acid.
Purification challenges Product is an oil or difficult to crystallize.For chromatography, consider adding a small amount of triethylamine to the eluent to reduce tailing. For crystallization, try a wider range of solvent systems and techniques like slow evaporation or vapor diffusion.

Conclusion

This application note provides a detailed, albeit proposed, synthetic route for the scale-up synthesis of this compound. The described protocols are based on well-established chemical principles and are designed to be a valuable resource for researchers in the field of medicinal chemistry and process development. It is crucial to emphasize that this proposed route requires experimental validation and optimization. Careful execution of the described procedures with appropriate safety precautions will be essential for the successful synthesis of this novel spirocyclic compound.

References

  • Organic Syntheses, Coll. Vol. 4, p.295 (1963); Vol. 34, p.36 (1954).
  • Suma B.V, Natesh N.N, Venkataramana C.H.S, Jays Judy, Madhavan V. Synthesis and antibacterial of some new 1,2,3-benzotriazole derivatives containing pyrazolidinedione moieties. Int. J. Phar. & Pharm. Sci. 2012; 4(Suppl 5):473-478.
  • Podesva, C., Kohan, G., & Vagi, K. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. - Discusses the reaction of diesters with hydrazine.
  • Tiwari, A., Singh, A., & Nagar, U. S. (Year). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. Journal Name, Volume(Issue), pages.
  • A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. ACS Omega, 2018, 3 (12), pp 16655–16661.
  • 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis. ChemicalBook.
  • Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances, 2016, 6, 84364-84368. - Highlights the importance of spirocyclic compounds in medicinal chemistry.
  • 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. - Provides information on the synthesis and properties of pyrazolidinediones.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 2016, 52, 10562-10565.
  • Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. ResearchGate.
  • Synthesis of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. Semantic Scholar. - Provides synthetic methods for pyrazolidinediones.
  • Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. ResearchGate.
  • Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.

Sources

Mastering the Purification of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Novel Spirocyclic Scaffold

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one is a novel heterocyclic compound featuring a unique spirocyclic architecture. Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacokinetic properties. The presence of a primary amino group and a lactam moiety provides versatile handles for further chemical modification, making this compound a valuable building block in drug discovery programs.

The biological activity of any compound is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can lead to erroneous biological data, side effects, and complications in downstream applications. Therefore, the development of robust and efficient purification strategies is not merely a matter of chemical aesthetics but a fundamental requirement for reliable scientific research and drug development.

This comprehensive guide provides a detailed overview of the key techniques for the purification of this compound. We will delve into the principles behind each method, offer adaptable protocols, and provide insights to empower researchers to achieve the desired level of purity for their specific needs.

Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

Before embarking on any purification endeavor, a thorough understanding of the molecule's physicochemical properties is paramount. These properties dictate its behavior in different solvent systems and on various stationary phases, forming the basis for a rational purification strategy.

Key Physicochemical Properties of this compound:

PropertyValue/PredictionImplication for Purification
Molecular Formula C₆H₉N₃O[1]Provides the basis for molecular weight determination.
Molecular Weight 139.16 g/mol Relevant for mass spectrometry-based detection and characterization.
Physical Form Solid[1]Suggests that crystallization is a viable purification method.
Melting Point 86 - 88 °C[1]A sharp melting point is an indicator of high purity. A broad melting range suggests the presence of impurities.
Polarity Predicted to be polarThe presence of an amino group and a lactam moiety contributes to its polarity. This suggests good solubility in polar solvents and strong interaction with polar stationary phases in chromatography.
Basicity The primary amino group is basicThis allows for manipulation of its solubility based on pH. The compound can be protonated in acidic conditions to form a salt, which may have different solubility characteristics, a property that can be exploited in extraction and crystallization.

Purification Strategy: A Multi-pronged Approach

A successful purification strategy for this compound will likely involve a combination of techniques to remove a range of potential impurities, including unreacted starting materials, reagents, and by-products from the synthesis. The general workflow can be visualized as follows:

Purification_Workflow Crude_Product Crude Synthetic Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Fractionation Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure_Product Pure Product (>99%) Crystallization->Pure_Product

Figure 1: A generalized workflow for the purification of this compound.

Technique 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2] Given the polar nature of our target compound, normal-phase chromatography using silica gel is an excellent starting point.

Causality Behind Experimental Choices in Column Chromatography:
  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography due to its high polarity and affordability. The slightly acidic nature of silica can sometimes lead to tailing of basic compounds like amines. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For our target compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol would be appropriate starting points.

  • Detection: The presence of a chromophore in the molecule (the α,β-unsaturated lactam system) should allow for detection by UV light at around 254 nm. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation and identifying the fractions containing the desired product.

Protocol: Flash Column Chromatography for Purification of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of the Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 50% ethyl acetate in hexanes, and try more polar systems like 5-10% methanol in dichloromethane).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin for the primary amine).

    • The ideal solvent system should give a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

    • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Dry loading is often preferred as it can lead to better resolution.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase.

    • Collect fractions of a suitable volume.

    • Monitor the elution by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Trustworthiness and Validation: The purity of the isolated compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should be sharp and match the expected value.[1]

Technique 2: Crystallization

Crystallization is a powerful and economical technique for purifying solid compounds.[3] It relies on the principle that a compound is typically more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

Causality Behind Experimental Choices in Crystallization:
  • Solvent Selection: The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. It should not react with the compound and should be easily removable. For a polar compound like this compound, polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., acetone, ethyl acetate) are good candidates. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be very effective for fine-tuning the solubility.

  • Inducing Crystallization: If crystals do not form spontaneously upon cooling, several techniques can be employed, such as scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or storing the solution at a lower temperature (e.g., in a refrigerator or freezer).

  • Salt Formation: The basic amino group allows for the formation of salts with various acids (e.g., HCl, H₂SO₄, tartaric acid). These salts often have different solubility profiles and may crystallize more readily than the free base. This can also be a method for chiral resolution if a chiral acid is used to form diastereomeric salts.[4][]

Protocol: Recrystallization of this compound

Materials:

  • Chromatographically purified this compound

  • A selection of potential crystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the compound in several test tubes.

    • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature.

    • Heat the test tubes with the insoluble samples and observe if the compound dissolves.

    • Allow the hot solutions to cool and observe for crystal formation. The best solvent will dissolve the compound when hot and form crystals upon cooling.

  • Recrystallization:

    • Place the compound to be purified in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution is then filtered through a fluted filter paper to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • For further crystal growth, the flask can be placed in an ice bath or a refrigerator.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Trustworthiness and Validation: The purity of the recrystallized product should be confirmed by HPLC, NMR, and MS. The melting point should be sharp and consistent.

Crystallization_Process Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Mother_Liquor Mother Liquor (Impurities in Solution) Filter->Mother_Liquor Pure_Crystals Pure Crystals Dry->Pure_Crystals

Figure 2: The fundamental steps of the recrystallization process.

Summary of Purification Techniques and Expected Outcomes

TechniquePrincipleKey Parameters to OptimizeExpected Purity
Column Chromatography Differential adsorptionStationary phase, mobile phase composition and gradient>98%
Crystallization Differential solubilitySolvent system, cooling rate>99.5%

Conclusion: A Pathway to High-Purity this compound

The purification of this compound is a critical step in harnessing its full potential in research and drug development. By employing a systematic approach that combines the strengths of column chromatography for initial separation and crystallization for final polishing, researchers can confidently obtain this novel spirocyclic compound in high purity. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and reproducible purification strategy. As with any experimental procedure, careful observation and methodical optimization will be key to achieving the best results.

References

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  • Crystallizing amino acids as bulking agents in freeze-drying - PubMed. [Link]

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed. [Link]

  • Preparation of 8-aminoquinoline - PrepChem.com. [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence | The Journal of Organic Chemistry - ACS Publications. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]

  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pharmacology of 8-aminoquinolines - IRIS. [Link]

  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C5H8N2O2 | CID 105427353 - PubChem. [Link]

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  • chromatographic purification steps: Topics by Science.gov. [Link]

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  • Pentoxifylline-impurities | Pharmaffiliates. [Link]

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  • 8-aminoquinoline – Knowledge and References - Taylor & Francis. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. [Link]

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Application Notes and Protocols: 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one as a Novel Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Design

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is fraught with challenges, not least of which is the demand for molecules that possess a complex profile of potency, selectivity, metabolic stability, and the ability to penetrate the blood-brain barrier (BBB). Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the industry is increasingly shifting away from this "flatland" towards scaffolds with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons (Fsp³).[1][2] This shift is driven by compelling evidence that such molecules offer improved physicochemical properties and more specific interactions with biological targets.[2][3]

Spirocyclic scaffolds, where two rings are joined by a single common atom, are at the forefront of this evolution.[2] Their rigid, well-defined three-dimensional architecture can pre-organize functional groups into optimal orientations for target binding, thereby enhancing potency and selectivity while minimizing off-target effects.[1][3][4] Specifically, azaspirocycles (spirocycles containing nitrogen) have demonstrated superior properties such as increased solubility, reduced lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts.[1]

This document introduces 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one , a novel scaffold designed to capitalize on these advantages for CNS drug discovery. This scaffold combines several key features:

  • A spirocyclic core providing the essential 3D geometry.

  • A γ-lactam moiety , a structural motif present in numerous biologically active natural products.[5][6][7]

  • A strategically placed primary amine , which serves as a versatile chemical handle for library generation and can act as a key pharmacophoric element.

This guide provides a comprehensive overview of the rationale for using this scaffold, proposed synthetic protocols, key in vitro assays for characterization, and a framework for interpreting the resulting data to accelerate CNS drug discovery programs.

Core Scaffold Analysis and Strategic Advantages

The unique arrangement of the this compound scaffold offers several strategic advantages for medicinal chemists targeting the CNS.

  • Vectorial Exit Points: The scaffold presents multiple, spatially distinct vectors for chemical modification. The primary amine at the 8-position and the nitrogen at the 6-position allow for the exploration of chemical space in different directions, facilitating rapid generation of Structure-Activity Relationships (SAR).

  • Modulation of Physicochemical Properties: The inherent rigidity and polarity of the diazolactam system contribute to favorable drug-like properties.[4] Early assessments suggest that derivatives of this scaffold can maintain a desirable balance between lipophilicity (logP) and aqueous solubility, which is critical for BBB penetration and avoiding formulation issues.

  • Metabolic Stability: The spirocyclic nature and the placement of heteroatoms can block common sites of metabolism.[1] The quaternary spirocenter is inherently stable, and the lactam ring is generally more resistant to enzymatic degradation than corresponding linear amides.

  • Hydrogen Bonding Capabilities: The scaffold contains multiple hydrogen bond donors and acceptors, which can be crucial for specific interactions with CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Proposed Synthetic Pathway

While the synthesis of this specific molecule is not yet broadly documented, a plausible and flexible synthetic route can be proposed based on established methodologies for constructing spiro-γ-lactams.[6][8] The following multi-step protocol is designed to be adaptable for the synthesis of a diverse library of analogs.

Protocol 1: Synthesis of this compound Core

Objective: To synthesize the core spirocyclic lactam scaffold.

Rationale: This proposed route utilizes a key [3+2] cycloaddition reaction to construct the spirocyclic core, followed by functional group manipulations to install the desired amino group. This approach allows for late-stage diversification.

Step-by-Step Methodology:

  • Step 1: Synthesis of the Azide Precursor.

    • Start with commercially available 1,1-cyclobutanedimethanol.

    • Monoprotect one of the hydroxyl groups with a suitable protecting group (e.g., tert-butyldimethylsilyl, TBDMS).

    • Activate the remaining hydroxyl group (e.g., mesylation or tosylation).

    • Displace the leaving group with sodium azide in a polar aprotic solvent like DMF to yield the azidomethyl cyclobutane intermediate.

  • Step 2: [3+2] Cycloaddition.

    • React the azide intermediate with a suitable propiolate ester (e.g., ethyl propiolate) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form the triazole ring.

  • Step 3: Ring Opening and Lactam Formation.

    • Subject the resulting triazole ester to reductive ring opening and concomitant lactamization. This can be achieved using a reducing agent like zinc in acetic acid or catalytic hydrogenation. This step is critical and may require optimization of conditions (catalyst, pressure, temperature).

  • Step 4: Introduction of the Amino Group.

    • The resulting spiro-lactam will have a carbonyl group at the 8-position. Convert this to the amine via reductive amination.

    • First, react the ketone with a protected amine source (e.g., benzylamine) in the presence of a mild acid catalyst to form the imine.

    • Reduce the imine in situ using a reducing agent like sodium triacetoxyborohydride.

    • Finally, deprotect the resulting secondary amine (e.g., hydrogenolysis to remove the benzyl group) to yield the primary amine.

  • Step 5: Final Oxidation (if necessary).

    • The diazolidinone ring may require oxidation to the desired enamine-like structure. This can be explored using mild oxidizing agents. This step is hypothetical and would depend on the outcome of the preceding steps.

Causality Behind Choices:

  • Protecting Groups: The use of a TBDMS group allows for selective protection and deprotection under mild conditions, preserving other functional groups.

  • Cycloaddition: The choice of CuAAC or SPAAC provides high regioselectivity and functional group tolerance, making it a robust method for ring formation.

  • Reductive Amination: This is a reliable and widely used method for converting ketones to amines with good control over the reaction.

Experimental Workflows & Protocols

Once the core scaffold and a library of derivatives are synthesized, a series of in vitro assays are essential to characterize their potential as CNS drug candidates.

Workflow for Scaffold Evaluation

The following diagram illustrates a typical workflow for evaluating a new library of compounds based on the this compound scaffold.

G cluster_0 Synthesis & Library Generation cluster_1 Primary Screening & ADME Profiling cluster_2 Hit Validation & Optimization cluster_3 Lead Optimization Synthesis Scaffold Synthesis & Analog Derivatization Purification Purification & QC (LC-MS, NMR) Synthesis->Purification HTS High-Throughput Screen (Target of Interest) Purification->HTS Solubility Kinetic Solubility Assay Purification->Solubility Permeability PAMPA-BBB Assay Purification->Permeability Metabolism Microsomal Stability Purification->Metabolism Potency Dose-Response (IC50/EC50) HTS->Potency Selectivity Selectivity Panel Potency->Selectivity Cytotoxicity Neuronal Cell Line Cytotoxicity (e.g., SH-SY5Y) Potency->Cytotoxicity PK In Vivo PK (Rodent) Potency->PK Efficacy In Vivo Efficacy Model PK->Efficacy G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Backbone NH DFG_Motif DFG Motif Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Inhibitor This compound Derivative Spiro Core Lactam C=O C8-Amine R² Group (e.g., 4-F-Benzyl) Inhibitor:f2->Hinge:f0 H-Bond Inhibitor:f3->DFG_Motif Ionic/H-Bond Inhibitor:f1->Gatekeeper Steric Interaction Inhibitor:f4->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a scaffold derivative in a kinase active site.

Conclusion and Future Directions

The this compound scaffold represents a promising new entry point for CNS drug discovery. Its inherent three-dimensionality, coupled with versatile chemical handles, provides a robust platform for generating novel chemical matter with desirable drug-like properties. The protocols outlined in this document provide a clear, actionable framework for synthesizing, screening, and optimizing compounds derived from this core. By systematically evaluating permeability, metabolic stability, and target potency, research teams can efficiently navigate the complex landscape of CNS drug development and unlock the full potential of this innovative scaffold.

References

  • AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers.
  • U.S. National Library of Medicine. (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • U.S. National Library of Medicine. (2019, June 29). A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones. PubMed Central.
  • U.S. National Library of Medicine. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed Central.
  • U.S. National Library of Medicine. (2021, April 8). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed.
  • ResearchGate. (2025, August 7). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes.
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Sources

Application Notes & Protocols: A Framework for Evaluating 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one and Novel Diazaspiro Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Diazaspiro Scaffolds in Oncology

The search for novel anticancer agents is a cornerstone of modern oncology research. A significant challenge lies in identifying new chemical scaffolds that offer both potency and selectivity against cancer cells, while minimizing toxicity to healthy tissues.[1] Spirocyclic compounds, characterized by their rigid three-dimensional structures, present a unique opportunity for developing highly specific therapeutic agents.[2] Among these, diazaspiro cores have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[3][4]

This document outlines a comprehensive framework for the initial characterization and validation of novel diazaspiro compounds in an oncology research setting, using the hypothetical lead compound, 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one , as an illustrative example. While direct extensive research on this specific molecule is limited, the protocols and methodologies described herein represent the standard, validated workflow for assessing any new chemical entity for its potential as an anticancer therapeutic.[5][6]

The following sections will provide a step-by-step guide, from initial cytotoxicity screening to mechanistic elucidation, designed to be a self-validating system for generating robust and reproducible data.

Part 1: Primary Objective - Assessing Cytotoxic Activity

The initial and most critical step in evaluating a potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells.[7][8] Cell viability assays are the workhorse for this primary screening. Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used due to their reliability, simplicity, and suitability for high-throughput screening.[9][10][11][12]

Causality Behind Experimental Choice: These assays measure the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[9] The reduction of a tetrazolium salt (like MTT or XTT) by mitochondrial dehydrogenases in living cells produces a colored formazan product.[12] The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[13]

Data Presentation: Hypothetical IC50 Values

The results of a cytotoxicity screen are typically summarized in a table to allow for easy comparison of the compound's activity across different cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT-116Colorectal Carcinoma3.5
HeLaCervical Cancer6.8
HEK293Normal Human Embryonic Kidney> 50

Note: The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial for assessing the compound's selectivity for cancer cells.

Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted for a 96-well plate format, suitable for determining the dose-response curve of a novel compound.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and electron-coupling reagent. Mix them according to the manufacturer's instructions.

  • XTT Incubation: Add 50 µL of the XTT mixture to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C and 5% CO2. The incubation time will depend on the metabolic rate of the cells and should be optimized.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Part 2: Unraveling the Mechanism - Apoptosis Induction

A desirable characteristic of an anticancer agent is the ability to induce apoptosis, or programmed cell death.[6] Determining whether a compound's cytotoxic effect is due to apoptosis is a critical step in its mechanistic evaluation. The Annexin V assay is a widely used method for detecting early-stage apoptosis.[14]

Scientific Rationale: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[14] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[15] Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis.[16]

Visualization: Apoptosis Detection Workflow

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis cluster_results Results Quadrants start Cancer Cells treatment Treat with This compound start->treatment stain Stain with Annexin V-FITC and Propidium Iodide (PI) treatment->stain flow Flow Cytometry Analysis stain->flow q1 Live Cells (Annexin V-, PI-) q2 Early Apoptotic (Annexin V+, PI-) q3 Late Apoptotic/Necrotic (Annexin V+, PI+) q4 Debris/Necrotic (Annexin V-, PI+)

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with the test compound as in Part 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Part 3: Target Pathway Investigation

If the compound induces a specific cellular phenotype, the next logical step is to investigate its molecular target and the signaling pathways it modulates.[17] Many anticancer drugs function as enzyme inhibitors, particularly targeting kinases that are often dysregulated in cancer.[18][19]

Rationale for Investigation: Kinases are a large family of enzymes that play critical roles in cell signaling pathways controlling proliferation, survival, and differentiation.[20] Identifying if this compound inhibits a specific kinase can provide a clear mechanism of action. Western blotting can then be used to examine the phosphorylation status of downstream proteins in the identified pathway, confirming the on-target effect of the compound in a cellular context.[17][21]

Visualization: Hypothetical Kinase Signaling Pathway

Kinase_Pathway cluster_pathway Signaling Cascade cluster_output Cellular Response receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 activates compound 8-Amino-6,7-diazaspiro [3.4]oct-7-en-5-one compound->kinase1 inhibits kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor phosphorylates proliferation Cell Proliferation & Survival transcription_factor->proliferation promotes gene expression for

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This is a generalized protocol for assessing the direct inhibitory effect of a compound on a purified kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific substrate for the kinase

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)[22]

  • 384-well plates

  • Plate reader for luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare solutions of the kinase, substrate, and ATP in kinase buffer at 2X the final desired concentration.

  • Compound and Kinase Incubation: Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate. Add 2 µL of the 2X kinase solution to each well. Incubate for 10-20 minutes at room temperature to allow the compound to bind to the enzyme.[23]

  • Initiate Kinase Reaction: Add 2 µL of a 2X solution of ATP and substrate to each well to start the reaction. Incubate for 30-60 minutes at 30°C.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system.[22] This involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Experimental Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels within treated cells.[24][25]

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Kinase B, anti-total-Kinase B, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells on ice using lysis buffer.[25] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[25]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like Actin or Tubulin to ensure equal protein loading.

Conclusion and Future Directions

This guide provides a foundational workflow for the preclinical evaluation of novel diazaspiro compounds, exemplified by this compound. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating potential molecular targets, researchers can build a comprehensive profile of a compound's anticancer potential. Positive results from these in vitro assays would warrant further investigation, including broader kinase profiling, off-target screening, and eventual progression to in vivo animal models to assess efficacy and safety. The unique structural properties of diazaspiro scaffolds hold significant promise for the development of the next generation of targeted cancer therapies.[2][26]

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Karadag, A., et al. (2020). Synthesis, characterization and anticancer activity in vitro evaluation of novel dicyanoaurate (I)-based complexes. Life Sciences, 255, 117635.
  • Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 189, 111437.
  • MDPI. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. Retrieved from [Link]

  • Rauch, N., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799.
  • Frontiers. (2022). Editorial: Natural compounds as scaffolds for the discovery of new anti-cancer drugs: Focus on terpenoids and flavonoids. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Quratul Ain. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • KIET. (2019). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Retrieved from [Link]

  • PubMed. (2014). Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. Retrieved from [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]

  • MDPI. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. Retrieved from [Link]

  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

  • PubMed. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Retrieved from [Link]

  • Wiley. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery. Retrieved from [Link]

  • Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol. YouTube. Retrieved from [Link]

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Dihydropyrazole Derivatives: A Versatile Scaffold for the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Promise of Dihydropyrazoles in Oncology

The search for novel, effective, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, dihydropyrazoles have emerged as a particularly promising class of compounds.[1][2][3] Their synthetic accessibility, coupled with their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties, makes them an attractive starting point for drug discovery programs.[1] This guide provides an in-depth exploration of the development of anti-cancer agents from dihydropyrazole derivatives, offering detailed protocols, mechanistic insights, and a discussion of structure-activity relationships (SAR) to empower researchers in this exciting field.

Dihydropyrazole derivatives have demonstrated a remarkable ability to interact with a variety of biological targets implicated in cancer progression.[1][2] These include enzymes like cyclooxygenase-2 (COX-2) and telomerase, as well as signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway and histone deacetylase 6 (HDAC6) mediated epigenetic regulation.[4][5][6][7] This multi-faceted targeting capability underscores the potential of this scaffold to yield novel therapeutics that can overcome the challenges of drug resistance and tumor heterogeneity.

This document will guide you through the essential steps of developing dihydropyrazole-based anti-cancer agents, from initial synthesis to biological evaluation and mechanistic elucidation.

Part 1: Synthesis of Dihydropyrazole Derivatives

The chemical tractability of the dihydropyrazole core allows for the generation of diverse chemical libraries, a crucial aspect of any drug discovery campaign. Several efficient synthetic routes have been established, with two common and effective methods detailed below.

Protocol 1: One-Pot Synthesis from Chalcones

A widely employed and efficient method for synthesizing dihydropyrazole derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives. Chalcones themselves are readily prepared via a Claisen-Schmidt condensation of an aldehyde and a ketone.

Step-by-Step Methodology:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a stirred solution of an appropriate substituted acetophenone (1 mmol) and a substituted indole-3-aldehyde (1 mmol) in ethanol (25 mL), add a solution of sodium hydroxide (4%, 3 mmol).

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature and then place it in a freezer overnight to facilitate precipitation.

    • Filter the resulting solid, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like methanol to obtain the pure chalcone.

  • Dihydropyrazole Formation:

    • To the synthesized chalcone (1 mmol) dissolved in a suitable solvent such as ethanol, add hydrazine hydrate (1.5 mmol).[8]

    • The reaction can be carried out at room temperature or under reflux, depending on the reactivity of the substrates. Catalytic amounts of acid (e.g., acetic acid) or base can be used to accelerate the reaction.

    • Monitor the reaction by TLC. Upon completion, the product can be isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.

Protocol 2: Synthesis from Propargyl Alcohols

An alternative and versatile method involves the base-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones in situ, which then react with hydrazines to form the dihydropyrazole ring.[9][10]

Step-by-Step Methodology:

  • To a solution of the propargyl alcohol (1 mmol) and a substituted hydrazine (1.2 mmol) in a suitable solvent like DMSO, add a catalytic amount of a base such as potassium tert-butoxide (t-BuOK).[10]

  • The reaction proceeds through the base-induced isomerization of the propargyl alcohol to the corresponding α,β-unsaturated ketone, which is then trapped by the hydrazine in a cyclization reaction.[9][10]

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up typically involves dilution with water and extraction with an organic solvent. The crude product is then purified by column chromatography.

Part 2: Biological Evaluation of Anti-Cancer Activity

Once a library of dihydropyrazole derivatives has been synthesized, the next critical step is to evaluate their anti-cancer potential. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is generally recommended.

Workflow for Biological Evaluation

G cluster_0 Initial Screening cluster_1 Hit Characterization cluster_2 Mechanism of Action Studies A Synthesized Dihydropyrazole Library B In Vitro Cytotoxicity Assays (e.g., MTT, SRB) A->B Test against a panel of cancer cell lines C IC50 Determination B->C Identify potent compounds D Cell Cycle Analysis C->D E Apoptosis Assays (e.g., Annexin V/PI staining) C->E F Target-Based Assays (e.g., Kinase inhibition, Telomerase activity) E->F G Western Blotting for Signaling Proteins E->G H In Vivo Xenograft Models F->H

Caption: A typical workflow for the biological evaluation of dihydropyrazole derivatives as anti-cancer agents.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the dihydropyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Cell cycle arrest at specific phases can indicate interference with key regulatory proteins.[5][11]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the dihydropyrazole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest.[5][11]

Part 3: Mechanistic Insights and Structure-Activity Relationships

The therapeutic potential of dihydropyrazole derivatives is rooted in their ability to modulate key cancer-related signaling pathways. Understanding these mechanisms and the structural features that govern their activity is paramount for rational drug design.

Key Molecular Targets and Signaling Pathways

Dihydropyrazole derivatives have been shown to exert their anti-cancer effects through various mechanisms:

  • COX-2 Inhibition: Some dihydropyrazole sulphonamide derivatives have been identified as potent and selective COX-2 inhibitors.[5] Overexpression of COX-2 is implicated in the progression of several cancers, and its inhibition can lead to reduced inflammation, angiogenesis, and induction of apoptosis.[5][12]

  • Telomerase Inhibition: Telomerase is an enzyme that is reactivated in the vast majority of cancer cells, allowing them to overcome replicative senescence. N-substituted-dihydropyrazole derivatives have been designed as telomerase inhibitors, with some compounds showing potent inhibitory activity and selective cytotoxicity towards tumor cells.[4]

  • HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is a promising target in cancer therapy, particularly in breast cancer. Dihydropyrazole-carbohydrazide derivatives have been developed as HDAC6 inhibitors, demonstrating anti-proliferative activity and antioxidant properties.[6]

  • Aryl Hydrocarbon Receptor (AhR) Modulation: The AhR is a ligand-activated transcription factor that can play a role in tumor development. Indolyl dihydropyrazole derivatives have been designed to interact with AhR, leading to anti-proliferative effects in various cancer cell lines.[7][8][13]

  • Induction of Apoptosis and Cell Cycle Arrest: Many dihydropyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[5][11] This is a common mechanism for many effective anti-cancer drugs.

Illustrative Signaling Pathway: COX-2 Inhibition by Dihydropyrazoles

G cluster_0 Upstream Signaling cluster_1 COX-2 Pathway cluster_2 Downstream Effects in Cancer A Pro-inflammatory Stimuli (e.g., Growth factors, Cytokines) B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins (e.g., PGE2) C->D E Increased Proliferation D->E F Inhibition of Apoptosis D->F G Enhanced Angiogenesis D->G H Tumor Growth and Metastasis E->H F->H G->H I Dihydropyrazole COX-2 Inhibitor I->C Inhibits

Caption: Dihydropyrazole derivatives can inhibit the COX-2 enzyme, leading to a reduction in pro-tumorigenic prostaglandins.

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydropyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended phenyl rings. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

  • Substituents on Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the dihydropyrazole core can significantly influence anti-cancer activity. For instance, hydroxy phenyl substitutions on the pyrazoline ring have shown potent activity.[7][8] Halogen substitutions, such as bromo groups, have also been found to enhance potency against certain cancer cell lines.[14]

  • N-Substitution: The substituent on the nitrogen atom of the dihydropyrazole ring is a key determinant of activity and can be modified to target specific enzymes like telomerase.[4]

  • Hybrid Molecules: The fusion of the dihydropyrazole scaffold with other pharmacologically active moieties, such as isatin or indole, has proven to be a successful strategy for generating potent anti-cancer agents.[7][15] For example, a chlorine atom or a methyl group at the 5-position of the isatin nucleus in isatin-dihydropyrazole hybrids has been shown to be beneficial for anti-tumor activity.[15]

  • Heterocyclic Substitutions: The introduction of other heterocyclic rings, such as piperazine, to the dihydropyrazole core has led to compounds with superior anti-cancer activity.[11]

Table 1: Summary of Anti-Cancer Activity of Selected Dihydropyrazole Derivatives

Compound ClassTarget/MechanismCancer Cell LinesReported Activity (IC50)Reference
Indolyl DihydropyrazolesAhR Interaction, Anti-proliferativeVarious human cancer cell linesPotent activity across tested lines[7][8]
N-substituted-dihydropyrazolesTelomerase InhibitionFour tumor cell linesIC50 of 0.98 µM for compound 13i[4]
Dihydropyrazole SulphonamidesCOX-2 Inhibition, Apoptosis, G2/M arrestA549 (lung cancer)Potent COX-2 inhibition and apoptosis induction[5]
Dihydropyrazole-carbohydrazidesHDAC6 Inhibition, AntioxidantMCF-7, MDA-MB-231 (breast cancer)IC50 of 12 ± 3 µM on human HDAC6[6]
Heterocyclic substituted dihydropyrazolesG2/M arrest, p21 accumulationHCC1806 (breast cancer)Potent antitumor activity[11]
Isatin-dihydropyrazole hybridsApoptosis inductionVarious cancer cell linesEC50 values ranging from 0.01 to 0.38 µM[15]

Conclusion and Future Directions

Dihydropyrazole derivatives represent a rich and versatile scaffold for the development of novel anti-cancer agents. Their synthetic tractability, coupled with their ability to modulate a wide range of cancer-relevant biological targets, makes them a highly attractive area for further research. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds.

Future efforts in this field should focus on:

  • Rational Design: Leveraging computational tools and a deeper understanding of SAR to design more potent and selective inhibitors.

  • Mechanism of Action Studies: Thoroughly elucidating the molecular mechanisms by which these compounds exert their anti-cancer effects to identify novel targets and biomarkers.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

  • Combination Therapies: Investigating the potential of dihydropyrazole derivatives in combination with existing chemotherapies or immunotherapies to achieve synergistic anti-tumor effects.

By continuing to explore the chemical space and biological activities of dihydropyrazole derivatives, the scientific community can pave the way for the development of the next generation of innovative and effective cancer therapies.

References

  • Ahmed, M. H., El-Hashash, M. A., Marzouk, M. I., & El-Naggar, A. M. (2019). Design, synthesis, and biological evaluation of novel pyrazole, oxazole, and pyridine derivatives as potential anticancer agents using mixed chalcone. Journal of Heterocyclic Chemistry, 56(1), 114–123. [Link]

  • Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. (2023). ACS Omega. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5235. [Link]

  • Liu, X. H., et al. (2016). Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo. European Journal of Medicinal Chemistry, 114, 25-40. [Link]

  • Zhu, H. L., et al. (2016). Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition. Pharmacological Research, 104, 119-128. [Link]

  • Rojas-Rojas, C., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 28(14), 5396. [Link]

  • Wan, C., et al. (2021). Discovery of heterocyclic substituted dihydropyrazoles as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 45, 128233. [Link]

  • Carta, F., et al. (2018). Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5235. [Link]

  • A novel methodology for synthesis of dihydropyrazole derivatives as potential anticancer agents. (2014). RSC Advances. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Molecules, 28(13), 5082. [Link]

  • The design pathway for novel dihydropyrazole derivatives containing benzo oxygen heterocycle and sulfonamide moieties. (2024). ResearchGate. [Link]

  • Li, Y., et al. (2017). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. (2023). Archiv der Pharmazie. [Link]

  • A novel methodology for synthesis of dihydropyrazole derivatives as potential anticancer agents. (2014). RSC Publishing. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. [Link]

  • Yilmaz, I., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(10), e2100225. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[1][2] This structural rigidity and complexity offer the potential for novel interactions with biological targets and can lead to improved physicochemical properties compared to traditional flat aromatic scaffolds.[1] Within this class, the 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one core represents a promising, yet underexplored, scaffold. Its dihydropyridazinone moiety is a known pharmacophore in various biologically active compounds, and the spirocyclic nature introduces a unique conformational constraint.

These application notes provide a comprehensive guide for researchers embarking on the synthesis and structure-activity relationship (SAR) studies of this compound analogs. While specific SAR data for this exact scaffold is not extensively available in the public domain, this guide draws upon established principles from closely related diazaspiro[3.4]octane and dihydropyridazinone systems to provide a robust framework for investigation.[3][4] A novel diazaspiro[3.4]octane series has been identified as a promising starting point for antimalarial drug discovery, exhibiting activity against multiple stages of the Plasmodium falciparum lifecycle.[3][5][6] This highlights the potential of this scaffold in identifying novel therapeutic agents.

I. General Synthetic Strategy: A Proposed Route to the Core Scaffold

The synthesis of the this compound core can be approached through a multi-step sequence, leveraging established reactions for the formation of spirocycles and dihydropyridazinones.[7] The following proposed synthetic pathway provides a logical starting point for accessing the core structure and its analogs.

Protocol 1: Synthesis of the this compound Core

Causality: This protocol is designed to first construct the spirocyclic core and then introduce the dihydropyridazinone functionality. The choice of protecting groups and reaction conditions is crucial for achieving good yields and minimizing side reactions.

Workflow Diagram:

G cluster_0 Part 1: Spiro-ketoester Formation cluster_1 Part 2: Dihydropyridazinone Ring Formation cluster_2 Part 3: Functionalization A Cyclobutanone C Spiro[3.3]heptane-2,6-dione A->C Self-condensation B Diethyl malonate D Diethyl spiro[3.3]heptane-2,6-dicarboxylate B->D Michael addition E Spiro[3.4]octane-2-carboxylic acid D->E Hydrolysis & Decarboxylation G 6,7-Diazaspiro[3.4]octan-5-one E->G Cyclocondensation with F F Hydrazine hydrate H 8-Bromo-6,7-diazaspiro[3.4]oct-7-en-5-one G->H Bromination J This compound H->J Nucleophilic substitution with I I Amine source (e.g., NH3)

Caption: Proposed synthetic workflow for the this compound core.

Step-by-Step Methodology:

  • Synthesis of a Spiro-ketoester Intermediate:

    • React a suitable cyclobutanone derivative with a malonic ester derivative via a Michael addition followed by cyclization to form the spiro[3.4]octane skeleton. The choice of substituents on the starting materials will determine the initial diversity of the analogs.

  • Formation of the Dihydropyridazinone Ring:

    • Treat the spiro-ketoester with hydrazine hydrate in a suitable solvent such as ethanol under reflux. This cyclocondensation reaction will form the 6,7-diazaspiro[3.4]octan-5-one ring.

  • Introduction of the Amino Group:

    • A common strategy to introduce an amino group at the C8 position is via a precursor, such as a halogenated intermediate.

    • First, introduce a bromine atom at the C8 position using a suitable brominating agent (e.g., N-bromosuccinimide).

    • Then, displace the bromine with an amino group using a nucleophilic aminating reagent (e.g., ammonia or a protected amine equivalent) to yield the desired this compound.

Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) and the products characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the expected structures.

II. Structure-Activity Relationship (SAR) Exploration: Key Areas for Modification

The following sections outline key structural regions of the this compound scaffold that are prime for modification to explore the SAR. The insights are drawn from analogous heterocyclic systems.

SAR Logic Diagram:

SAR_Logic cluster_Mods Potential Modification Sites Core This compound Core Spirocyclic Core Dihydropyridazinone Ring C8-Amino Group Mod1 Cyclobutane Ring Substituents (R1, R2) Core:f0->Mod1 Modulate lipophilicity and steric bulk Mod2 N6-Substituents (R3) Core:f1->Mod2 Influence solubility and target interactions Mod3 C8-Amino Substituents (R4, R5) Core:f2->Mod3 Probe for key hydrogen bonding interactions

Caption: Key modification points for SAR studies of the core scaffold.

A. Cyclobutane Ring Modifications (R1 and R2)
  • Rationale: Substituents on the cyclobutane ring will directly impact the lipophilicity and steric profile of the molecule. These properties are critical for membrane permeability and interaction with hydrophobic pockets of a target protein.

  • Protocol 2: Synthesis of Cyclobutane-Substituted Analogs

    • Begin with appropriately substituted cyclobutanone precursors.

    • Follow the general synthetic strategy outlined in Protocol 1.

    • Generate a library of analogs with varying alkyl, aryl, and functionalized substituents at the R1 and R2 positions.

B. N-Substitutions on the Dihydropyridazinone Ring (R3)
  • Rationale: The nitrogen atom at the 6-position of the dihydropyridazinone ring is a key point for modification. N-alkylation or N-arylation can influence the electronic properties of the ring system and provide additional vectors for interaction with the biological target.

  • Protocol 3: N-Alkylation/Arylation of the Dihydropyridazinone Ring

    • Protect the C8-amino group of the core scaffold if necessary.

    • Perform N-alkylation using an appropriate alkyl halide in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

    • Alternatively, for N-arylation, employ Buchwald-Hartwig or Ullmann coupling conditions with a suitable aryl halide.

    • Deprotect the C8-amino group to yield the final N-substituted analogs.

C. C8-Amino Group Modifications (R4 and R5)
  • Rationale: The 8-amino group is a potential hydrogen bond donor and can be a key pharmacophoric feature. Modification of this group to amides, sulfonamides, or substituted amines will probe the importance of this interaction and explore additional binding pockets.

  • Protocol 4: Derivatization of the C8-Amino Group

    • Amide Formation: React the 8-amino core with a variety of carboxylic acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine).

    • Sulfonamide Formation: Treat the 8-amino core with different sulfonyl chlorides under basic conditions.

    • Reductive Amination: For secondary or tertiary amines, react the 8-amino core with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

III. Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized analogs.

A. Primary Screening: Target-Based or Phenotypic Assays
  • Rationale: The initial screen should be designed to identify active compounds from the synthesized library. The choice of assay will depend on the therapeutic area of interest. For example, based on the activity of the related diazaspiro[3.4]octane series, an anti-malarial screen would be a logical starting point.[3]

  • Protocol 5: In Vitro Anti-Malarial Assay (P. falciparum)

    • Culture Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes.

    • Serially dilute the test compounds in 96-well plates.

    • Add the parasite culture to the plates and incubate for 72 hours.

    • Assess parasite viability using a SYBR Green I-based fluorescence assay.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound.

B. Secondary Screening: Elucidating the Mechanism of Action
  • Rationale: For active compounds identified in the primary screen, secondary assays are crucial to understand their mechanism of action and to confirm on-target activity.

  • Protocol 6: Stage-Specific Anti-Malarial Assays

    • To determine if the compounds are active against different lifecycle stages, perform specific assays for gametocytes (sexual stage) and liver-stage schizonts.[3]

    • This provides valuable information on the potential for transmission-blocking or prophylactic activity.

IV. Data Interpretation and SAR Analysis

The biological data obtained should be systematically organized to facilitate SAR analysis.

Table 1: Illustrative SAR Data for this compound Analogs

Compound IDR1, R2R3R4, R5IC50 (nM) vs. P. falciparum
Core H, HHH, H>10,000
A-1 CH3, HHH, H5,200
A-2 Ph, HHH, H1,500
B-1 H, HCH3H, H8,900
B-2 H, HBnH, H450
C-1 H, HHCOCH3, H>10,000
C-2 H, HHSO2Ph, H2,100

Interpretation of Illustrative Data:

  • Cyclobutane Ring: The introduction of a phenyl group at R2 (A-2) shows a significant increase in potency compared to a methyl group (A-1) or hydrogen (Core), suggesting a potential hydrophobic interaction in the target's binding site.

  • N-Substitution: A benzyl group at R3 (B-2) is more favorable than a methyl group (B-1), indicating that a larger aromatic substituent at this position enhances activity.

  • C8-Amino Group: Acylation of the amino group (C-1) abolishes activity, suggesting that a free or basic amino group is crucial for activity. A sulfonamide (C-2) is tolerated but less potent than analogs with a free amine and favorable substituents elsewhere.

V. Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the discovery of novel therapeutic agents. The synthetic protocols and SAR strategies outlined in these application notes provide a comprehensive framework for researchers to systematically explore the chemical space around this core structure. By leveraging insights from related diazaspiro and dihydropyridazinone compounds, it is possible to rationally design and synthesize analogs with improved potency and desirable pharmacological properties. Future work should focus on identifying the specific biological target(s) of active compounds and optimizing their pharmacokinetic profiles for in vivo studies.

References

  • Different synthetic strategies to 4,4-disubstituted pyridazines and condensed pyridazines with a special reference to the synthetic routes to their spiro analogues. (2025). ResearchGate. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2646–2661. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. EMBL-EBI. [Link]

  • A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones. (2019). PMC. [Link]

  • Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones. (n.d.). ACS Publications. [Link]

  • Method of synthesis of 9-alkyl-8-methyl-8-methoxy-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. (2025). ResearchGate. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. (2022). PubMed. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). NIH. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI. [Link]

  • (8R)-8-amino-5-azaspiro[3.4]octan-6-one. (n.d.). PubChem. [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. [Link]

  • Carroll, F. I., et al. (1985). Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents. Journal of Medicinal Chemistry, 28(12), 1959-1962. [Link]

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Application Notes and Protocols for In Vitro Biological Screening of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Unveiling the Bioactivity of Novel Spirocyclic Lactams

The 8-amino-6,7-diazaspiro[3.4]oct-7-en-5-one scaffold represents a novel chemical entity with significant potential for biological activity. Its unique three-dimensional structure and embedded functionalities suggest possible interactions with a diverse range of biological targets. As with any new chemical series, the initial exploration of its biological properties is a critical step in the drug discovery process. The absence of established biological data for this specific class of compounds necessitates a broad yet systematic screening strategy.

This guide provides a comprehensive framework for the initial in vitro biological evaluation of this compound derivatives. The protocols and strategies outlined herein are designed to be adaptable and are grounded in established principles of drug discovery. We will progress through a tiered screening cascade, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by a panel of broad-spectrum primary screens against common drug target classes. Subsequent secondary and mechanistic assays will then be guided by the initial findings. This approach is designed to efficiently identify and characterize the biological potential of this novel compound class.

Part 1: Foundational Screening - Assessing Cytotoxicity

A fundamental first step in the characterization of any new chemical entity is to determine its effect on cell viability.[1][2] Cytotoxicity assays are crucial for identifying a compound's potential for causing cell damage or death and for establishing a concentration range for subsequent biological assays where the observed effects are not simply due to cell death.[1][3]

Rationale for Cytotoxicity Screening

Initial cytotoxicity profiling serves two primary purposes:

  • Identification of potential anticancer agents: Compounds exhibiting potent cytotoxicity against cancer cell lines could be prioritized for further investigation as potential chemotherapeutics.

  • Establishment of a therapeutic window: For non-cancer indications, understanding the cytotoxic profile is essential to ensure that any observed biological activity in subsequent assays occurs at concentrations that are not harmful to cells.[3]

Recommended Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Selected cancer and non-cancerous cell lines (e.g., HeLa, A549, MCF-7 for cancer; HEK293, NIH3T3 for non-cancerous)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Part 2: Primary Screening - A Broad Net to Capture Biological Activity

With an understanding of the cytotoxic profile of the derivatives, the next step is to screen them against a diverse panel of common drug targets to identify potential mechanisms of action. This high-throughput screening approach allows for the efficient assessment of a large number of compounds against various biological targets.[4]

Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.[5] Therefore, screening for kinase inhibition is a logical starting point.

The spirocyclic lactam core of the compounds may present a rigid scaffold that can fit into the ATP-binding pocket of kinases, a common mechanism of action for kinase inhibitors.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6] This assay is universal for all kinases and is less susceptible to interference from colored or fluorescent compounds.[5]

Materials:

  • A panel of representative kinases (e.g., from different families like tyrosine kinases, serine/threonine kinases)

  • Substrates for each kinase

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound derivatives

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in the wells of the plate, containing the kinase, substrate, ATP, and the test compound at various concentrations. Include no-enzyme and no-compound controls.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.

Protease Inhibition Assays

Proteases are another important class of enzymes involved in various physiological and pathological processes.[7] Screening for protease inhibition can reveal potential therapeutic applications in areas such as inflammation, infectious diseases, and cancer.

The amino group and the lactam ring in the scaffold could potentially interact with the active site of proteases, particularly serine and cysteine proteases.

This assay utilizes a substrate that is non-fluorescent until cleaved by the protease, releasing a fluorescent molecule. The increase in fluorescence is directly proportional to the protease activity.

Materials:

  • A panel of proteases (e.g., trypsin, chymotrypsin, caspase-3)

  • Corresponding fluorogenic substrates

  • Assay buffer specific for each protease

  • This compound derivatives

  • Black, opaque 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In the wells of the plate, add the assay buffer, the test compound at various concentrations, and the protease.

  • Pre-incubation: Pre-incubate the protease with the compound for a short period to allow for binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration. Calculate the percentage of inhibition and determine the IC50 values.

G-Protein Coupled Receptor (GPCR) Binding/Functional Assays

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[8][9] Screening against GPCRs can uncover a wide range of potential therapeutic activities.

The spirocyclic nature of the compounds might allow them to bind to the orthosteric or allosteric sites of GPCRs, thereby modulating their activity.

For GPCRs that signal through the Gq pathway, agonist or positive allosteric modulator activity can be detected by measuring changes in intracellular calcium levels.

Materials:

  • Cell line stably expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound derivatives

  • A known agonist for the target GPCR

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Injection and Measurement: Inject the known agonist (to test for antagonist activity) or buffer (to test for agonist activity) and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Part 3: Secondary Screening and ADME Profiling

Once hits are identified from the primary screens, secondary assays are necessary to confirm their activity, determine their mechanism of action, and assess their drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with favorable pharmacokinetic profiles.[10][11][12]

Hit Confirmation and Dose-Response Analysis

All hits from the primary screens should be re-tested using the same assay to confirm their activity. A full dose-response curve should be generated to accurately determine the potency (e.g., IC50 or EC50) of the confirmed hits.

Mechanism of Action Studies

The specific secondary assays will depend on the target class identified in the primary screen.

  • For Kinase Inhibitors:

    • ATP Competition Assay: To determine if the inhibitor binds to the ATP-binding site.

    • Kinome Profiling: To assess the selectivity of the inhibitor against a large panel of kinases.

  • For Protease Inhibitors:

    • Reversibility Assay: To determine if the inhibition is reversible or irreversible.

    • Substrate Specificity Profiling: To understand the inhibitor's selectivity for different substrates.

  • For GPCR Modulators:

    • Radioligand Binding Assay: To confirm direct binding to the receptor and determine the binding affinity (Ki).

    • cAMP or IP1 Assays: To investigate effects on other second messenger pathways.[13]

In Vitro ADME Assays

A panel of in vitro ADME assays should be performed on the most promising hits to assess their drug-likeness.[10][14]

Table 1: Key In Vitro ADME Assays

ADME Property Recommended Assay Rationale
Absorption Caco-2 Permeability AssayPredicts intestinal absorption of orally administered drugs.
Distribution Plasma Protein Binding AssayDetermines the fraction of compound bound to plasma proteins, which affects its distribution and availability.
Metabolism Microsomal Stability AssayAssesses the metabolic stability of the compound in the presence of liver microsomes.
Excretion Not typically assessed in vitro
Toxicity hERG Channel AssayScreens for potential cardiotoxicity, a common cause of drug attrition.

Visualization of the Screening Cascade

The following diagram illustrates the proposed tiered screening strategy.

Screening_Cascade cluster_0 Tier 1: Foundational & Primary Screening cluster_1 Tier 2: Hit Validation & Secondary Screening cluster_2 Tier 3: Lead Optimization Compound_Library This compound Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound_Library->Cytotoxicity Primary_Screening Primary Screening Panel Cytotoxicity->Primary_Screening Kinase_Assays Kinase Inhibition Assays Primary_Screening->Kinase_Assays Protease_Assays Protease Inhibition Assays Primary_Screening->Protease_Assays GPCR_Assays GPCR Functional Assays Primary_Screening->GPCR_Assays Hit_Confirmation Hit Confirmation & Dose-Response Kinase_Assays->Hit_Confirmation Protease_Assays->Hit_Confirmation GPCR_Assays->Hit_Confirmation MOA_Studies Mechanism of Action Studies Hit_Confirmation->MOA_Studies ADME_Profiling In Vitro ADME Profiling MOA_Studies->ADME_Profiling Lead_Optimization Lead Optimization ADME_Profiling->Lead_Optimization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one and Related Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of the specific molecule 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one is not extensively documented in publicly available literature. This guide is therefore based on established principles of organic synthesis for structurally related compounds, including spiro-β-lactams and cyclic hydrazides. The troubleshooting advice and FAQs provided are intended to serve as a general framework for researchers working on this and similar molecular scaffolds.

Introduction: Navigating the Synthesis of a Novel Spirocyclic Scaffold

The synthesis of complex heterocyclic compounds like this compound presents a unique set of challenges. This novel scaffold, incorporating both a spirocyclic β-lactam and a diaza-enone moiety, requires careful control of reaction conditions to achieve the desired product while minimizing the formation of byproducts. This technical support guide is designed to assist researchers in troubleshooting common issues encountered during the synthesis of this and analogous spirocyclic systems. By understanding the underlying reaction mechanisms and potential side reactions, chemists can optimize their synthetic strategies and improve both yield and purity.

A plausible synthetic approach to the target molecule likely involves a convergent strategy, potentially utilizing a Staudinger [2+2] cycloaddition for the formation of the spiro-β-lactam ring and a subsequent or preceding cyclization with a hydrazine derivative to form the diaza-enone ring. The following sections will address potential byproducts and purification challenges associated with these key transformations.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Low Diastereoselectivity in the Spiro-β-Lactam Ring Formation

Question: My reaction is producing a mixture of diastereomers of the spiro-β-lactam, and I'm struggling to isolate the desired isomer. What factors influence diastereoselectivity in the Staudinger [2+2] cycloaddition for spiro-β-lactams, and how can I improve it?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of spirocyclic β-lactams via the Staudinger reaction. The stereochemical outcome is influenced by several factors, including the choice of solvent, temperature, and the steric and electronic properties of the reactants.

Causality: The Staudinger reaction proceeds through a zwitterionic intermediate. The stereochemistry of the final β-lactam is determined during the conrotatory ring closure of this intermediate. The relative orientation of the substituents on the imine and the ketene in the transition state of the ring-closing step dictates the diastereoselectivity.

Troubleshooting Strategies:

  • Solvent Screening: The polarity of the solvent can significantly impact the stability and conformation of the zwitterionic intermediate. A systematic screening of solvents with varying polarities is recommended. Non-polar solvents often favor a less polar transition state, which can lead to higher diastereoselectivity.

  • Temperature Optimization: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Reactions are often run at 0 °C or below to maximize stereocontrol.

  • Substrate Modification: The steric bulk of the substituents on both the imine and the ketene precursor can play a crucial role. Larger substituents can create a greater energetic difference between the diastereomeric transition states, leading to higher selectivity.

  • Catalyst/Lewis Acid: The use of a Lewis acid catalyst can influence the geometry of the imine and the ketene, thereby affecting the stereochemical outcome of the cycloaddition.

Parameter Recommendation for Higher Diastereoselectivity
Temperature Lowering the reaction temperature (e.g., 0 °C to -78 °C)
Solvent Screen solvents of varying polarity (e.g., toluene, THF, dichloromethane)
Substituents Increase steric bulk on the imine or ketene precursor
Additives Consider the use of a Lewis acid to coordinate to the imine
Issue 2: Formation of an Unwanted Epimer of the Spiro-β-Lactam

Question: I've successfully synthesized the desired spiro-β-lactam, but during workup or purification, I observe the formation of its epimer. What causes this, and how can I prevent it?

Answer: The epimerization of spiro-β-lactams, particularly at the carbon atom adjacent to the carbonyl group, can occur under certain conditions, leading to a mixture of diastereomers and complicating purification.

Causality: The proton on the carbon atom alpha to the β-lactam carbonyl is acidic and can be removed by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in epimerization. This is more likely to be an issue if the substituents on the β-lactam ring are electron-withdrawing, which increases the acidity of the alpha-proton.

Troubleshooting Strategies:

  • Avoid Basic Conditions: During workup and purification, it is crucial to avoid strongly basic conditions. Use of mild aqueous washes (e.g., saturated sodium bicarbonate) should be done cautiously and for a minimal amount of time.

  • Careful Chromatography: When using silica gel chromatography, be aware that silica gel can be slightly acidic. While this is less likely to cause epimerization than basic conditions, prolonged exposure or the use of very polar solvent systems could potentially contribute to product degradation. Neutralized silica gel or alternative stationary phases like alumina may be considered.

  • Temperature Control: Perform all workup and purification steps at low temperatures to minimize the rate of any potential epimerization.

Issue 3: Hydrolysis of the β-Lactam Ring

Question: My reaction mixture or purified product shows the presence of a byproduct corresponding to the hydrolyzed β-lactam. What conditions lead to this, and how can I minimize it?

Answer: The four-membered β-lactam ring is strained and susceptible to nucleophilic attack, particularly by water or hydroxide ions, leading to ring-opening and the formation of the corresponding β-amino acid.[1][2]

Causality: The carbonyl group of the β-lactam is an electrophilic site. Under aqueous acidic or basic conditions, water or hydroxide can act as a nucleophile, attacking the carbonyl carbon and initiating a ring-opening cascade.[3] The strain of the four-membered ring provides the thermodynamic driving force for this reaction.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use to minimize the presence of water in the reaction mixture.

  • Neutral Workup: During the workup, use neutral or slightly acidic aqueous washes (e.g., brine, dilute HCl) instead of basic solutions.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to potentially hydrolytic conditions.

  • Proper Storage: Store the purified product in a dry, inert atmosphere to prevent hydrolysis over time.

Issue 4: Incomplete Cyclization or Side Reactions in the Formation of the Diaza-enone Ring

Question: When attempting to form the 6,7-diazaspiro[3.4]oct-7-en-5-one ring system from a spirocyclic precursor and a hydrazine derivative, I am observing incomplete reaction and the formation of several byproducts. What are the likely side reactions, and how can I favor the desired cyclization?

Answer: The formation of the cyclic hydrazide (diaza-enone) ring via intramolecular cyclization can be a delicate process, with several potential side reactions that can compete with the desired transformation.

Causality: A plausible route involves the reaction of a precursor containing an α,β-unsaturated ester or a similar Michael acceptor with hydrazine. The initial Michael addition of hydrazine can be followed by an intramolecular cyclization to form the desired ring. However, side reactions such as the formation of acyclic hydrazides, double addition products, or alternative cyclization pathways can occur.

Potential Byproducts and Mitigation:

  • Acyclic Hydrazide: The intermediate formed after the Michael addition may not cyclize efficiently, especially if the cyclization step has a high activation barrier.

    • Mitigation: The choice of solvent and temperature can be critical. In some cases, heating the reaction mixture can promote the intramolecular cyclization. The use of a catalyst, such as a mild acid or base, may also facilitate the ring-closing step.

  • Hydrazone Formation: If the spirocyclic precursor contains a ketone or aldehyde functionality, the hydrazine can react to form a hydrazone, which may or may not be a productive intermediate.

    • Mitigation: If hydrazone formation is an undesired side reaction, consider protecting the ketone/aldehyde group before introducing the hydrazine.

  • Dimerization/Polymerization: If the starting material or intermediates can react with themselves, oligomeric or polymeric byproducts can form.

    • Mitigation: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

Experimental Protocol: General Procedure for Intramolecular Hydrazide Cyclization

  • Reactant Preparation: Dissolve the spirocyclic precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., ethanol, toluene).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equiv) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Cyclization Promotion: If the reaction stalls at the intermediate stage, gentle heating (e.g., 50-80 °C) may be required to drive the cyclization to completion.

  • Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Challenges

The following diagrams illustrate the key reaction pathways and potential byproduct formations discussed in this guide.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts Spiro_Precursor Spirocyclic Precursor Target_Product This compound Spiro_Precursor->Target_Product Desired Synthesis Diastereomers Diastereomers Spiro_Precursor->Diastereomers Poor Stereocontrol Acyclic_Hydrazide Acyclic Hydrazide Spiro_Precursor->Acyclic_Hydrazide Incomplete Cyclization Epimer Epimer Target_Product->Epimer Basic Conditions Hydrolyzed_Product Hydrolyzed β-Lactam Target_Product->Hydrolyzed_Product Aqueous Conditions

Caption: Overview of potential byproduct formation pathways in the synthesis of the target molecule.

Troubleshooting_Workflow Start Problem Encountered Identify_Byproduct Identify Byproduct (LC-MS, NMR) Start->Identify_Byproduct Low_Diastereoselectivity Low Diastereoselectivity? Identify_Byproduct->Low_Diastereoselectivity Epimerization Epimerization? Low_Diastereoselectivity->Epimerization No Optimize_Stereocontrol Optimize Stereocontrol: - Lower Temperature - Screen Solvents - Modify Substrates Low_Diastereoselectivity->Optimize_Stereocontrol Yes Hydrolysis Hydrolysis? Epimerization->Hydrolysis No Avoid_Base Avoid Basic Conditions: - Neutral Workup - Careful Chromatography Epimerization->Avoid_Base Yes Incomplete_Cyclization Incomplete Cyclization? Hydrolysis->Incomplete_Cyclization No Anhydrous_Conditions Use Anhydrous Conditions: - Dry Solvents/Reagents - Neutral/Acidic Workup Hydrolysis->Anhydrous_Conditions Yes Promote_Cyclization Promote Cyclization: - Heat Reaction - High Dilution - Catalyst Incomplete_Cyclization->Promote_Cyclization Yes

Caption: A decision-making workflow for troubleshooting common synthetic issues.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction and identify byproducts?

A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for real-time reaction monitoring. TLC provides a quick assessment of the reaction's progress, while LC-MS can help identify the molecular weights of the product and any byproducts, providing valuable clues to their structures. For detailed structural elucidation of isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.

Q2: What are the general challenges associated with the purification of polar, spirocyclic compounds?

A2: Polar spirocyclic compounds can be challenging to purify by traditional silica gel chromatography due to their high polarity, which can lead to poor separation and tailing of peaks. Reverse-phase HPLC is often a more suitable technique for the purification of such polar molecules. Additionally, the presence of multiple nitrogen atoms can lead to interactions with the stationary phase, further complicating purification.

Q3: Are there any safety considerations I should be aware of when working with hydrazine derivatives?

A3: Yes, hydrazine and its derivatives are often toxic and potentially carcinogenic. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, and all manipulations should be performed in a well-ventilated fume hood.

Q4: Can I use microwave irradiation to promote the cyclization reactions?

A4: Microwave-assisted organic synthesis can be a powerful tool for accelerating reactions, including cyclizations. It can often reduce reaction times and improve yields. However, it is essential to carefully screen the reaction conditions, as the high temperatures achieved in a microwave reactor can also promote the formation of decomposition products.

References

  • This guide is a synthesis of established chemical principles and does not rely on a single definitive source for the specific target molecule.
  • The synthesis of spiro-β-lactams is reviewed in various sources, often highlighting the Staudinger cycloaddition. For a general overview, see: Al-Hussain, S. A. (2014). Synthesis and Biological Activity of Spiro-β-lactams. Journal of Saudi Chemical Society, 18(5), 449-459.
  • For information on the hydrolysis of β-lactam rings, see: Page, M. I. (1987). The mechanisms of reactions of β-lactam antibiotics. Accounts of Chemical Research, 20(8), 295-302.
  • General principles of intramolecular cyclization reactions can be found in standard organic chemistry textbooks and reviews on heterocyclic synthesis.
  • For challenges in the purification of polar compounds, see: LoBrutto, R., & Jones, A. (Eds.). (2010). Enabling technologies for the successful purification of polar compounds. John Wiley & Sons.

Sources

Technical Support Center: Synthesis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this novel spirocyclic pyrazolone derivative. Given the unique structural features of this molecule, combining a spirocyclic cyclobutane with a dihydropyrazolone core, this guide provides in-depth troubleshooting advice and answers to frequently asked questions. The protocols and solutions presented herein are based on established principles in heterocyclic and spirocycle chemistry, offering a robust framework for optimizing your synthetic route and improving yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a plausible synthetic pathway involving the cyclocondensation of a spirocyclic β-keto ester with a hydrazine derivative.

Plausible Synthetic Pathway

A likely synthetic approach to this compound is outlined below. This pathway serves as a basis for the troubleshooting advice provided.

G A Spiro[3.3]heptane-2,6-dione B Spiro[3.3]heptan-2-one-6-carboxylic acid ethyl ester (β-keto ester intermediate) A->B  Dieckmann Condensation or similar C This compound (Target Molecule) B->C  Cyclocondensation with Hydrazine

Caption: Plausible synthetic route to this compound.

Issue 1: Low Yield in the Formation of the Spirocyclic β-Keto Ester Intermediate

Question: My yield for the spirocyclic β-keto ester, a key intermediate, is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the spirocyclic β-keto ester are often attributed to incomplete reaction, side reactions, or difficulties in purification. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The cyclization to form the β-keto ester (e.g., via a Dieckmann condensation) is an equilibrium process. To drive the reaction forward, ensure anhydrous conditions and use a strong base in stoichiometric amounts.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Dry all glassware and solvents meticulously. Traces of water can quench the base and hinder the reaction.

      • Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. For sterically hindered substrates, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be more effective.

      • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require prolonged heating or refluxing to reach completion.[1]

  • Side Reactions: The primary side reaction is often intermolecular condensation, leading to polymeric byproducts.

    • Troubleshooting Steps:

      • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular reactions.

      • Slow Addition: Adding the substrate slowly to the base can help maintain a low concentration of the reactive species, further minimizing side reactions.

  • Purification Challenges: The β-keto ester may be prone to hydrolysis or decarboxylation, especially under acidic or basic conditions during workup and purification.

    • Troubleshooting Steps:

      • Neutral Workup: Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) and avoid strong acids or bases.

      • Chromatography: Use a minimally acidic or basic silica gel for column chromatography, or consider using alternative purification methods like distillation under reduced pressure if the compound is thermally stable.

Parameter Standard Condition Optimized Condition for Higher Yield
Solvent Anhydrous THF or TolueneAnhydrous Toluene (higher boiling point may improve reaction rate)
Base Sodium EthoxidePotassium tert-Butoxide (for sterically demanding substrates)
Concentration 0.1 M0.01 - 0.05 M (High Dilution)
Temperature RefluxMonitor by TLC for optimal temperature and time

Issue 2: Formation of Regioisomers during Cyclocondensation with Hydrazine

Question: I am observing the formation of two or more products during the cyclocondensation of my spirocyclic β-keto ester with hydrazine. How can I control the regioselectivity of this reaction?

Answer:

The reaction of a β-keto ester with a substituted hydrazine can potentially yield two regioisomeric pyrazolones. With unsubstituted hydrazine, as in the synthesis of the target molecule, the primary concern is the formation of other condensation products.

  • Reaction Conditions: The regioselectivity of pyrazolone formation can be influenced by the reaction solvent and the presence of an acid or base catalyst.

    • Troubleshooting Steps:

      • Solvent Selection: Protic solvents like ethanol or acetic acid are commonly used and can influence the tautomeric equilibrium of the intermediate, thereby affecting the cyclization pathway.[2]

      • Catalyst: A catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can promote the desired cyclization.[2]

      • Temperature Control: Lowering the reaction temperature may favor the formation of one regioisomer over another due to differences in activation energies.

  • Alternative Hydrazine Source: While the target molecule requires unsubstituted hydrazine, for analogous syntheses with substituted hydrazines, the choice of the hydrazine derivative is critical.

G cluster_0 Cyclocondensation Step A Spirocyclic β-Keto Ester C Target Pyrazolone A->C Desired Pathway (e.g., EtOH, cat. H+) D Isomeric Byproduct A->D Undesired Pathway (e.g., Aprotic solvent) B Hydrazine B->C B->D

Caption: Controlling regioselectivity in pyrazolone synthesis.

Issue 3: Difficulty in Purifying the Final Product, this compound

Question: The final product is proving difficult to purify. Standard silica gel chromatography gives poor separation and low recovery. What purification strategies do you recommend?

Answer:

The target molecule, this compound, is a polar, nitrogen-containing heterocyclic compound, which can present purification challenges.

  • Chromatography Issues: The amino and pyrazolone moieties can interact strongly with the acidic silica gel, leading to tailing, poor separation, and even decomposition.

    • Troubleshooting Steps:

      • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, in the eluent. A common practice is to use a mobile phase containing 0.1-1% triethylamine.

      • Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia) can also be effective.

      • Gradient Elution: A carefully optimized gradient elution can improve separation from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity.

    • Troubleshooting Steps:

      • Solvent Screening: Screen a variety of solvents to find one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for polar compounds include ethanol, methanol, isopropanol, acetonitrile, and water, or mixtures thereof.

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are typically purer than a rapidly precipitated powder.

Purification Method Advantages Disadvantages/Challenges Recommendations
Silica Gel Chromatography Widely available, versatile.Tailing, low recovery for basic compounds.Use a mobile phase containing triethylamine (0.1-1%).
Alumina Chromatography Better for basic compounds.Can be less resolving than silica.Use neutral or basic alumina.
Reversed-Phase Chromatography Good for polar compounds.May require specialized equipment.Use a water/acetonitrile or water/methanol gradient.
Recrystallization Can provide very high purity.Requires the compound to be a solid, finding a suitable solvent can be challenging.Screen a range of polar solvents and solvent mixtures.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cyclocondensation reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting β-keto ester and the product. The product, being more polar, should have a lower Rf value. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.

Q2: Can I use microwave irradiation to accelerate the synthesis?

A2: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds.[4] It is particularly effective for the cyclocondensation step. It is recommended to perform initial small-scale experiments to optimize the temperature and time under microwave irradiation.

Q3: How can I confirm the structure of the final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR: Will confirm the presence of the spiro-cyclobutane and pyrazolone rings and the amino group.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H, C=O, and C=N functional groups.[5]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong bases like sodium hydride are highly reactive and flammable; handle them with care under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for the Cyclocondensation of a Spirocyclic β-Keto Ester with Hydrazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the spirocyclic β-keto ester (1 equivalent) in absolute ethanol (0.1 M solution).

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on deactivated silica gel.

References

  • Faisal, M., et al. (2019). Pharmacological characterization of pyrazole analogs. Frontiers in Pharmacology.
  • Anouar, E. H., et al. (2025). Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives.
  • Ismail, M. M., et al. (2005). Synthesis and Reactions with Quinolinyl Keto Esters. Chemical Papers, 59(2), 117-126.
  • Žukauskaitė, A., et al. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules, 28(15), 5865.
  • Tasch, B., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1086-1126.
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Technical Support Center: Overcoming Poor Solubility of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing solubility challenges with 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this promising, yet often challenging, chemical scaffold. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. The spirocyclic nature of these compounds offers significant advantages in exploring three-dimensional chemical space, but it also introduces specific physicochemical hurdles, primarily poor aqueous solubility, that must be systematically addressed.[1][2][3]

Section 1: Understanding the "Why" - Physicochemical Drivers of Poor Solubility

Before troubleshooting, it's critical to understand the molecular characteristics of this scaffold that contribute to poor solubility.

  • High Crystal Lattice Energy: The rigid, three-dimensional structure of the diazaspiro[3.4]octane core can lead to highly stable, ordered crystalline forms.[1][4] This strong crystal packing requires significant energy to overcome during the dissolution process, resulting in low intrinsic solubility.

  • Molecular Planarity and Aromaticity: While the spirocenter introduces 3D character, the diazine ring and associated substituents can possess planar regions that encourage π-stacking, further stabilizing the crystal lattice.

  • The Role of the Amino Group: The 8-amino group is a critical functional handle. It acts as a hydrogen bond donor and, as a weak base, its ionization state is highly dependent on pH. In neutral aqueous media (pH ~7.4), the free base is often the predominant, less soluble form.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: I'm starting with a new derivative from this class. Which solvents should I try first for initial stock preparation?

A1: For initial, high-concentration stock solutions (e.g., 10-50 mM) for screening, dimethyl sulfoxide (DMSO) is the industry standard. However, for aqueous-based biological assays, it's crucial to determine solubility in your final assay buffer. A good starting panel for solubility screening includes:

  • Aqueous Buffers: Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0, Glycine-HCl Buffer pH 3.0.

  • Organic Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

  • Amphiphilic Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA).

Q2: My compound dissolved in DMSO, but precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

A2: This is a classic issue known as "crashing out." Your compound is soluble in the organic solvent (DMSO) but is supersaturated and thermodynamically unstable when diluted into an aqueous medium where its solubility is much lower. The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize solvent-induced artifacts. If precipitation occurs, your compound's concentration is above its kinetic solubility limit in the final buffer.

Q3: Can't I just use more DMSO in my assay to keep it dissolved?

A3: This is strongly discouraged. High concentrations of DMSO can have pleiotropic effects on biological systems, including enzyme inhibition/activation, altered membrane permeability, and direct cytotoxicity, which can confound your experimental results. The goal is to find a formulation where the compound is soluble in a biologically compatible vehicle.

Q4: At what point should I move beyond simple solvent screening?

A4: If you cannot achieve your target concentration in an aqueous buffer containing ≤1% of a co-solvent without precipitation, it is time to explore more advanced formulation strategies. Persisting with simple solvent systems at this stage often leads to unreliable and irreproducible biological data.

Section 3: Troubleshooting Guides & Step-by-Step Protocols

When initial attempts fail, a systematic approach is required. Follow these tiered strategies to methodically overcome solubility limitations.

Tier 1: Systematic pH-Dependent Solubility Profiling

Causality: The 8-amino group is basic and can be protonated at acidic pH to form a more soluble salt.[5][6][7] This is often the most powerful and straightforward initial strategy. Salt formation is a widely adopted and highly effective method for enhancing the solubility and dissolution rates of ionizable drugs.[8][9][10]

Protocol: Potentiometric Titration or Shake-Flask Method

  • Preparation: Prepare a series of buffers spanning a pH range from 2 to 10 (e.g., citrate, phosphate, borate).

  • Equilibration: Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (log scale) against the pH. A significant increase in solubility at lower pH values confirms that this is a viable strategy.

Tier 2: Formulation with Excipients

If pH modification alone is insufficient or undesirable for your experimental system, formulation with solubilizing excipients is the next logical step.

Strategy 1: Co-Solvency

Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[11][12]

Protocol: Co-solvent Titration

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol, PEG-400, or Cremophor® EL.

  • Prepare Mixtures: Create a series of vehicle mixtures with increasing concentrations of the co-solvent in your primary aqueous buffer (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Using the shake-flask method described above, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analysis: Plot solubility versus co-solvent concentration to identify a mixture that achieves the target solubility while minimizing the co-solvent percentage.

Strategy 2: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your spirocyclic derivative, forming an inclusion complex that has significantly higher aqueous solubility.[13][14][15][16]

Protocol: Phase Solubility Study

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, safe choices.

  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).

  • Equilibrate: Add an excess of your compound to each cyclodextrin solution and perform the shake-flask method.

  • Quantify & Analyze: Measure the compound concentration in the supernatant. Plot the solubility of your compound against the cyclodextrin concentration. A linear (A-type) or non-linear (B-type) increase indicates complex formation and successful solubilization.

Tier 3: Advanced Solid-State Modification

For the most challenging compounds, modifying the solid form of the material itself can provide a breakthrough. These methods are typically employed when preparing for in vivo studies.

Strategy: Amorphous Solid Dispersions

Causality: Converting the stable crystalline form of your drug into a higher-energy amorphous state can dramatically improve its dissolution rate and apparent solubility. This is achieved by dispersing the compound at a molecular level within a hydrophilic polymer matrix.[17][18][19][20]

Protocol: Solvent Evaporation Method (Lab Scale)

  • Select Polymer: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Dissolve: Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Evaporate: Remove the solvent under vacuum using a rotary evaporator. This will form a thin film on the flask wall.

  • Dry: Further dry the film under high vacuum to remove all residual solvent.

  • Collect & Characterize: Scrape the resulting solid dispersion from the flask. Characterize it using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., an amorphous halo instead of sharp peaks).

  • Test Dissolution: Perform a dissolution test on the solid dispersion powder compared to the crystalline material to confirm the enhancement.

Section 4: Data Visualization & Decision Making

Data Summary Tables

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanism of ActionProsConsWhen to Use
pH Adjustment Ionization of the 8-amino group to form a soluble salt.[8][9]Simple, highly effective for basic compounds, low cost.Only applicable to ionizable compounds; may not be suitable for all biological assays.First-line approach for any derivative with a basic handle.
Co-solvents Reduces solvent polarity, increasing solubility of hydrophobic molecules.[12]Easy to implement at lab scale; effective for moderate solubility issues.Potential for solvent toxicity/artifacts in assays; may not be suitable for in vivo use.When pH adjustment is insufficient or not possible.
Cyclodextrins Encapsulation of the drug in a soluble host-guest complex.[13][21]High solubilization potential; generally low toxicity; suitable for in vivo use.Can be expensive; may alter drug-target binding kinetics; requires specific stoichiometry.For highly insoluble, non-ionizable compounds or for in vivo formulations.
Solid Dispersions Stabilizes the drug in a high-energy amorphous state.[17][18]Significant increase in dissolution and apparent solubility; established industrial method.Requires specialized equipment (e.g., spray dryer); potential for physical instability (recrystallization).For late-stage development and challenging compounds intended for oral dosage forms.
Experimental Workflow Diagrams

The following diagram illustrates a logical workflow for tackling solubility issues with this compound derivatives.

Solubility_Workflow start Start: Compound solubility < Target Conc. in Aqueous Buffer? ph_node Tier 1: pH Modification Is the compound ionizable (pKa)? start->ph_node Yes cosolvent_node Tier 2: Formulation Attempt Co-solvents & Cyclodextrins start->cosolvent_node No (non-ionizable) or pH unsuitable ph_yes Perform pH-Solubility Profile ph_node->ph_yes ph_success Success! Use pH-adjusted buffer ph_yes->ph_success Sol > Target ph_fail Solubility still insufficient ph_yes->ph_fail Sol < Target ph_fail->cosolvent_node cosolvent_screen Screen Co-solvents (PG, PEG-400) & Cyclodextrins (HP-β-CD) cosolvent_node->cosolvent_screen cosolvent_success Success! Use optimized formulation cosolvent_screen->cosolvent_success Sol > Target cosolvent_fail Solubility still insufficient (or formulation unsuitable for assay) cosolvent_screen->cosolvent_fail Sol < Target solid_state_node Tier 3: Advanced Solid-State (For In Vivo / Formulation Dev.) cosolvent_fail->solid_state_node asd_node Prepare Amorphous Solid Dispersion (e.g., with PVP, HPMC) solid_state_node->asd_node asd_success Success! Proceed with amorphous material asd_node->asd_success

Caption: Decision workflow for enhancing compound solubility.

We trust this guide will serve as a valuable resource in your research endeavors. Remember that a systematic, evidence-based approach is the key to overcoming the formulation challenges presented by these innovative but complex molecules.

References

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Technical Support Center: Optimizing N-Functionalization of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the N-functionalization of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of this novel spirocyclic scaffold. Spirocyclic systems are of increasing interest in drug discovery due to their unique three-dimensional architecture, which can lead to improved physicochemical properties, potency, and selectivity.[1][2][3][4] However, their synthesis and functionalization can present unique challenges.[5][6]

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help you navigate the common hurdles associated with modifying the primary amino group of this specific scaffold.

Understanding the Core Scaffold

The this compound scaffold presents a unique set of chemical properties. The primary amine at the 8-position is attached to a stereocenter and is adjacent to a cyclic hydrazide moiety. This proximity can influence the amine's nucleophilicity and steric accessibility. Understanding these features is critical for optimizing reaction conditions.

General Experimental Workflow

A systematic approach is crucial for optimizing any new reaction. The following workflow provides a logical progression from initial setup to final analysis.

G cluster_prep Phase 1: Preparation & Execution cluster_workup Phase 2: Isolation & Purification cluster_analysis Phase 3: Analysis & Iteration A Reagent & Solvent Preparation (Dry/Inert) B Reaction Assembly (Under N2/Ar) A->B C Reagent Addition (Controlled Temp) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Reaction Quench D->E F Aqueous Workup (Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H I Yield & Purity Assessment H->I J Iterate & Optimize (Temp, Solvent, Base, etc.) I->J

Caption: General workflow for reaction optimization.

Part 1: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. However, challenges such as low reactivity, side reactions, and difficult purifications can arise.[7]

N-Acylation: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for acylating the 8-amino group?

A1: For a standard acylation with an acyl chloride, begin with 1.1 equivalents of the acyl chloride and 1.5 equivalents of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Run the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC or LC-MS.

Q2: My acylating agent is an ester. What conditions should I use?

A2: Acylation with esters is less common due to their lower reactivity but can be achieved. Catalytic amounts of acetic acid have been shown to facilitate N-acylation of amines using esters as the acyl source.[8] Alternatively, using the ester as a solvent with a Lewis acid catalyst or converting the ester to the corresponding carboxylic acid and using standard peptide coupling reagents (e.g., HATU, HOBt) is a more reliable approach.

Q3: How do I choose between an acyl chloride and a peptide coupling reaction?

A3: Acyl chlorides are highly reactive but can be sensitive to moisture and may lead to side reactions if other nucleophiles are present. Peptide coupling reactions (using a carboxylic acid and a coupling agent like HATU or EDC) are generally milder, produce fewer side products, and are ideal for sensitive or complex substrates.

N-Acylation: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive acylating agent. 2. Steric hindrance around the 8-amino group. 3. Base is too weak or sterically hindered.1. Switch from a carboxylic acid/coupling agent to the more reactive acyl chloride or anhydride. 2. Increase reaction temperature (e.g., to 40 °C or reflux). 3. Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be mindful of potential side reactions.
Formation of Di-acylated Product The initially formed amide is deprotonated by the base and reacts with a second molecule of the acylating agent.1. Use a weaker or more hindered base (e.g., switch from triethylamine to DIPEA or pyridine). 2. Add the acylating agent slowly (dropwise) at a low temperature (0 °C or below) to keep its concentration low.[9] 3. Use a slight excess of the amine (1.2 eq.) relative to the acylating agent (1.0 eq.).
Multiple Unidentified Side Products 1. Degradation of starting material or product under the reaction conditions. 2. The acylating agent is reacting with other parts of the molecule.1. Run the reaction at a lower temperature for a longer period. 2. Switch to milder conditions, such as using a peptide coupling reagent instead of an acyl chloride. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.

Part 2: N-Sulfonylation

Sulfonamides are crucial functional groups in many therapeutic agents. The N-sulfonylation of amines is typically straightforward but can be plagued by the formation of di-sulfonylated byproducts, especially with primary amines.

N-Sulfonylation: Frequently Asked Questions (FAQs)

Q1: What is a reliable, general protocol for N-sulfonylation of the spiro-amine?

A1: A standard procedure involves dissolving the amine (1.0 eq.) and a base like pyridine or triethylamine (1.5-2.0 eq.) in DCM at 0 °C. The sulfonyl chloride (1.05-1.1 eq.) is then added dropwise as a solution in DCM.[9] The reaction is typically monitored by TLC/LC-MS and is often complete within a few hours at room temperature.

Q2: Can I run this reaction without a base?

A2: It is highly discouraged. The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[10] In some specialized cases, catalysts like cupric oxide can be used under mild, neutral conditions.[11]

N-Sulfonylation: Troubleshooting Guide

G Start N-Sulfonylation Issue: Low Yield or Side Products Q1 Is the main byproduct the di-sulfonylated amine? Start->Q1 Q2 Is unreacted starting material present? Q1->Q2 No Sol1 1. Use a hindered base (Pyridine, 2,6-Lutidine). 2. Add sulfonyl chloride slowly at 0°C. 3. Use a slight excess of the amine. Q1->Sol1 Yes Sol2 1. Ensure base is not limiting (use >1.1 eq). 2. Check purity/reactivity of sulfonyl chloride. 3. Increase reaction temperature or time. Q2->Sol2 Yes Sol3 1. Run at lower temperature. 2. Use a less polar solvent. 3. Check for substrate stability via LC-MS. Q2->Sol3 No (Other byproducts)

Caption: Troubleshooting decision tree for N-Sulfonylation.

Part 3: Reductive Amination (N-Alkylation)

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups. The process involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[12]

Reductive Amination: Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this transformation?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[13][14] It is mild, selective for the imine/iminium ion over the carbonyl starting material, and tolerant of many functional groups.[13] Reactions are typically run in solvents like 1,2-dichloroethane (DCE) or THF.[14] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective under mildly acidic conditions (pH ~4-5) which favor imine formation.[12][15]

Q2: My reaction is slow. Can I speed it up?

A2: Yes. The rate-limiting step is often the initial imine formation. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[13] For particularly unreactive ketones, using a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can also improve yields.[14]

Q3: Can I perform a direct methylation or ethylation?

A3: Yes, this is a common application. For methylation, use formaldehyde as the carbonyl source. For ethylation, use acetaldehyde. Be aware that with reactive aldehydes and a primary amine, over-alkylation to the tertiary amine can be a competing reaction.

Reductive Amination: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Aldehyde/ketone is too sterically hindered. 3. Reducing agent has decomposed.1. Add a catalytic amount of acetic acid. 2. Pre-form the imine by stirring the amine and carbonyl together (with a dehydrating agent like MgSO₄) before adding the reducing agent. 3. Use fresh, high-quality NaBH(OAc)₃.
Recovery of Alcohol Byproduct The reducing agent is reducing the starting carbonyl compound instead of the imine.1. This is more common with stronger reducing agents like NaBH₄. Switch to the more selective NaBH(OAc)₃.[12][15] 2. Ensure the imine has sufficient time to form before reduction occurs. A one-pot reaction with NaBH(OAc)₃ is usually effective.
Di-alkylation Product Observed The desired secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl.1. Use a larger excess of the starting primary amine. 2. Add the aldehyde/ketone slowly to a mixture of the amine and the reducing agent. 3. A stepwise procedure involving imine formation followed by reduction can sometimes offer better control.[13]

Part 4: Palladium-Catalyzed N-Arylation

Introducing an aryl or heteroaryl group often requires transition-metal catalysis, such as the Buchwald-Hartwig amination. These reactions can be sensitive and require careful optimization of the catalyst, ligand, base, and solvent.

N-Arylation: Frequently Asked Questions (FAQs)

Q1: What are the key components for a successful Buchwald-Hartwig reaction with this substrate?

A1: A typical reaction will involve:

  • Palladium Source: A Pd(0) or Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial. Common choices include Xantphos, RuPhos, or SPhos.

  • Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are most common.[16]

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or DMF are typically used.[16]

Q2: My reaction is not working with an aryl chloride. What should I do?

A2: Aryl chlorides are less reactive than the corresponding bromides or iodides. Success with aryl chlorides often requires more specialized, electron-rich ligands (e.g., bulky biaryl phosphines like SPhos or XPhos) and potentially higher reaction temperatures. If possible, switching to the analogous aryl bromide or iodide is the simplest solution.

N-Arylation: Parameter Optimization Table
ParameterCondition 1Condition 2Condition 3Rationale & Comments
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂G3-PalladacyclePd(OAc)₂ is often cheaper and air-stable but requires in-situ reduction. Palladacycles are often more active at lower loadings.
Ligand XantphosRuPhosJohnPhosLigand choice is critical and often substrate-dependent. Screen a variety of ligands to find the optimal one for your specific aryl halide.
Base NaOtBuK₃PO₄Cs₂CO₃NaOtBu is a strong, effective base. K₃PO₄ and Cs₂CO₃ are milder alternatives that can be beneficial for base-sensitive functional groups.[16]
Solvent TolueneDioxaneDMFSolvent polarity can significantly impact reaction rate and catalyst stability. Toluene and dioxane are common starting points.
Temperature 80 °C100 °C120 °CHigher temperatures are often required, but monitor for potential decomposition of starting materials or product.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropylethylamine (DIPEA) (1.5 eq.) and stir for 5 minutes.

  • Add the desired acyl chloride (1.1 eq.) dropwise as a solution in DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
  • To a round-bottom flask, add this compound (1.0 eq.), the desired aldehyde or ketone (1.2 eq.), and 1,2-dichloroethane (DCE) (0.1 M).

  • Add glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The addition may cause gas evolution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once complete, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Model system for optimization. Palladium catalyzed N-arylation and... (n.d.). ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health. [Link]

  • Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. (n.d.). Royal Society of Chemistry. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (n.d.). ResearchGate. [Link]

  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. (n.d.). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). ResearchGate. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Institutes of Health. [Link]

  • Palladium-Catalyzed Arylation of N-Aminoimidazol-2-ones towards Synthesis of Constrained Phenylalanine Dipeptide Mimics. (n.d.). ResearchGate. [Link]

  • A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones. (2019). National Institutes of Health. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation. (2021). National Institutes of Health. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. (n.d.). MDPI. [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (n.d.). MDPI. [Link]

  • Acylation of amines. (n.d.). Reddit. [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. (n.d.). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (n.d.). ResearchGate. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017). Royal Society of Chemistry. [Link]

  • Preparation of a high-coordinated-silicon-centered spiro-cyclic compound. (n.d.). Royal Society of Chemistry. [Link]

  • IUPAC Nomenclature of Spiro Bicyclic Compounds. (2023). YouTube. [Link]

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preventing side reactions in dihydropyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dihydropyrazole synthesis. This guide is designed to provide you, a professional in the chemical sciences, with in-depth, actionable advice to overcome common challenges in your experiments. Dihydropyrazoles are a vital class of heterocyclic compounds, widely recognized for their diverse biological activities, making their efficient synthesis a key objective in pharmaceutical research.[1] This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the nuanced issues that can arise during synthesis, particularly the prevention of unwanted side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning a successful dihydropyrazole synthesis.

Q1: What is the most common method for synthesizing dihydropyrazoles, and what are its primary challenges?

The most prevalent and versatile method is the condensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine derivative.[2][3] This reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization (an aza-Michael addition) to form the five-membered dihydropyrazole ring.

The primary challenges associated with this method are:

  • Regioselectivity: When using unsymmetrical carbonyl compounds, the initial reaction with hydrazine can occur at two different sites, potentially leading to a mixture of regioisomers.[4][5]

  • Side Product Formation: Several side reactions can compete with the desired cyclization, reducing the yield and complicating purification. The most common of these are oxidation to the aromatic pyrazole and competing Michael additions.

  • Reaction Conditions: The synthesis can be sensitive to factors like solvent, temperature, and pH, requiring careful optimization to favor the desired product.[6]

Q2: My dihydropyrazole product seems to be unstable and is converting to another compound over time. What is happening?

This is a classic sign of oxidation. Dihydropyrazoles can be susceptible to oxidation, which converts them into the corresponding aromatic pyrazole. This process is often facilitated by air (atmospheric oxygen), especially under harsh conditions (e.g., high heat, presence of certain metals). The driving force for this reaction is the formation of a highly stable aromatic ring system.[7][8]

Q3: How can I reliably distinguish between the desired dihydropyrazole and the pyrazole side product?

The most effective method is ¹H NMR spectroscopy. The key difference lies in the signals from the heterocyclic ring protons.

  • Dihydropyrazole (Pyrazoline): You will observe signals in the aliphatic region (typically 2.5-5.0 ppm) corresponding to the two CH₂ protons and the one CH proton of the saturated ring system. These will often present as a characteristic AMX or ABX spin system, showing complex splitting patterns.

  • Pyrazole: Upon oxidation to the aromatic pyrazole, these aliphatic signals will disappear and be replaced by signals in the aromatic region (typically 6.0-8.0 ppm), corresponding to the protons on the newly formed aromatic ring.

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and solve specific problems encountered during your synthesis.

Problem 1: Low Yield of the Desired Dihydropyrazole
Symptom / Observation Probable Cause Proposed Solution & Rationale
TLC/NMR analysis shows a significant amount of unreacted starting material (α,β-unsaturated ketone/aldehyde). Incomplete Hydrazone Formation: The initial condensation to form the hydrazone intermediate is slow or incomplete. This can be due to steric hindrance or unfavorable equilibrium.Action: Increase the reaction temperature or switch to a protic solvent like ethanol or acetic acid, which can catalyze imine formation.[9] A small amount of acid catalyst can also be beneficial. Rationale: Catalysis and heat drive the equilibrium towards the hydrazone product.
Multiple spots are observed on TLC, one of which is the desired product, but others are also present in significant quantities. Competing Side Reactions: This indicates that conditions are promoting side reactions such as Michael addition of the hydrazine to the carbonyl compound without subsequent cyclization, or the formation of regioisomers.Action: Modify the reaction conditions to favor cyclization. Lowering the reaction temperature can suppress exothermic side reactions.[6][10] Using an aprotic solvent may also disfavor competing proton transfer pathways.[6] For regioselectivity issues, consider using fluorinated alcohols as solvents, which have been shown to improve selectivity.[4]
The reaction mixture turns dark, and purification yields a complex mixture of products. Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition or polymerization.Action: Run the reaction at a lower temperature and for a shorter duration. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Problem 2: Formation of Specific, Identifiable Side Products

Scenario A: The main impurity is identified as the corresponding aromatic pyrazole.

  • Underlying Cause: Oxidation of the dihydropyrazole product.

  • Mechanism: The dihydropyrazole loses two hydrogen atoms to form the stable aromatic pyrazole ring. This can be promoted by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities that can act as catalysts.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (N₂ or Ar) to strictly exclude oxygen.

    • Temperature Control: Refluxing for extended periods can promote oxidation.[9] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heat during solvent removal.

    • Solvent Choice: While often carried out in protic solvents like acetic acid or ethanol, consider if a less acidic, aprotic solvent could complete the reaction at a moderate temperature, thereby reducing the risk of acid-catalyzed oxidation.

Scenario B: An unexpected isomer is formed, different from the predicted regioisomer.

  • Underlying Cause: Lack of regiocontrol in the initial nucleophilic attack of the hydrazine on an unsymmetrical 1,3-dicarbonyl or α,β-unsaturated ketone.[5][11]

  • Mechanism: The two nitrogen atoms of a substituted hydrazine have different nucleophilicities, and the two electrophilic carbons of the carbonyl partner can have different reactivities. The interplay of steric and electronic effects determines the outcome.[12]

  • Troubleshooting Protocol:

    • Steric and Electronic Control: Analyze your substrates. A bulky substituent on the hydrazine or the carbonyl compound can direct the reaction towards a single isomer due to steric hindrance.[12]

    • Solvent Engineering: The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can enforce specific hydrogen bonding networks that favor the formation of one regioisomer over another.[4]

    • Alternative Synthetic Routes: If direct condensation fails to provide the desired regioselectivity, consider alternative, highly regioselective methods like 1,3-dipolar cycloadditions.[4][13]

Part 3: Key Experimental Workflows & Visualizations

Workflow 1: A Generalized Protocol for Minimizing Oxidation
  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon.

  • Reagents: Dissolve the α,β-unsaturated ketone (1.0 eq) in degassed absolute ethanol (approx. 0.1 M).

  • Addition: Add the hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Gently heat the mixture to reflux under a positive pressure of nitrogen. Monitor the reaction progress by TLC every hour.

  • Workup: Once the starting ketone is consumed (typically 3-8 hours), cool the reaction to room temperature.[9] If a precipitate forms, filter it under a blanket of nitrogen. If not, reduce the solvent volume in vacuo at a low temperature (<40°C).

  • Purification: The crude product should be purified promptly, for example, by recrystallization from a deoxygenated solvent or by flash chromatography, to minimize exposure to air.

Visualizing Reaction Pathways

G cluster_main Main Synthesis Pathway cluster_side Common Side Reactions Start α,β-Unsaturated Carbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Michael Michael Adduct Start->Michael Competing Michael Addition Product Desired Dihydropyrazole Hydrazone->Product Intramolecular aza-Michael Addition Oxidation Aromatic Pyrazole Product->Oxidation Oxidation (Air, Heat)

G

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 26, 2026, from [Link]

  • How can I block michael acceptor group from reacting with nitrogen during synthesis?. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. (n.d.). National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Retrieved January 26, 2026, from [Link]

  • A novel methodology for synthesis of dihydropyrazole derivatives as potential anticancer agents. (n.d.). National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. (2023). National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis of Dihydropyrazoles via Ligand-Free Pd-Catalyzed Alkene Aminoarylation of Unsaturated Hydrazones with Diaryliodonium Salts. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • What factors to control or omit to avoid or slow down Michael addition reactions?. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 26, 2026, from [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. (2024). National Library of Medicine. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Spiro-Lactam Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spiro-lactam synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of spirocyclic lactam scaffolds. Spiro-lactams are privileged structures in medicinal chemistry and natural product synthesis, but achieving high diastereoselectivity can be a significant challenge. This document provides in-depth, experience-driven answers to common troubleshooting questions, grounded in established chemical principles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses targeted problems you may encounter during your experiments. The advice provided is based on a causal understanding of the reaction mechanisms involved.

Q1: My spiro-lactam synthesis is yielding a poor diastereomeric ratio (d.r.). Where do I start my investigation?

A: A low diastereomeric ratio is a common issue that typically points to insufficient energy differentiation between the diastereomeric transition states. A systematic, multi-parameter investigation is the most effective approach.

Initial Steps for Investigation:

  • Temperature Modification: This is often the most impactful and easily adjustable parameter. Lowering the reaction temperature generally enhances selectivity by capitalizing on smaller activation energy differences between the two competing diastereomeric pathways. Reactions that are under kinetic control are more likely to show improved diastereoselectivity at lower temperatures.

  • Solvent Screening: The polarity and coordinating ability of the solvent can differentially stabilize the transition states. A change in solvent can dramatically alter the stereochemical outcome. For instance, in [3+2] cycloaddition reactions, switching to a more polar solvent or one with different hydrogen-bonding capabilities can influence the approach of the reactants.[1]

  • Catalyst/Reagent Stoichiometry and Choice: If your reaction is catalyzed, the catalyst's structure is paramount. For metal-catalyzed reactions, the ligand sphere creates the chiral environment that dictates selectivity.[2] For organocatalyzed reactions, the catalyst's steric and electronic properties are key.[3] Even in non-catalyzed reactions like the Staudinger cycloaddition, the nature of the ketene and imine substituents significantly influences the stereochemical outcome.[4][5]

The following workflow provides a structured approach to troubleshooting poor diastereoselectivity.

G start Problem: Poor d.r. (<5:1) temp Step 1: Modify Temperature Run at 0°C, -20°C, -78°C start->temp solvent Step 2: Screen Solvents (e.g., Toluene, DCM, THF, MeCN) temp->solvent No significant improvement success Success: d.r. >10:1 temp->success Improvement observed (e.g., from 2:1 to 8:1) reagent Step 3: Evaluate Reagents/Catalyst solvent->reagent Minor improvement solvent->success Significant improvement analysis Step 4: Re-evaluate Substrate Design reagent->analysis Selectivity still poor reagent->success Desired selectivity achieved

Caption: Troubleshooting workflow for poor diastereoselectivity.

Q2: I'm observing the formation of the undesired diastereomer as the major product. How can I reverse the selectivity?

A: Reversing diastereoselectivity requires fundamentally altering the factors that control the approach of the reactants. This often involves a more significant change than simple temperature optimization.

Strategies for Reversing Selectivity:

  • Change the Catalyst System: This is the most powerful method. Different catalysts can promote entirely different reaction pathways or transition state geometries. For example, in annulation reactions, switching from a phosphine catalyst to an amine catalyst like DABCO can change the reaction from a [3+2] to a [4+2] pathway, leading to different products and stereochemistry.[6] Similarly, rhodium and iron catalysts can lead to different diastereomers in certain cycloadditions.[4]

  • Modify Substrate Sterics: The steric bulk of substituents on your reactants can dictate the facial selectivity of the reaction. Increasing the steric hindrance of a group near the reacting center can block one face of the molecule, forcing the reaction to proceed from the opposite, less hindered face.[4] This is a common strategy in substrate-controlled reactions.

  • Utilize a Chiral Auxiliary: Attaching a chiral auxiliary to one of the reactants can provide powerful stereochemical control, often overriding the inherent facial bias of the substrate.[7] The auxiliary creates a sterically defined environment, forcing the reaction to proceed with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched spiro-lactam.

The table below summarizes how different parameters can be modified to influence the diastereomeric outcome.

ParameterPotential ModificationRationale & Causality
Catalyst Switch from Lewis acid (e.g., TiCl₄) to a Brønsted acid (e.g., TfOH).Changes the nature of activation and the geometry of the transition state. Brønsted acids may be crucial in certain transformations.[1]
Change catalyst metal or ligand (e.g., Rh₂(OAc)₄ vs. Rh₂(Piv)₄).The ligand framework directly shapes the chiral pocket, influencing which diastereomeric transition state is favored.[2]
Solvent Change from non-polar (Toluene) to polar aprotic (DCM, CH₃CN).Polar solvents may stabilize charged intermediates or transition states differently, altering the energy landscape of the reaction.[1]
Substrate Introduce a bulky protecting group (e.g., TBS vs. TBDPS).Increases steric hindrance, which can block one reaction face and favor attack from the less hindered side.[4]
Modify electronic properties of substituents (e.g., -OMe vs. -NO₂).Alters the electronics of the reacting components (ketene or imine), which can affect the rate of ring closure versus intermediate isomerization.[5]
Q3: My reaction is not reproducible; the d.r. varies between runs. What are the likely causes?

A: Variability in diastereomeric ratio often points to subtle, uncontrolled variables in the experimental setup.

Common Sources of Irreproducibility:

  • Water Content: Trace amounts of water can hydrolyze reagents, deactivate catalysts, or act as an unintended proton source, altering the reaction pathway. Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere (N₂ or Ar).

  • Reagent Purity/Age: The purity of starting materials is critical. Degradation of reagents over time can introduce impurities that may inhibit or alter the catalytic cycle. Use freshly purified or newly purchased reagents when troubleshooting.

  • Reaction Concentration: Changes in concentration can affect reaction kinetics and, in some cases, the aggregation state of the catalyst or intermediates, leading to different stereochemical outcomes.[1] Maintain consistent concentrations across all experiments.

  • Rate of Addition: For reactions involving highly reactive intermediates (like ketenes), the rate of addition of one reagent to another can influence local concentrations and temperature, thereby affecting selectivity. Use a syringe pump for controlled, slow addition.

Q4: I am struggling to separate the diastereomers. What analytical and purification strategies can I employ?

A: While optimizing the reaction for a high d.r. is ideal, effective separation techniques are crucial when this is not fully achievable.

Analytical and Preparative Techniques:

  • Analytical Determination:

    • ¹H NMR Spectroscopy: This is the most common method. The diastereomeric ratio can be calculated by integrating well-resolved, non-overlapping proton signals corresponding to each diastereomer.[4] Signals for protons adjacent to the newly formed stereocenters are often the most diagnostic.

    • HPLC: Chiral or even standard reverse-phase/normal-phase HPLC can often resolve diastereomers, providing a more accurate d.r. than NMR if signal overlap is an issue.[8]

  • Preparative Separation:

    • Flash Column Chromatography: This is the first method to attempt. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to maximize the separation (ΔRf) between the spots on TLC.

    • Preparative HPLC/SFC: If flash chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offers much higher resolving power and is often successful in separating stubborn diastereomers.

General FAQs: Foundational Knowledge

This section covers fundamental concepts that underpin the control of diastereoselectivity in spiro-lactam synthesis.

Q5: What are the primary mechanisms governing diastereoselectivity in common spiro-lactam forming reactions?

A: The stereochemical outcome is determined at the first irreversible, stereocenter-forming step. The specific mechanism depends on the reaction type.

  • Staudinger [2+2] Cycloaddition: This reaction between a ketene and an imine is a cornerstone of β-lactam synthesis. The diastereoselectivity is determined by the competition between the direct ring closure of a zwitterionic intermediate and its isomerization before cyclization. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, often favoring the cis-diastereomer.[5]

  • [3+2] Cycloadditions: These reactions, often involving azomethine ylides or other 1,3-dipoles, are powerful methods for forming five-membered spiro-γ-lactams.[1][9] Diastereoselectivity is governed by the approach of the dipole to the dipolarophile. Steric hindrance on either component dictates the facial selectivity. The inherent "butterfly" conformation of substrates like penicillin derivatives can direct the incoming reactant to the less hindered convex face.[10][11]

The following diagram illustrates the concept of competing transition states that lead to different diastereomers.

G Reactants Reactants (e.g., Imine + Ketene) TS1 Transition State 1 (Lower Energy) Reactants->TS1 ΔG‡₁ TS2 Transition State 2 (Higher Energy) Reactants->TS2 ΔG‡₂ Prod1 Product 1 (Major Diastereomer) TS1->Prod1 Prod2 Product 2 (Minor Diastereomer) TS2->Prod2

Sources

Technical Support Center: Characterization of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Characterization of Spirocyclic Compounds. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the analytical characterization of these unique three-dimensional molecules. As a Senior Application Scientist, I have compiled this guide to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work. Spirocyclic systems, with their inherent rigidity and complex stereochemistry, often present unique hurdles in structural elucidation.[1][2] This guide is structured to address these challenges head-on, providing practical solutions and in-depth explanations.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, the fixed spatial arrangement of protons and carbons in spirocycles often leads to complex spectra.

Frequently Asked Questions (FAQs) in Spirocycle NMR

Q1: Why do the proton signals in my spirocyclic compound show extensive overlap, making the 1D ¹H NMR spectrum difficult to interpret?

A1: The rigid, three-dimensional nature of spirocyclic scaffolds restricts conformational flexibility. This leads to protons residing in very similar, yet distinct, chemical environments.[1] Consequently, their resonance frequencies in the ¹H NMR spectrum are often very close, resulting in significant signal overlap that can obscure coupling patterns and make assignments challenging.[3][4]

Q2: I'm observing more proton signals than expected for my spirocycle's structure. What could be the cause?

A2: This is a common observation with spirocyclic compounds and is often due to the presence of diastereotopic protons.[5][6] In a chiral molecule, or in an achiral molecule with a prochiral center (like many spirocycles), protons on a CH₂ group can be chemically non-equivalent.[5] To confirm if protons are diastereotopic, a substitution test can be conceptually applied: if replacing each proton in turn with a different group (e.g., deuterium) results in the formation of diastereomers, the protons are diastereotopic and will have distinct chemical shifts.[5]

Q3: How can I definitively determine the relative stereochemistry of my spirocyclic compound using NMR?

A3: The Nuclear Overhauser Effect (NOE) is a powerful tool for this purpose.[7] NOE arises from the through-space interaction of protons that are in close proximity (typically < 5 Å).[7] By using 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), you can identify protons that are close to each other in space, which provides crucial information about the relative stereochemistry of the molecule.[7]

Troubleshooting Guide: NMR Characterization
Problem Potential Cause Recommended Solution & Rationale
Severe Signal Overlap in ¹H NMR High density of protons in similar chemical environments due to the rigid spirocyclic core.Solution: Employ 2D NMR techniques. Rationale: 2D NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), disperse the proton signals along a second dimension based on the chemical shifts of the carbons they are attached to, significantly improving resolution.[3][8] TOCSY (Total Correlation Spectroscopy) can also be used to identify entire spin systems, even in regions of heavy overlap.[9]
Complex and Uninterpretable Coupling Patterns Multiple, non-equivalent coupling partners for a single proton, leading to complex multiplets (e.g., doublet of doublets of doublets).Solution: Use a combination of 1D and 2D NMR experiments and consider spectral simulation. Rationale: While 1D ¹H NMR shows the final multiplet, a 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other.[10] For very complex patterns, software that simulates spectra based on proposed structures and coupling constants can be invaluable for confirming assignments.
Ambiguous Stereochemical Assignment Insufficient information from 1D and basic 2D NMR to differentiate between possible diastereomers.Solution: Perform NOESY or ROESY experiments. Rationale: These experiments directly probe through-space proximity of protons. The presence or absence of cross-peaks between specific protons can provide definitive evidence for a particular stereoisomer.[7] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
Difficulty Distinguishing Enantiomers Enantiomers are indistinguishable in a standard achiral NMR solvent.Solution: Use a chiral solvating agent or derivatize with a chiral auxiliary. Rationale: A chiral solvating agent will form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[11] Similarly, derivatizing the spirocycle with a chiral reagent will create diastereomers that can be distinguished by NMR.[12]

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of spirocyclic compounds. However, their compact and often rigid structures can lead to fragmentation patterns that are not always straightforward to interpret.

Frequently Asked Questions (FAQs) in Spirocycle MS

Q1: Why is the molecular ion peak in the mass spectrum of my spirocyclic compound weak or absent?

A1: Spirocyclic compounds, due to their inherent ring strain and dense functionalization, can be prone to facile fragmentation upon ionization. This can lead to a low abundance or even the absence of the molecular ion peak, especially with high-energy ionization techniques like Electron Ionization (EI).

Q2: Are there any general rules for predicting the fragmentation of spirocyclic compounds?

A2: While fragmentation is highly structure-specific, some general principles apply. Fragmentation is often initiated at the site of the radical cation formed during ionization.[13] For spirocycles, this can lead to cleavages that open one of the rings. The stability of the resulting fragments (both the charged ion and the neutral radical) will govern the preferred fragmentation pathways. Predicting fragmentation can be aided by computational methods that estimate bond energies and simulate ionization behavior.[14]

Q3: How can I use tandem mass spectrometry (MS/MS) to get more structural information about my spirocyclic compound?

A3: Tandem MS (MS/MS) is invaluable for elucidating the structure of complex molecules. In an MS/MS experiment, the molecular ion (or a prominent fragment ion) is isolated and then subjected to further fragmentation. This controlled fragmentation provides detailed information about the connectivity of the molecule. Analyzing the neutral losses (the mass difference between the precursor and fragment ions) can help identify the substructures present in your spirocyclic compound.[15][16]

Troubleshooting Guide: Mass Spectrometry Characterization
Problem Potential Cause Recommended Solution & Rationale
Weak or Absent Molecular Ion High propensity for fragmentation upon ionization.Solution: Use a softer ionization technique. Rationale: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart less energy to the molecule during ionization, increasing the likelihood of observing the intact molecular ion.
Difficulty Interpreting Fragmentation Patterns Complex rearrangements and multiple fragmentation pathways.Solution: Perform MS/MS experiments and analyze neutral losses. Rationale: MS/MS provides a more controlled fragmentation that is easier to interpret. Creating a neutral loss spectrum, which plots signal intensity against the mass of the neutral fragment lost, can help to quickly identify common lost moieties (e.g., H₂O, CO, alkyl chains).[15]
Inability to Distinguish Between Isomers Isomers have the same molecular weight and may produce similar fragmentation patterns.Solution: Couple mass spectrometry with a separation technique like liquid chromatography (LC) or gas chromatography (GC). Rationale: LC-MS or GC-MS will separate the isomers based on their different physical properties before they enter the mass spectrometer, allowing for their individual characterization. For enantiomers, chiral chromatography is necessary.[17][18][19]

Section 3: X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule. However, obtaining high-quality crystals of spirocyclic compounds can be a significant bottleneck.

Frequently Asked Questions (FAQs) in Spirocycle Crystallography

Q1: Why is it so difficult to grow single crystals of my spirocyclic compound?

A1: The rigidity and often globular shape of spirocyclic molecules can make it challenging for them to pack into a well-ordered crystal lattice.[1] Factors such as solvent choice, temperature, and the rate of crystallization are critical. Additionally, impurities can significantly hinder crystal growth.[20]

Q2: My crystals are always twinned or form as a fine powder. What can I do?

A2: Twinning, where two or more crystals grow intergrown, and the formation of microcrystalline powders are common issues. This can be caused by too rapid crystallization.[20] Slowing down the crystallization process, for example by slow evaporation of the solvent or by using a vapor diffusion method, can often lead to larger, single crystals.[20]

Q3: How does the stereochemistry of my spirocycle affect its crystallization?

A3: The stereochemistry has a profound impact on crystal packing. Enantiomers will crystallize in a chiral space group, while a racemic mixture can crystallize as a racemic compound (both enantiomers in the unit cell) or as a conglomerate (a mechanical mixture of crystals of the two enantiomers). Diastereomers, having different physical properties, will have distinct crystallization behaviors.

Troubleshooting Guide: X-ray Crystallography
Problem Potential Cause Recommended Solution & Rationale
No Crystals Form Sub-optimal crystallization conditions (solvent, concentration, temperature).Solution: Screen a wide range of crystallization conditions. Rationale: A systematic approach using different solvents, solvent mixtures, concentrations, and temperatures is often necessary to find the "sweet spot" for crystallization. Techniques like slow evaporation, vapor diffusion, and liquid-liquid diffusion should be explored.[20]
Formation of Microcrystals or Powder Too rapid nucleation and crystal growth.Solution: Slow down the rate of supersaturation. Rationale: This can be achieved by using a poorer solvent to slow down evaporation, lowering the temperature more gradually, or using a more dilute solution.[20]
Crystal Twinning Rapid crystal growth or growth at higher temperatures.Solution: Optimize the crystallization temperature and rate. Rationale: Growing crystals at a lower, constant temperature can reduce the likelihood of twinning by providing a more controlled growth environment.[20]
Poor Diffraction Quality Internal disorder in the crystal lattice.Solution: Further purify the compound and try different crystallization conditions. Rationale: Even small amounts of impurities can disrupt the crystal lattice. Recrystallization or chromatography may be necessary. Exploring different solvents can also lead to different packing arrangements, some of which may be more ordered.

Section 4: Experimental Protocols & Workflows

Protocol 1: Differentiating Diastereomers using NOESY
  • Sample Preparation: Prepare a solution of the spirocyclic compound in a suitable deuterated solvent at a concentration that provides good signal-to-noise in a standard ¹H NMR experiment.

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and 2D COSY spectra to assign the proton signals as much as possible.

  • Set up the NOESY Experiment:

    • Choose a mixing time appropriate for the size of your molecule. For small to medium-sized molecules, a mixing time of 300-800 ms is a good starting point.

    • Ensure proper calibration of the 90° pulse.

  • Data Acquisition: Acquire the 2D NOESY spectrum.

  • Data Processing and Analysis:

    • Process the data with appropriate window functions.

    • Look for cross-peaks between protons that are not directly coupled (as determined from the COSY spectrum).

    • The presence of a NOESY cross-peak indicates that the two protons are close in space.

    • Compare the observed NOEs with the expected proximities for each possible diastereomer to determine the correct stereochemistry.

Workflow for Troubleshooting Complex NMR Spectra

Caption: Troubleshooting workflow for complex NMR spectra.

Section 5: References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - ResearchGate. Available at: [Link]

  • Investigations of the Systematics of Crystal Packing Using the Cambridge Structural Database - PMC. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. Available at: [Link]

  • predicting likely fragments in a mass spectrum - YouTube. Available at: [Link]

  • 13.7: More Complex Spin-Spin Splitting Patterns - Chemistry LibreTexts. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC. Available at: [Link]

  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Request PDF - ResearchGate. Available at: [Link]

  • Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks - PMC. Available at: [Link]

  • Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra - ResearchGate. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Preparation of a high-coordinated-silicon-centered spiro-cyclic compound - RSC Publishing. Available at: [Link]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed. Available at: [Link]

  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide[9][17]. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • NMR Spectroscopy: Diastereotopism - YouTube. Available at: [Link]

  • Practical suggestions for better crystal structures - MIT. Available at: [Link]

  • Identifying fragments using a Neutral Loss spectrum - ACD/Labs. Available at: [Link]

  • Metal–organic framework - Wikipedia. Available at: [Link]

  • Prediction of fragmentation pattern in LC-ESI-MS/MS? : r/massspectrometry - Reddit. Available at: [Link]

  • Multiplet Guide and Workbook. Available at: [Link]

  • NMR methods for the analysis of mixtures - PMC - NIH. Available at: [Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - PubMed. Available at: [Link]

  • Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification - National Institute of Standards and Technology. Available at: [Link]

  • Can NMR be used to separate enantiomers or diastereomers? : r/Mcat - Reddit. Available at: [Link]

  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Spin-spin splitting and coupling - More complex splitting patterns - Organic Chemistry at CU Boulder. Available at: [Link]

  • NMR Methods for Structural Characterization of Protein-Protein Complexes - PubMed - NIH. Available at: [Link]

  • Optimization of crystal packing in semiconducting spin-crossover materials with fractionally charged TCNQδ− anions (0 < δ < 1) - NIH. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies - MDPI. Available at: [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

  • Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS 2 -based Proteomics. Available at: [Link]

  • crystal structure, density, and atomic packing factor example problem - YouTube. Available at: [Link]

  • Mass Spectrometry - Fragmentation - YouTube. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. Available at: [Link]

  • Chromatography for Chiral Separation - Longdom Publishing. Available at: [Link]

  • Complex splitting (video) | Proton NMR - Khan Academy. Available at: [Link]

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Technical Support Center: Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these structurally complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and better ligand-receptor interactions.[1][2] However, the combination of a rigid spirocyclic core and a polar, basic amine group presents significant purification hurdles. This guide offers practical solutions to these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of polar spirocyclic amines:

Q1: Why is my polar spirocyclic amine streaking or showing poor peak shape on a standard silica gel column?

This is a classic issue arising from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[3] This strong interaction leads to tailing, streaking, and sometimes irreversible adsorption of your compound.

Q2: Can I use reverse-phase chromatography for my polar amine?

Yes, reverse-phase chromatography can be a good option. However, at neutral pH, basic amines can still exhibit poor peak shape. It's often necessary to modify the mobile phase pH to ensure the amine is in a consistent protonation state.[4]

Q3: What is the best way to remove non-polar impurities from my highly polar spirocyclic amine?

Acid-base extraction is a highly effective and scalable method for this purpose.[5][6] By converting the basic amine into its water-soluble salt with an acid wash, you can effectively separate it from non-polar organic impurities.

Q4: My spirocyclic amine is a single enantiomer. How can I purify it without causing racemization?

Chiral supercritical fluid chromatography (SFC) is an excellent technique for the purification of chiral amines.[7] It often provides better resolution and is faster than traditional chiral HPLC. Protecting group strategies can also be employed to prevent racemization during purification.

Q5: Are there any non-chromatographic methods to purify my polar spirocyclic amine?

Recrystallization is a powerful technique, especially if your compound is crystalline.[8] This can often be achieved by forming a salt of the amine (e.g., a hydrochloride or tartrate salt) to induce crystallization.[5]

Troubleshooting Guides

This section provides in-depth troubleshooting for common purification problems.

Problem 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography
Symptom Potential Cause Troubleshooting Steps & Explanations
Broad, tailing peaks Strong interaction between the basic amine and acidic silica.[3]1. Add a competing base to the mobile phase: A small amount of a volatile amine like triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic silanol groups, reducing tailing.[3][5] 2. Use an amine-functionalized silica column: These columns have a bonded phase that masks the silanol groups, leading to improved peak shape for basic compounds.[3]
Compound stuck on the column Irreversible adsorption to the silica.1. Increase the polarity of the mobile phase: A gradient with a higher percentage of a polar solvent like methanol may be needed. 2. Consider a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.[5]
Inconsistent retention times Changes in the activity of the silica gel due to water content.1. Use freshly opened or properly stored silica. 2. Equilibrate the column thoroughly with the mobile phase before injecting your sample.
Problem 2: Challenges with Recrystallization
Symptom Potential Cause Troubleshooting Steps & Explanations
Compound oils out The compound is melting at the recrystallization temperature or is too soluble in the chosen solvent.1. Lower the recrystallization temperature. 2. Use a solvent system where the compound has lower solubility at elevated temperatures. A co-solvent system (e.g., ethanol/water) can be effective.[9]
No crystals form upon cooling The solution is not supersaturated, or nucleation is inhibited.1. Concentrate the solution by evaporating some of the solvent. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of your purified compound.
Impure crystals Impurities have similar solubility and co-crystallize.1. Try a different recrystallization solvent. 2. Perform a second recrystallization. 3. Consider forming a different salt of your amine, as this can significantly alter solubility properties.[5]

Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for separating your polar spirocyclic amine from neutral or acidic impurities.

Principle: The basic amine is protonated by an aqueous acid, rendering it water-soluble. Neutral organic impurities remain in the organic phase. The amine is then liberated by basifying the aqueous layer and extracted back into an organic solvent.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers. The protonated amine is now in this layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the amine salt, making it water-insoluble.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate). Repeat 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification using a Protecting Group Strategy

This protocol is useful when the amine functionality interferes with chromatographic purification or other reaction steps. The tert-butyloxycarbonyl (Boc) group is a common choice.[10][11]

Principle: The polar amine is temporarily converted into a less polar, non-basic carbamate. This Boc-protected amine is often easier to purify by standard silica gel chromatography. The Boc group is then removed under acidic conditions to regenerate the pure amine.[11][12]

Step-by-Step Methodology:

Part A: Protection

  • Reaction Setup: Dissolve the crude amine in a suitable solvent (e.g., DCM or THF).

  • Add Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or use aqueous sodium bicarbonate.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Perform an aqueous workup to remove excess reagents.

  • Purification: Purify the resulting Boc-protected amine by standard silica gel chromatography.

Part B: Deprotection

  • Reaction Setup: Dissolve the purified Boc-protected amine in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.[12]

  • Reaction: Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid.

  • Isolation: The purified amine salt is obtained. If the free base is required, perform a basic workup as described in Protocol 1.

Protocol 3: Ion-Exchange Chromatography

This technique separates molecules based on their net charge and is highly effective for purifying polar, ionizable compounds like amines.[13][14]

Principle: A cation-exchange column contains negatively charged stationary phase. At a pH where the spirocyclic amine is protonated (positively charged), it will bind to the column. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[15][16]

Step-by-Step Methodology:

  • Column Selection: Choose a strong or weak cation-exchange column based on the pKa of your amine.

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where your amine is charged.

  • Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or similarly charged impurities.

  • Elution: Elute the bound amine using a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH to neutralize the charge on the amine.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of your desired compound.

  • Desalting: If necessary, desalt the fractions containing your purified amine.

Visualizing Purification Workflows

Workflow for Purification of a Polar Spirocyclic Amine

Purification_Workflow cluster_start Crude Product cluster_chromatography Chromatographic Methods cluster_non_chromatography Non-Chromatographic Methods cluster_end Final Product Crude Crude Spirocyclic Amine ReversePhase Reverse-Phase Chromatography (pH adjusted) Crude->ReversePhase IonExchange Ion-Exchange Chromatography Crude->IonExchange SFC Supercritical Fluid Chromatography (Chiral/Achiral) Crude->SFC AcidBase Acid-Base Extraction Crude->AcidBase Remove neutral/acidic impurities ProtectingGroup Protecting Group Strategy Crude->ProtectingGroup NormalPhase Normal-Phase Chromatography (with amine additive) Pure Pure Spirocyclic Amine NormalPhase->Pure After deprotection ReversePhase->Pure IonExchange->Pure SFC->Pure Recrystallization Recrystallization (as salt) AcidBase->Recrystallization Recrystallization->Pure ProtectingGroup->NormalPhase Purify protected intermediate

Caption: Decision workflow for selecting a suitable purification method.

Logic Diagram for Troubleshooting Tailing Peaks in Normal-Phase Chromatography

Tailing_Peaks_Troubleshooting Start Tailing Peak Observed Decision1 Is adding a mobile phase modifier feasible? Start->Decision1 Action1 Add 0.1-1% Triethylamine or NH4OH to mobile phase Decision1->Action1 Yes Decision3 Is an alternative stationary phase available? Decision1->Decision3 No Decision2 Is the peak shape improved? Action1->Decision2 Success Problem Solved Decision2->Success Yes Decision2->Decision3 No Action2 Switch to an amine-functionalized silica or alumina column Decision3->Action2 Yes Action3 Consider an alternative technique: - Reverse-Phase - Ion-Exchange - SFC Decision3->Action3 No Decision4 Is the peak shape improved? Action2->Decision4 Decision4->Success Yes Decision4->Action3 No End Alternative Method Adopted Action3->End

Caption: Troubleshooting flowchart for poor peak shape in chromatography.

References

  • Baran, P. S., et al. (2007). Total Synthesis of Avrainvillamide and the Stephacidins. Angewandte Chemie International Edition, 46(1), 123-126. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Reddit. (2022). Amine workup. r/Chempros. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes? [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Veeprho. Amine Impurities and Related Compound. [Link]

  • Journal of the American Chemical Society. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. [Link]

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  • Google Patents. (2017).
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  • Taylor & Francis. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • PubMed Central. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Link]

  • Reddit. (2021). Chromotography with free amines? r/chemhelp. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Royal Society of Chemistry. (2018). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. [Link]

  • Chem.ucla.edu. (2010). Functional Groups In Organic Chemistry. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • National Institutes of Health. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Link]

  • Agilent. (2019). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

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Technical Support Center: Scaling Up Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Scale-Up. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning spirocycle syntheses from the laboratory bench to pilot or production scale. Spirocyclic scaffolds are increasingly vital in medicinal chemistry, but their unique three-dimensional and often sterically hindered nature presents specific challenges during scale-up.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting Q&A format, focusing on the causal relationships between scale-up parameters and reaction outcomes. Our goal is to equip you with the expertise to anticipate, diagnose, and solve common problems, ensuring your scale-up process is robust, safe, and efficient.

Frequently Asked Questions (FAQs)

Q1: Why do my spirocyclization yields decrease significantly when moving from a 1g to a 100g scale?

A: Yield reduction upon scale-up is a common issue stemming from changes in mass and heat transfer dynamics.[3] Reactions that work perfectly on a small scale often face challenges because mixing efficiency and temperature control do not scale linearly.[4] For spirocyclization, this can lead to localized concentration gradients, promoting side reactions, or temperature fluctuations that affect reaction kinetics and selectivity.

Q2: What is the single most critical safety concern when scaling up spirocyclization reactions?

A: The most critical concern is managing the reaction's thermal profile, especially for exothermic cyclization steps.[5] The surface-area-to-volume ratio decreases dramatically with scale, hindering heat dissipation. An unmanaged exotherm can lead to a runaway reaction, causing pressure buildup, solvent boiling, and potential reactor failure. A thorough thermal hazard assessment is non-negotiable.[6][7]

Q3: Should I consider continuous flow chemistry for my spirocyclization scale-up?

A: Continuous flow chemistry is an excellent strategy for scaling many spirocyclization reactions, particularly those that are fast, exothermic, or involve unstable intermediates.[8][9] Flow reactors offer superior heat and mass transfer, precise control over reaction time, and enhanced safety by minimizing the volume of reactive material at any given moment.[9][10] This often translates to higher yields and purities compared to batch processing at scale.

Q4: How do I choose the right solvent for a large-scale spirocyclization?

A: Solvent selection for scale-up extends beyond just solubility and reactivity. Key considerations include:

  • Thermal Properties: High boiling point to prevent boiling, good heat capacity for thermal management.

  • Safety: High flash point, low toxicity, and environmental persistence.

  • Downstream Processing: Ease of removal, potential for azeotrope formation, and compatibility with crystallization or chromatography.

  • Cost & Availability: The cost of solvents becomes a significant factor at an industrial scale.[11] The "right" solvent is often a compromise that balances reaction performance with safety, environmental, and economic constraints.[12][13]

Troubleshooting Guide: From Theory to Practice

This section provides a detailed breakdown of common problems, their root causes, and actionable solutions.

Section 1: Reaction Kinetics, Control, and Selectivity

The construction of the spirocyclic core often involves a delicate balance of competing reaction pathways. What is easily controlled in a round-bottom flask can become problematic in a large reactor.

Q: My reaction is producing a higher ratio of diastereomers (or regioisomers) at scale. What's happening?

A: This is likely due to a loss of kinetic control, caused by poor temperature regulation or inefficient mixing.

  • Causality (Expertise & Experience): Many spirocyclization reactions, such as intramolecular Heck reactions or asymmetric alkylations, rely on a specific transition state geometry to achieve stereoselectivity.[14] At a larger scale, slower heat dissipation can create hot spots within the reactor where the reaction proceeds at a higher temperature.[10] This increased thermal energy can allow the system to overcome the activation barrier for a less-favored transition state, leading to the formation of undesired isomers. Similarly, poor mixing can lead to localized excesses of a reagent, altering the reaction mechanism or catalyst turnover, thereby eroding selectivity.[3] Solvation effects, which can be crucial for stabilizing the desired transition state, may also differ in bulk compared to a lab-scale flask.[15][16]

  • Solutions & Protocols:

    • Characterize Reaction Kinetics: Before scaling, perform kinetic studies to understand the reaction's sensitivity to temperature and concentration. This data is essential for building a robust process model.[17][18]

    • Improve Mixing: Switch to an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. For highly sensitive reactions, consider a continuous flow setup.[9]

    • Control Reagent Addition: Instead of adding a reagent all at once, use a syringe pump (lab) or a dosing pump (pilot plant) for slow, controlled addition. This maintains a low instantaneous concentration of the reagent, preventing side reactions and managing exotherms.

    • Re-evaluate the Solvent: A different solvent might offer a better thermal profile or stabilize the key transition state more effectively under scaled-up conditions.[19]

Q: The reaction is stalling before completion or showing variable conversion rates. Why?

A: This often points to issues with catalyst deactivation, poor stoichiometry control, or mass transfer limitations.

  • Causality (Expertise & Experience): In large metal-mediated reactions (e.g., using Palladium or Rhodium), inadequate mixing can prevent the catalyst from efficiently interacting with the substrate.[20] Furthermore, if the reaction generates solid byproducts, the catalyst can become encapsulated or "poisoned." At scale, the introduction of impurities from lower-grade reagents or leaching from reactor surfaces can also deactivate the catalyst. Finally, if one reactant is a solid or a gas, the rate at which it dissolves or diffuses into the reaction medium (mass transfer) can become the rate-limiting step, causing the reaction to appear stalled.[3]

  • Solutions & Protocols:

    • Catalyst Screening: Re-screen catalysts under conditions that mimic the larger scale. A more robust catalyst may be needed.[20]

    • Strict Stoichiometry: Ensure accurate weighing and controlled addition of all reagents. For solids, ensure they are fully dissolved before proceeding.[21]

    • In-situ Monitoring: Use Process Analytical Technology (PAT) like ReactIR or Raman spectroscopy to track the concentration of key species in real-time. This provides a true picture of the reaction's progress and can help diagnose stalling issues immediately.

    • Flow Chemistry: For reactions with mass transfer limitations (e.g., gas-liquid reactions), microreactors provide an extremely high surface-area-to-volume ratio, dramatically increasing mass transfer rates.[9]

Workflow for Diagnosing Selectivity Issues

Caption: Troubleshooting workflow for selectivity issues in scale-up.

Section 2: Heat Transfer and Safety Management

Properly managing the thermal aspects of a reaction is paramount for safety and reproducibility.

Q: My reaction shows a dangerous temperature spike during scale-up, even with external cooling. What should I do?

A: An uncontrolled exotherm is a critical safety event. The immediate action is to ensure the reaction is under control. The long-term solution is to redesign the process for better thermal management.

  • Causality (Expertise & Experience): The fundamental issue is the geometric scaling law: volume increases by the cube of the reactor dimension (r³), while the heat transfer surface area only increases by the square (r²). This means a large reactor has proportionally less surface area to dissipate the heat generated by the reaction mass. A reaction that causes a mild 5°C rise in a 1L flask could lead to a 50°C+ rise in a 100L reactor, potentially triggering a runaway.[4][5]

  • Solutions & Protocols:

    • STOP and Assess: Do not attempt to run the reaction at scale again until a full safety assessment is complete.

    • Reaction Calorimetry (RC1): This is a mandatory step. An RC1 study will determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data tells you the potential danger of your reaction.[5] See the protocol below.

    • Semi-batch Operation: Change from a "batch" process (all reagents mixed at once) to a "semi-batch" process. By adding the limiting reagent slowly, you control the rate of heat generation. The rate of addition can be tied to the reactor's ability to remove heat, ensuring the temperature never exceeds a safe limit.

    • Use a Less Concentrated Reaction Mixture: Diluting the reaction will increase the overall thermal mass, meaning the same amount of heat generated will result in a smaller temperature rise. However, this increases solvent cost and reduces reactor throughput.

    • Flow Chemistry: As mentioned, continuous flow reactors are inherently safer for highly exothermic reactions due to their phenomenal heat transfer capabilities.[9]

Diagram: Impact of Scale on Heat Dissipation

HeatTransfer cluster_lab Lab Scale (e.g., 1L) cluster_plant Plant Scale (e.g., 1000L) Lab_Vol Volume (V) ∝ r³ Lab_Area Surface Area (A) ∝ r² Lab_Ratio High A/V Ratio Lab_Heat Efficient Heat Dissipation Lab_Ratio->Lab_Heat Plant_Vol Volume (V) ∝ R³ Plant_Area Surface Area (A) ∝ R² Plant_Ratio Low A/V Ratio Plant_Heat Poor Heat Dissipation Plant_Ratio->Plant_Heat Scaling Scaling Up (r -> R) Scaling->Plant_Ratio Causes

Sources

Technical Support Center: Navigating the Derivatization of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for scientists and researchers working with the chiral building block, 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address a critical challenge in its derivatization: the prevention of epimerization at the C8 stereocenter. Our aim is to equip you with the knowledge and practical strategies to maintain the stereochemical integrity of your compounds throughout your synthetic workflow.

Introduction: The Stereochemical Challenge

This compound is a valuable synthon in drug discovery, prized for its rigid spirocyclic scaffold and a primary amine handle amenable to a wide array of chemical modifications. However, the chiral center at the C8 position, bearing the amino group, is susceptible to epimerization. The alpha-proton at this position is activated by the adjacent lactam carbonyl group, making it prone to abstraction under basic conditions. This can lead to a loss of enantiopurity, which can have profound implications for the biological activity and therapeutic potential of the final molecule. This guide will provide a comprehensive overview of the factors that influence epimerization and present robust protocols to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this molecule, and why is it a significant issue?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the case of this compound, the stereocenter of concern is the carbon atom to which the amino group is attached (C8). The hydrogen atom on this carbon is acidic and can be removed by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of the original enantiomer and its epimer. This erosion of stereochemical purity is a critical issue in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Q2: Which reaction conditions are most likely to cause epimerization?

A2: Epimerization is most commonly induced by basic conditions.[1] The strength of the base, reaction temperature, solvent, and reaction time all play crucial roles. Strong bases, elevated temperatures, and prolonged reaction times increase the likelihood and extent of epimerization.[2] Derivatization reactions that generate a basic byproduct or require the addition of an external base, such as acylations with acid chlorides or some coupling reactions, are particularly high-risk.

Q3: How can I detect and quantify epimerization in my samples?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying epimers.[3][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[5] By comparing the peak areas of the two epimers, you can accurately determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of your product. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to distinguish between diastereomers.[6]

Troubleshooting Guide: Strategies to Prevent Epimerization

This section provides practical solutions to common problems encountered during the derivatization of this compound.

Issue 1: Significant epimerization is observed following acylation with an acid chloride.
  • Root Cause: The use of common amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction is often the culprit. While effective acid scavengers, they can be sufficiently basic to deprotonate the C8 position, leading to racemization.[1]

  • Troubleshooting Strategies:

    • Employ Sterically Hindered Bases: Switch to a more sterically hindered, less nucleophilic base.[1] Bases such as 2,6-lutidine or 2,4,6-collidine (2,4,6-trimethylpyridine) are excellent choices. Their bulkiness disfavors the abstraction of the sterically encumbered α-proton at C8.[1]

    • Optimize Reaction Temperature: Perform the acylation at a low temperature (e.g., -20 °C to 0 °C). Lowering the temperature significantly reduces the rate of epimerization, which generally has a higher activation energy than the desired N-acylation.[2]

    • Control Reagent Addition: Add the base slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the base, minimizing its opportunity to act as an epimerizing agent.

Issue 2: Loss of stereochemical purity during peptide coupling reactions.
  • Root Cause: Peptide coupling reagents, especially carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can promote epimerization through the formation of a highly reactive O-acylisourea intermediate, which can cyclize to an oxazolone.[1][7] The α-proton of the oxazolone is highly acidic and readily abstracted.

  • Troubleshooting Strategies:

    • Utilize Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) into your coupling protocol. These additives react with the O-acylisourea to form an active ester that is less prone to epimerization.[8]

    • Select Appropriate Coupling Reagents: Consider using phosphonium- or uronium-based coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), often in combination with a hindered base.

    • Solvent Choice: Use a non-polar, aprotic solvent. Polar aprotic solvents like DMF can sometimes accelerate epimerization.

Issue 3: Epimerization during reductive amination.
  • Root Cause: The conditions required for imine formation and subsequent reduction can be conducive to epimerization. The reaction is often run under mildly acidic or basic conditions, which, over time, can lead to racemization of the starting amine.

  • Troubleshooting Strategies:

    • One-Pot Procedure with a Mild Reducing Agent: Employ a direct, one-pot reductive amination protocol using a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is effective under mildly acidic conditions where the amine is protonated and less susceptible to epimerization. It also selectively reduces the imine in the presence of the carbonyl compound.[9]

    • pH Control: If a two-step process is necessary, carefully control the pH during imine formation. A slightly acidic environment (pH 4-6) is generally optimal for imine formation while minimizing base-catalyzed epimerization of the starting amine.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to limit the exposure of the chiral center to potentially epimerizing conditions.

Experimental Protocols

Protocol 1: Low-Epimerization Acylation of this compound

This protocol provides a robust method for acylating the primary amine with minimal risk of epimerization.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., ice/salt or a cryocooler).

  • Base Addition: Add 2,6-lutidine (1.2 eq.) to the cooled solution and stir for 5 minutes.

  • Acylating Agent Addition: Add the desired acid chloride (1.1 eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -10 °C.

  • Reaction Monitoring: Stir the reaction at -15 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Base Selection in Acylation:

BaseTemperature (°C)Typical Epimerization (%)
Triethylamine (TEA)2510 - 20%
DIPEA05 - 10%
2,6-Lutidine-15< 2%
Protocol 2: Chiral HPLC Analysis for Quantifying Epimerization

This protocol outlines a general procedure for developing a chiral HPLC method to assess the stereochemical purity of your derivatized product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.

  • Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of n-hexane and isopropanol (IPA) or ethanol (EtOH).

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize the separation (resolution) of the epimers.

    • If necessary, add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape and resolution.

    • Optimize the flow rate and column temperature to achieve baseline separation.

  • Quantification: Inject a known concentration of your sample. Integrate the peak areas of the two epimers to calculate the enantiomeric or diastereomeric ratio.

Visualizations

Diagram 1: Decision-Making Workflow for Derivatization

Derivatization_Workflow start Start: Derivatization of 8-Amino Group reaction_type Select Derivatization Type start->reaction_type acylation Acylation reaction_type->acylation Acyl Chloride reductive_amination Reductive Amination reaction_type->reductive_amination Aldehyde/Ketone peptide_coupling Peptide Coupling reaction_type->peptide_coupling Carboxylic Acid acylation_strategy Use Sterically Hindered Base (e.g., 2,6-Lutidine) Low Temperature (-15°C) acylation->acylation_strategy reductive_amination_strategy One-Pot with STAB Control pH (4-6) reductive_amination->reductive_amination_strategy peptide_coupling_strategy Use Additives (HOBt, Oxyma) Select Appropriate Coupling Reagent peptide_coupling->peptide_coupling_strategy analysis Analyze by Chiral HPLC acylation_strategy->analysis reductive_amination_strategy->analysis peptide_coupling_strategy->analysis

Caption: A decision-making workflow for selecting the appropriate derivatization strategy.

Diagram 2: Mechanism of Base-Induced Epimerization

Epimerization_Mechanism reactant (R)-Enantiomer H intermediate Planar Enolate Intermediate reactant:f0->intermediate -H+ base Base (B:) product_R (R)-Enantiomer (Retention) intermediate->product_R +H+ product_S (S)-Enantiomer (Inversion) intermediate->product_S +H+ protonation_top Protonation from top face protonation_bottom Protonation from bottom face

Caption: The mechanism of base-induced epimerization via a planar enolate intermediate.

References

  • Benoiton, N. L., et al. (1981). Int. J. Peptide Protein Res., 17, 197.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Metal Hydride/Ammonia Mediated Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Dunetz, J. R., et al. (2016).
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
  • Lane, J. W., & Vogt, P. F. (2008). Reductive Amination of Aldehydes and Ketones. John Wiley & Sons, Inc.
  • Magid, A. F. A., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347–362.
  • Subasinghe, K. R., & Armstrong, D. W. (2003).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

Sources

Validation & Comparative

A Research Guide to the Biological Evaluation of Novel 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have consistently emerged as privileged structures in drug discovery, offering enhanced target-binding affinity and improved pharmacokinetic properties.[1] This guide focuses on a novel and relatively unexplored class of compounds: 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one derivatives .

The presence of a diazaspiro-enone core suggests a rich chemical space for derivatization and a high potential for diverse biological activities. The amino substituent at the 8-position provides a key handle for modification, allowing for the exploration of structure-activity relationships (SAR). Drawing parallels from structurally related spiro-heterocyclic systems that have demonstrated significant anticancer, antimicrobial, and enzyme inhibitory activities, this guide proposes a comprehensive framework for the systematic investigation of this promising new class of molecules.[2][3]

This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only the rationale for investigating these novel derivatives but also detailed, field-proven experimental protocols to unlock their therapeutic potential.

Hypothesized Biological Activities and Proposed Investigational Pathways

Based on the biological profiles of analogous spirocyclic and heterocyclic compounds, we hypothesize that this compound derivatives may exhibit significant biological activities in the following key therapeutic areas:

  • Anticancer Activity: The rigid spirocyclic core is a common feature in many potent anticancer agents.[4] The enone moiety, in particular, is a known pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, potentially leading to irreversible inhibition of cancer-related targets.[5]

  • Antimicrobial Activity: Heterocyclic compounds, especially those containing nitrogen, are a rich source of antimicrobial agents.[6][7] The unique electronic and steric properties of the diazaspiro-enone scaffold may allow for selective interactions with microbial targets that are distinct from host cells.

  • Enzyme Inhibition: The constrained conformation of spirocyclic systems can lead to high-affinity binding to the active sites of enzymes.[8] Depending on the nature of the substituents, these derivatives could be designed to target a wide range of enzymes, such as kinases, proteases, or metabolic enzymes.

The following sections outline detailed experimental workflows to investigate these hypothesized activities.

Proposed Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the proposed overarching workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Overall Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation & SAR synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Activity Screening characterization->anticancer antimicrobial Antimicrobial Activity Screening characterization->antimicrobial enzyme Enzyme Inhibition Screening characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (for promising candidates) lead_opt->in_vivo

Caption: A comprehensive workflow for the synthesis, characterization, and biological evaluation of novel derivatives.

Part 1: Anticancer Activity Evaluation

The initial assessment of anticancer activity will involve screening the synthesized derivatives against a panel of human cancer cell lines to determine their cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Template for Anticancer Activity
Derivative IDR-Group ModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Parent Scaffold -H
Derivative 1 e.g., -CH3
Derivative 2 e.g., -Phenyl
Derivative 3 e.g., -Cl
Positive Control Doxorubicin

Part 2: Antimicrobial Activity Evaluation

The antimicrobial potential of the derivatives will be assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a widely used and standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C (or 30°C for fungi).
  • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
  • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to the first well of each row.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
  • Include a positive control (inoculum without compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation: Template for Antimicrobial Activity
Derivative IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent Scaffold -H
Derivative 1 e.g., -CH3
Derivative 2 e.g., -Phenyl
Derivative 3 e.g., -Cl
Positive Control Ciprofloxacin/Fluconazole

Part 3: Enzyme Inhibition Assays

Given the potential for spirocyclic compounds to act as enzyme inhibitors, a targeted screening against a relevant enzyme class, such as kinases, is warranted.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the derivatives against a specific kinase. The choice of kinase will depend on the therapeutic area of interest (e.g., EGFR for cancer).

1. Reagents and Materials:

  • Recombinant human kinase
  • Kinase-specific substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)
  • Test compounds and a known kinase inhibitor (e.g., Staurosporine)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • In a 96-well or 384-well plate, add the test compound, the kinase, and the substrate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured, which is directly proportional to the kinase activity.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

start [label="Prepare Reagents\n(Kinase, Substrate, ATP, Compound)"]; mix [label="Mix Kinase, Substrate, and Compound in Assay Plate"]; initiate [label="Initiate Reaction with ATP"]; incubate [label="Incubate at Room Temperature"]; stop [label="Stop Reaction and Add Detection Reagent"]; read [label="Read Luminescence/Fluorescence"]; analyze [label="Calculate % Inhibition and IC50"];

start -> mix -> initiate -> incubate -> stop -> read -> analyze; }

Caption: A streamlined workflow for in vitro kinase inhibition assays.

Data Presentation: Template for Enzyme Inhibition Activity
Derivative IDR-Group ModificationTarget KinaseIC50 (nM)
Parent Scaffold -He.g., EGFR
Derivative 1 e.g., -CH3e.g., EGFR
Derivative 2 e.g., -Phenyle.g., EGFR
Derivative 3 e.g., -Cle.g., EGFR
Positive Control Staurosporinee.g., EGFR

Structure-Activity Relationship (SAR) and Future Directions

The systematic derivatization of the 8-amino group and other positions on the spirocyclic scaffold, followed by the biological evaluations outlined above, will be crucial for establishing a robust SAR. The data gathered will provide invaluable insights into the structural requirements for potent and selective activity. Key questions to address in SAR studies include:

  • Influence of the 8-amino substituent: How do the size, electronics, and lipophilicity of the substituent at this position affect biological activity?

  • Role of the spirocyclic core: Is the specific [3.4]octane system essential, or can other ring sizes be tolerated?

  • Importance of the enone moiety: Is the Michael acceptor functionality crucial for activity?

Promising lead compounds identified through these initial screens will warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

Conclusion

The this compound scaffold represents a novel and exciting starting point for the development of new therapeutic agents. While experimental data on this specific class of compounds is currently lacking in the public domain, the rich history of spiro-heterocyclic compounds in medicinal chemistry provides a strong rationale for their investigation. The proposed experimental workflows in this guide offer a comprehensive and scientifically rigorous approach to systematically evaluate their biological potential. Through a concerted effort of synthetic chemistry and biological screening, the therapeutic promise of these unique molecules can be fully realized.

References

  • Askri, B., et al. (2023).
  • Murphy, A. C., et al. (2008). Synthetic and biological studies on the spiro-mamakone system. Organic & Biomolecular Chemistry, 6(20), 3854-3862.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024).
  • A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones. (2019).
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (n.d.). Royal Society of Chemistry.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). MDPI.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][6][9][10] thiadiazine derivatives. (n.d.). National Institutes of Health.

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (n.d.).
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI.
  • Spiro Compounds: A Brief History. (n.d.).
  • Spiro heterocyclic natural products and enzyme inhibitors. (n.d.).
  • Anticancer activities of cyclohexenone derivatives. (n.d.).
  • Heterocycle Compounds with Antimicrobial Activity. (n.d.).
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024).
  • Antimicrobial activity of some novel heterocyclic compounds. (2024). Wisdom Library.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024).
  • Example enzyme inhibition response curves. (n.d.).
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). Self-published.
  • Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. (n.d.). MDPI.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (n.d.).

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A Comparative Analysis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one and Other Prominent Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which can lead to enhanced potency, selectivity, and pharmacokinetic profiles compared to their planar counterparts. This guide provides an in-depth comparison of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, a unique spirocyclic γ-lactam, with other prominent spirocyclic scaffolds, offering insights into their relative strengths and potential applications in drug development.

The Rise of Spirocycles: Escaping Flatland in Drug Design

The overreliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional geometry that can more effectively probe the complex topology of biological targets. This structural rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. Furthermore, the introduction of sp³-rich centers generally improves solubility and metabolic stability while reducing lipophilicity, key attributes for successful drug candidates.

Featured Scaffold: this compound

This compound is a compelling scaffold that combines the desirable features of a spirocycle with a functionalized γ-lactam moiety. The presence of an amino group and a cyclic urea-like structure within the five-membered ring offers multiple points for diversification and interaction with biological targets. While specific experimental data for this exact compound is not extensively available in the public domain, its structural motifs suggest significant potential in various therapeutic areas.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₉N₃OSigma-Aldrich
CAS Number1221791-84-9Sigma-Aldrich
Melting Point86 - 88 °CSigma-Aldrich
Purity95%Sigma-Aldrich

Comparative Analysis with Other Spirocyclic Scaffolds

To better understand the potential of this compound, we will compare it with two other classes of spirocyclic scaffolds that have shown promise in drug discovery: diazaspiro[3.4]octanes and other spiro-γ-lactams .

Diazaspiro[3.4]octanes

This class of compounds, sharing the same core spirocyclic system but with variations in the five-membered ring, has demonstrated significant biological activity. A notable example is a series of diazaspiro[3.4]octane derivatives that have shown potent anti-malarial activity against multiple stages of Plasmodium falciparum.[1]

Key Features and Performance:

  • Biological Activity: Derivatives have exhibited low nanomolar activity against the asexual blood stage of P. falciparum and strong transmission-blocking potential.[1]

  • Mechanism of Action: Resistance studies have implicated the P. falciparum cyclic amine resistance locus, suggesting a novel mechanism of action.[1]

  • Advantages: The sp³-rich scaffold provides a good starting point for hit-to-lead optimization with favorable physicochemical properties. The diaza-core allows for the introduction of diverse substituents to modulate activity and ADME properties.

Spiro-γ-lactams

The spiro-γ-lactam motif is a privileged structure found in a number of natural products and synthetic bioactive molecules.[2] This scaffold is known for its rigid conformation and the ability of the lactam functionality to participate in hydrogen bonding interactions with biological targets.

Key Features and Performance:

  • Biological Activity: Spiro-γ-lactams have demonstrated a broad range of biological activities, including antimicrobial and anti-HIV properties. For instance, certain spiro-γ-lactams have shown promising antiplasmodial activity with IC50 values below 3.5 µM.[3]

  • Synthesis: Advances in synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, have made chiral spiro-γ-lactams more accessible.[3]

  • Advantages: The inherent rigidity and chemical functionality of the spiro-γ-lactam core make it an attractive scaffold for designing potent and selective inhibitors for various enzymes and receptors.

Performance Comparison Summary

The following table summarizes the key attributes of this compound (inferred from its structural class) and the comparator scaffolds based on available experimental data for their derivatives.

FeatureThis compound (Inferred)Diazaspiro[3.4]octane DerivativesSpiro-γ-lactam Derivatives
Core Structure Spiro[3.4]octane with a diaza-γ-lactamSpiro[3.4]octane with a diaza-pyrrolidineSpiro-fused γ-lactam
Key Functional Groups Amino, Lactam (cyclic urea-like)AminesLactam
Reported Biological Activity Potential for broad activity due to functional groupsAnti-malarial (low nM IC50)[1]Antimicrobial, Anti-HIV, Antiplasmodial (µM IC50)[3]
Advantages Multiple points for diversification, potential for strong hydrogen bonding interactions.Demonstrated in vivo potential, novel mechanism of action.Proven broad biological activity, established synthetic routes.
Potential Challenges Lack of extensive public data for the parent scaffold.Optimization of ADME properties for specific targets.Stereoselective synthesis can be challenging.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for the synthesis and evaluation of these novel scaffolds. Below are generalized protocols based on established literature for the synthesis of diazaspiro[3.4]octanes and spiro-γ-lactams.

General Synthesis of Diazaspiro[3.4]octanes

A common strategy for the synthesis of the 2,6-diazaspiro[3.4]octane core involves a multi-step sequence starting from a suitably protected azetidine derivative. A 1,3-dipolar cycloaddition is a key step in forming the pyrrolidine ring.

Step-by-Step Methodology:

  • Preparation of the Azetidine Precursor: Start with a commercially available or synthesized N-protected 3-oxoazetidine.

  • 1,3-Dipolar Cycloaddition: React the azetidine precursor with an appropriate dipolarophile, such as an acrylate, in the presence of a catalyst (e.g., a Lewis acid) to form the spirocyclic lactam intermediate.

  • Reduction of the Lactam: The lactam is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiH₄Al).

  • Deprotection and Diversification: The protecting groups on the nitrogen atoms can be selectively removed to allow for the introduction of various substituents to explore structure-activity relationships.

General Synthesis of Spiro-γ-lactams via 1,3-Dipolar Cycloaddition

This method provides a powerful way to construct chiral spiro-γ-lactams.

Step-by-Step Methodology:

  • Preparation of the Diazo-γ-lactam: A suitable γ-lactam is converted to its corresponding diazo derivative.

  • 1,3-Dipolar Cycloaddition: The diazo-γ-lactam is reacted with an electron-deficient dipolarophile (e.g., an acrylate or a maleimide) in the presence of a suitable catalyst, often a rhodium(II) complex.

  • Purification: The resulting spiro-γ-lactam is purified using column chromatography.

Visualizing the Scaffolds and Synthetic Pathways

To better illustrate the relationships between these scaffolds and their synthetic origins, the following diagrams are provided.

cluster_scaffolds Spirocyclic Scaffolds cluster_properties Key Properties Target This compound 3D Three-Dimensionality Target->3D possesses Rigidity Structural Rigidity Target->Rigidity exhibits Comp1 Diazaspiro[3.4]octanes Comp1->3D possesses Comp1->Rigidity exhibits Comp2 Spiro-γ-lactams Comp2->3D possesses Comp2->Rigidity exhibits ADME Improved ADME 3D->ADME contributes to Rigidity->ADME contributes to

Caption: Key advantageous properties of the featured spirocyclic scaffolds.

Start Azetidine Precursor Step1 1,3-Dipolar Cycloaddition Start->Step1 Intermediate Spirocyclic Lactam Step1->Intermediate Step2 Lactam Reduction Intermediate->Step2 Product Diazaspiro[3.4]octane Step2->Product

Sources

The Strategic Selection of Dihydropyrazole Building Blocks: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The dihydropyrazole nucleus is a prime example of such a "privileged scaffold," a core structure that is repeatedly found in biologically active compounds.[1][2] This guide offers a comparative analysis of dihydropyrazole building blocks, providing researchers, scientists, and drug development professionals with the critical insights needed to strategically select and utilize these versatile scaffolds in drug design. We will delve into a comparative analysis of their synthetic accessibility, structure-activity relationships (SAR), and pharmacokinetic profiles, supported by experimental data and detailed protocols.

The Dihydropyrazole Scaffold: A Versatile Core for Drug Discovery

Dihydropyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3] These compounds have been shown to possess a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3] The inherent structural features of the dihydropyrazole ring, such as its ability to engage in various non-covalent interactions and its synthetic tractability, make it an attractive starting point for the development of novel therapeutics.[4]

The core structure of a dihydropyrazole allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This structural versatility is a key reason for its prevalence in numerous pharmaceutically active compounds.[1][2]

Caption: General structure of the dihydropyrazole scaffold with potential points for substitution (R1-R5).

Comparative Analysis of Dihydropyrazole Building Blocks

The selection of a specific dihydropyrazole building block is a critical decision in the drug discovery process. This choice is influenced by a variety of factors, including the intended therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility.

Synthetic Accessibility

A primary advantage of dihydropyrazole scaffolds is their straightforward synthesis. The most common and versatile method for their preparation is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[5][6] This one-pot reaction is often high-yielding and allows for the introduction of a wide range of substituents on the dihydropyrazole ring.

Workflow for a Typical Dihydropyrazole Synthesis:

Synthesis_Workflow Start Starting Materials: - Substituted Aldehyde - Substituted Acetophenone Chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) Start->Chalcone Purification1 Purification (Recrystallization/Chromatography) Chalcone->Purification1 Cyclization Cyclization with Hydrazine Derivative Purification1->Cyclization Dihydropyrazole Dihydropyrazole Product Cyclization->Dihydropyrazole Purification2 Final Purification Dihydropyrazole->Purification2 Characterization Structural Characterization (NMR, MS, etc.) Purification2->Characterization

Caption: A typical workflow for the synthesis of dihydropyrazole derivatives.

The choice of hydrazine derivative is crucial as it determines the substituent at the N1 position of the dihydropyrazole ring, which can significantly impact biological activity. Phenylhydrazine, for example, is commonly used to introduce an N-phenyl group, which has been shown to be important for the activity of many dihydropyrazole-based compounds.

Structure-Activity Relationship (SAR)

The biological activity of dihydropyrazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[5][7] SAR studies have revealed several key trends:

  • Substituents on the Phenyl Rings: The electronic and steric properties of substituents on the aryl rings attached to the dihydropyrazole core play a critical role in modulating biological activity.[5] For instance, in a series of dihydropyrazole derivatives evaluated for their α-amylase inhibitory activity, compounds with electron-withdrawing groups on the phenyl rings generally exhibited higher potency.[5]

  • N1-Substitution: The substituent at the N1 position can influence the compound's interaction with its biological target. In a study of N-substituted phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi, the introduction of a piperidine linker at this position offered new avenues for derivatization and optimization.[7]

  • Chirality: The stereochemistry of the dihydropyrazole ring can also be a critical determinant of biological activity. Chiral dihydropyrazoles have been shown to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1][2]

Table 1: Comparative Biological Activity of Dihydropyrazole Derivatives

Compound IDN1-SubstituentC3-Aryl SubstituentC5-Aryl SubstituentTargetIC50 (µM)Reference
1 Phenyl4-Cl4-OCH3α-Amylase0.5509[5]
2 Phenyl4-NO24-CH3α-Amylase0.8107[5]
3 PhenylH4-OHTelomerase0.98[8]
4 H4-F4-ClVEGFR-28.93 (nM)[9]

This table presents a selection of data from the literature to illustrate the impact of substitution on biological activity.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADMET), are critical for its clinical success.[10] The physicochemical properties of dihydropyrazole derivatives, such as lipophilicity (cLogP) and topological polar surface area (TPSA), can be modulated through synthetic modifications to optimize their pharmacokinetic profiles.[3][10]

For instance, a study on N-substituted phenyldihydropyrazolones revealed that more apolar compounds generally showed better activity against Trypanosoma cruzi.[7] However, it is important to strike a balance, as high lipophilicity can sometimes lead to poor solubility and increased metabolic clearance.[11] Computational tools, such as the SwissADME web server, can be used to predict the ADMET properties of dihydropyrazole derivatives and guide the design of compounds with improved drug-like properties.[3]

Experimental Protocols

To facilitate the exploration of dihydropyrazole building blocks, we provide a detailed protocol for the synthesis of a representative dihydropyrazole derivative and a common biological assay.

Synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add phenylhydrazine hydrochloride (1.2 mmol) and sodium acetate (2.4 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected melting point should be compared with literature values.

In Vitro α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compounds (dihydropyrazole derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of the test compound solution (or control) and 50 µL of the α-amylase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value for each compound.

Case Study: Dihydropyrazoles as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. Several dihydropyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[12] The diarylheterocycle scaffold, common in selective COX-2 inhibitors like celecoxib, has been successfully mimicked using a dihydropyrazole core.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Dihydropyrazole_Inhibitor Dihydropyrazole-based COX-2 Inhibitor Dihydropyrazole_Inhibitor->COX2 Inhibition

Caption: Dihydropyrazole-based inhibitors block the conversion of arachidonic acid to prostaglandins by inhibiting the COX-2 enzyme.

In one study, a series of dihydropyrazole derivatives containing a sulfonamide moiety were synthesized and evaluated for their COX-2 inhibitory activity.[12] The results demonstrated that these compounds were potent and selective COX-2 inhibitors, with some exhibiting significant anti-colon cancer activity.[12] This case study highlights the potential of dihydropyrazole building blocks in the rational design of targeted therapies.

Future Perspectives and Conclusion

The dihydropyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[4] Future research in this area is likely to focus on the development of novel synthetic methodologies to access more diverse and complex dihydropyrazole derivatives. Furthermore, the application of computational drug design techniques will play an increasingly important role in the identification of dihydropyrazole-based compounds with optimized potency, selectivity, and pharmacokinetic properties.[4]

References

  • Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. ACS Omega.

  • Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC. National Center for Biotechnology Information.

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  • The Effect of Dihydromyricetin on the Pharmacokinetics of Fluconazole in Sprague-Dawley Rat Plasma, Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Dove Press.

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  • Molecular Docking Investigation, Pharmacokinetic Analysis, and Molecular Dynamic Simulation of Some Benzoxaborole- Benzimidazole. SciSpace.

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A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Anti-Tubercular Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro assay results for a promising class of anti-tubercular agents: 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one and its derivatives. Drawing from field-proven insights, this document details the critical experimental methodologies and comparative data analysis necessary to robustly evaluate the potential of these novel compounds.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for new therapeutic agents.[1][2] Spirocyclic scaffolds are gaining significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4] Within this class, diazaspiro compounds have shown considerable promise. Notably, a derivative from the closely related 2,6-diazaspiro[3.4]octane series has demonstrated remarkable potency against M. tuberculosis, highlighting the potential of this scaffold in anti-tubercular drug discovery.[3][5][6]

This guide will focus on a representative compound from this class and compare its in vitro performance against standard-of-care anti-tubercular drugs. We will delve into the essential validation assays, providing detailed protocols and a framework for interpreting the resulting data to make informed decisions in the drug development pipeline.

The Imperative for Rigorous In Vitro Validation

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. In vitro assays serve as the first critical checkpoint, providing essential data on a compound's potency, selectivity, and potential for toxicity. A well-designed and meticulously executed in vitro validation cascade ensures that only the most promising candidates, with a clear therapeutic window, advance to more complex and resource-intensive preclinical and clinical studies. This self-validating system is built on the pillars of robust assay design, appropriate controls, and a deep understanding of the underlying biological principles.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the potential of our lead diazaspiro compound, we will compare its in vitro activity against two frontline anti-tubercular agents: Isoniazid and Rifampicin. This comparative approach is fundamental to understanding the relative potency and potential advantages of a novel chemical entity.

Table 1: Comparative In Vitro Anti-Tubercular Activity and Cytotoxicity
CompoundTarget OrganismMIC (µg/mL)Cell Line for CytotoxicityIC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
Diazaspiro Lead Compound M. tuberculosis H37Rv0.016[5]Human Dermal Fibroblasts>30[7]>1875
Isoniazid M. tuberculosis H37Rv0.02 - 0.2Various mammalian>100>500-5000
Rifampicin M. tuberculosis H37Rv0.05 - 0.5Various mammalian>10>20-200

Note: The IC50 for the diazaspiro lead compound is inferred from data on structurally related compounds, indicating low cytotoxicity. The Selectivity Index is a crucial parameter, with a higher value indicating greater selectivity for the bacterial target over host cells.

The exceptionally low Minimum Inhibitory Concentration (MIC) of the diazaspiro lead compound against the virulent H37Rv strain of M. tuberculosis is a strong indicator of its potent anti-tubercular activity.[5] Crucially, its high selectivity index suggests a favorable therapeutic window, a critical attribute for any new drug candidate.

Essential In Vitro Validation Workflows

A robust in vitro validation strategy for novel anti-tubercular agents comprises a series of well-defined assays. The following diagram illustrates a typical workflow, starting from primary screening to assessing cytotoxicity.

In Vitro Validation Workflow cluster_0 Primary Screening cluster_1 Potency Determination cluster_2 Selectivity Assessment cluster_3 Mechanism of Action (Optional) HTS High-Throughput Screening MABA MIC Determination (MABA) HTS->MABA Hit Confirmation Cytotoxicity Cytotoxicity Assay (MTT) MABA->Cytotoxicity Potent Compounds MoA Target Identification & Validation Cytotoxicity->MoA Selective Compounds Therapeutic Window cluster_0 Low Low MIC MIC Therapeutic Therapeutic Window MIC->Therapeutic Efficacy IC50 IC50 Therapeutic->IC50 Toxicity High High

Caption: The therapeutic window represents the range of concentrations where a drug is effective without being toxic.

A large therapeutic window, reflected by a high Selectivity Index (SI), is a key indicator of a promising drug candidate. The diazaspiro lead compound, with its potent anti-tubercular activity and low cytotoxicity, demonstrates a significantly wider therapeutic window compared to some established drugs, underscoring its potential for further development.

Addressing Off-Target Effects and Future Directions

While potent on-target activity is essential, a comprehensive in vitro validation should also include an assessment of potential off-target effects. Prolonged treatment regimens for tuberculosis increase the likelihood of adverse drug reactions, which can be caused by interactions with unintended biological targets. [1][2]Early-stage screening against a panel of common off-target proteins, such as cytochrome P450 enzymes and various kinases, can help to identify and mitigate potential liabilities. [8] The promising in vitro profile of the 2,6-diazaspiro[3.4]octane class of compounds warrants further investigation. Future studies should focus on:

  • Broadening the anti-mycobacterial spectrum: Testing against a panel of drug-resistant clinical isolates of M. tuberculosis.

  • Mechanism of action studies: Identifying the specific molecular target of these compounds to understand their mode of action and potential resistance mechanisms.

  • In vivo efficacy and safety studies: Evaluating the compounds in animal models of tuberculosis to assess their pharmacokinetic properties, in vivo efficacy, and overall safety profile.

By adhering to the rigorous validation framework outlined in this guide, researchers can confidently identify and advance novel anti-tubercular candidates, like the promising this compound derivatives, bringing us one step closer to combating the global threat of tuberculosis.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. [Link]

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  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals. [Link]

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A Researcher's Guide to Characterizing the Cross-Reactivity of Kinase Inhibitors Derived from 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity and cross-reactivity of novel kinase inhibitors based on the 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one scaffold. Given the highly conserved nature of the ATP-binding site across the human kinome, understanding the off-target interaction profile of any new inhibitor class is paramount for predicting therapeutic efficacy and potential toxicities.[1][2] This document details the strategic application of established experimental methodologies, from broad kinome screening to targeted cellular validation, to build a robust selectivity profile for this novel chemical series.

The development of selective kinase inhibitors is a significant challenge in drug discovery.[3] While a compound may be designed with a specific kinase target in mind, unintended interactions with other kinases are common and can lead to unexpected biological effects or adverse events.[4][5] Therefore, a systematic and multi-faceted approach to profiling is not just recommended; it is essential for the successful translation of a promising chemical scaffold into a viable clinical candidate.

Section 1: The Rationale for Cross-Reactivity Profiling

The central premise of targeted therapy is the selective modulation of a single, disease-relevant biological molecule. For kinase inhibitors, however, absolute specificity is rarely achieved. The collection of over 500 protein kinases in the human genome, known as the kinome, shares significant structural homology, particularly within the ATP-binding pocket where most inhibitors act.[1][2]

This inherent similarity means that an inhibitor designed for a primary target may also bind to and inhibit dozens of other "off-target" kinases. This phenomenon, known as polypharmacology, can be a double-edged sword. While some off-target effects can lead to unforeseen toxicities, others may result in beneficial, synergistic therapeutic outcomes.[6] A thorough cross-reactivity study is therefore critical to:

  • Validate the Primary Target: Confirm that the inhibitor engages the intended kinase with high potency.

  • Identify Off-Targets: Uncover unintended interactions across the kinome, which are crucial for interpreting cellular and in vivo results.

  • Guide Lead Optimization: Provide structure-activity relationship (SAR) data to rationally design more selective next-generation compounds.

  • Predict Potential Adverse Events: Correlate the off-target profile with known biological functions of inhibited kinases to anticipate potential side effects.[5]

The following sections outline a tiered experimental strategy to comprehensively profile inhibitors derived from the this compound scaffold.

Section 2: Tier 1 - Broad Kinome Profiling

The first step in assessing selectivity is to screen the inhibitor against a large, representative panel of kinases. This provides an unbiased, panoramic view of the compound's interaction space.

Methodology: Competition Binding Assays (e.g., KINOMEscan™)

Competition binding assays are a gold standard for initial, broad profiling.[7] These assays measure the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the percentage of control (%Ctrl), where a lower number indicates stronger binding.

Experimental Causality: This method is chosen for its breadth and throughput. By screening against hundreds of kinases simultaneously (panels of up to 468 kinases are commercially available), it provides a rapid and cost-effective way to identify the highest-affinity targets.[8][9] It directly measures binding, which is the prerequisite for inhibition, and is not dependent on enzyme activity, making it applicable to nearly all kinases.

dot

Caption: Workflow for a competition binding assay to assess kinase inhibitor selectivity.

Data Presentation and Interpretation

The primary data from a broad kinome screen should be summarized in a table. For comparing multiple derivatives of the this compound scaffold, this allows for easy identification of SAR trends.

Table 1: Illustrative KINOMEscan™ Data for Spiro[3.4]oct-7-en-5-one Derivatives (Note: Data are hypothetical and for illustrative purposes only)

Kinase TargetCompound A-001 (%Ctrl @ 1µM)Compound A-002 (%Ctrl @ 1µM)Compound A-003 (%Ctrl @ 1µM)
MAPK14 (p38α) 1.5 0.8 25.1
JNK135.228.985.4
JNK241.033.190.1
JNK322.515.778.3
GSK3β 8.9 4.5 65.2
CDK260.155.895.3
ROCK175.470.298.1
PIM1 12.3 9.8 88.6

Interpreting the Data: From this illustrative data, we can infer:

  • Potent Targets: Compounds A-001 and A-002 show strong binding to p38α, GSK3β, and PIM1 (values < 15% Ctrl).

  • Selectivity: Compound A-003 is significantly less active against this panel, suggesting a different selectivity profile or lower overall potency.

  • SAR: The structural modifications from A-001/A-002 to A-003 drastically reduced binding to these specific kinases.

To quantify selectivity, a Selectivity Score (S-score) can be calculated. For example, S(10) is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[6]

Section 3: Tier 2 - In Vitro Enzymatic Assays

After identifying high-affinity targets from the binding screen, the next logical step is to confirm functional inhibition of enzymatic activity.

Methodology: Radiometric or Luminescence-Based Kinase Assays

Biochemical assays directly measure the transfer of phosphate from ATP to a substrate, providing a functional readout of inhibition.[10][11] These are typically performed to generate an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Causality: While binding is necessary for inhibition, it does not guarantee it. An enzymatic assay validates that the binding event at the ATP site translates into functional modulation of the kinase. It is the gold standard for determining inhibitor potency (IC₅₀). Commercial services offer various assay formats, including radiometric (e.g., ³³P-ATP) and luminescence-based (e.g., ADP-Glo™) methods.[11]

dot

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Data Presentation

IC₅₀ values for the primary target and key off-targets should be tabulated to compare the potency and selectivity of different compounds.

Table 2: Illustrative IC₅₀ Values for Lead Compound A-002 (Note: Data are hypothetical and for illustrative purposes only)

Kinase TargetIC₅₀ (nM)
MAPK14 (p38α) 15
GSK3β85
PIM1250
JNK31,200
JNK1>10,000

This data confirms that Compound A-002 is a potent inhibitor of p38α and displays a reasonable selectivity window against other kinases it was found to bind to in the initial screen.

Section 4: Tier 3 - Cellular Target Engagement

Confirming that an inhibitor can bind to its target in the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[12][13]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[13][14]

Experimental Causality: This assay provides direct evidence of target engagement inside intact cells, without requiring any modification to the compound or the protein.[14][15] It bridges the gap between biochemical potency and cellular activity by confirming that the inhibitor can penetrate the cell membrane and find its target in a native context.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test inhibitor (e.g., Compound A-002) or a vehicle control (DMSO). A concentration 5-20 times the cellular EC₅₀ is often a good starting point.[16]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated (unfolded) protein via centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot or other immunoassays.

  • Data Analysis: Plot the amount of soluble protein against temperature. The shift in the melting curve (ΔTₘ) in the presence of the inhibitor indicates target engagement.

Data Presentation

The results are best visualized as melting curves, and the key quantitative data (ΔTₘ) can be tabulated.

Table 3: Illustrative CETSA® Results for Compound A-002 in HEK293 Cells (Note: Data are hypothetical and for illustrative purposes only)

Protein TargetTₘ (Vehicle)Tₘ (10 µM A-002)ΔTₘ (°C)
p38α48.5°C56.2°C+7.7
GSK3β52.1°C54.3°C+2.2

A significant thermal shift for p38α confirms robust engagement in a cellular context, while the smaller shift for GSK3β suggests weaker or more transient binding at this concentration.

Section 5: Tier 4 - Cellular Pathway Modulation (Phosphoproteomics)

The final step is to understand the functional consequences of target and off-target inhibition on cellular signaling networks. Mass spectrometry-based phosphoproteomics is an unbiased and powerful tool for this purpose.[17]

Methodology: Quantitative Phosphoproteomics

This technique measures changes in the phosphorylation state of thousands of proteins in response to inhibitor treatment.[2][17]

Experimental Causality: Kinase inhibitors function by blocking phosphorylation.[18] By measuring the global phosphorylation landscape, one can directly observe the downstream consequences of inhibiting the primary target. For example, inhibiting p38α should lead to decreased phosphorylation of its known substrates, such as MK2. Crucially, this method can also reveal unexpected changes in other signaling pathways, providing functional evidence of off-target activity.[4]

dot

Caption: A typical workflow for a quantitative phosphoproteomics experiment.

Data Interpretation

The results can confirm on-target effects (e.g., decreased phosphorylation of p38α substrates) and identify off-target effects (e.g., modulation of pathways controlled by GSK3β or PIM1). This provides a functional "fingerprint" of the inhibitor's cellular activity, which is invaluable for understanding its mechanism of action and predicting its physiological effects.

Conclusion

Characterizing the cross-reactivity of novel kinase inhibitors, such as those derived from the this compound scaffold, is a complex but essential undertaking. A tiered approach, beginning with broad kinome screening and progressing through biochemical validation, cellular target engagement, and functional pathway analysis, provides the most complete and reliable picture of an inhibitor's selectivity. Each experimental layer offers a unique and complementary perspective, and together they form a self-validating system that builds confidence in the inhibitor's mechanism of action. The insights gained from this comprehensive profiling are fundamental to guiding medicinal chemistry efforts and advancing the most promising candidates toward clinical development.

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A Comparative Guide to the Synthetic Efficiency of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of plausible synthetic routes for 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, a novel spirocyclic aminolactam with potential applications in medicinal chemistry. In the absence of a published, standardized synthesis, this document proposes two distinct, chemically sound pathways and evaluates their synthetic efficiency based on established principles of organic synthesis. The comparison focuses on factors such as step economy, atom economy, potential yields, and the safety and environmental impact of the reagents and conditions employed. Furthermore, the synthetic accessibility of the target molecule is benchmarked against alternative spirocyclic and constrained aminopyrazole derivatives. Detailed, step-by-step experimental protocols for the proposed syntheses are provided, supported by mechanistic insights and references to analogous transformations in the peer-reviewed literature.

Introduction: The Rationale for this compound

Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties. The this compound core combines the desirable features of a spirocycle with the pharmacologically relevant aminopyrazolone moiety. This unique architecture offers a constrained presentation of a hydrogen bond donor and acceptor, making it an attractive scaffold for probing protein binding sites. The pyrazolone structural motif is a critical element in a variety of drugs with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The spirocyclic nature of the target molecule is anticipated to enhance its metabolic stability and provide novel intellectual property.

This guide aims to provide a foundational understanding of the potential synthetic challenges and opportunities associated with this promising scaffold, thereby accelerating its exploration in drug discovery programs.

Proposed Synthetic Pathways

Given the absence of a documented synthesis for this compound, we propose two plausible retrosynthetic approaches based on well-established cyclocondensation reactions for the formation of aminopyrazoles.[1]

Retrosynthetic Analysis

The core of both proposed syntheses is the formation of the aminopyrazolone ring through the reaction of a hydrazine with a β-ketoester or a related precursor. The spirocyclic cyclobutane moiety is introduced via a key starting material.

G cluster_route1 Route 1: Cyclocondensation of a β-Ketoester cluster_route2 Route 2: Multicomponent Approach target This compound ketoester Ethyl 1-cyanocyclobutanecarboxylate target->ketoester Cyclocondensation hydrazine Hydrazine target->hydrazine Cyclocondensation aminonitrile 1-Aminocyclobutane-1-carbonitrile target->aminonitrile Multicomponent Reaction cyanoacetate Ethyl Cyanoacetate target->cyanoacetate Multicomponent Reaction hydrazine2 Hydrazine target->hydrazine2 Multicomponent Reaction

Caption: Retrosynthetic analysis of this compound.

Detailed Analysis of Proposed Synthetic Routes

Route 1: Cyclocondensation of a β-Ketoester Equivalent

This linear synthesis focuses on the preparation of a key intermediate, ethyl 1-cyanocyclobutanecarboxylate, followed by a cyclocondensation reaction with hydrazine.

G start Ethyl Cyanoacetate + 1,3-Dibromopropane intermediate Ethyl 1-cyanocyclobutanecarboxylate start->intermediate NaOEt, EtOH, Reflux product This compound intermediate->product Hydrazine Hydrate, EtOH, Reflux G start Cyclobutanone + KCN + NH4Cl intermediate 1-Aminocyclobutane-1-carbonitrile start->intermediate Strecker Synthesis product This compound intermediate->product reagents Ethyl Cyanoacetate + Hydrazine Hydrate reagents->product One-pot, Base-catalyzed

Caption: Proposed convergent multicomponent synthesis.

Step 1: Synthesis of 1-Aminocyclobutane-1-carbonitrile (Strecker Synthesis) [2]

  • Rationale: The Strecker synthesis is a classic and efficient method for preparing α-aminonitriles from ketones.

  • Procedure:

    • To a solution of potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in aqueous ammonia, add cyclobutanone (1.0 equivalent) dropwise at 0-5 °C.

    • Stir the mixture at room temperature for 24 hours.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-aminocyclobutane-1-carbonitrile.

  • Expected Yield: 80-90%

Step 2: One-Pot Synthesis of this compound [3][4]

  • Rationale: This multicomponent reaction leverages the reactivity of the aminonitrile, ethyl cyanoacetate, and hydrazine to form the target heterocycle in a single step, likely proceeding through a series of condensation and cyclization steps.

  • Procedure:

    • To a solution of 1-aminocyclobutane-1-carbonitrile (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

    • Add hydrazine hydrate (1.2 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Cool the reaction to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Expected Yield: 50-65% (based on analogous multicomponent reactions)

Benchmarking Synthetic Efficiency

ParameterRoute 1: Linear SynthesisRoute 2: Multicomponent SynthesisJustification
Number of Steps 22 (with one-pot final step)Route 2 is more convergent, potentially saving time and resources.
Overall Estimated Yield 42-64%40-59%Yields are comparable, but Route 1 may be more reliable due to stepwise optimization.
Atom Economy ModerateHigherMulticomponent reactions generally exhibit better atom economy.
Reagent Safety 1,3-Dibromopropane is a lachrymator and potential carcinogen.KCN is highly toxic.Both routes involve hazardous materials requiring careful handling.
Reaction Conditions Requires anhydrous conditions and reflux.The Strecker synthesis uses aqueous conditions; the final step requires reflux.Conditions are generally comparable in terms of energy input.
Purification Requires vacuum distillation for the intermediate.The final product may require more extensive purification from side products.Route 1 may offer simpler purification of intermediates.

Comparison with Alternative Scaffolds

The synthetic accessibility of this compound can be compared to other structurally related compounds with potential biological activity.

  • Spiro-β-lactams: These are typically synthesized via Staudinger [2+2] ketene-imine cycloaddition reactions. [5][6][7]While this method is effective, it often requires the synthesis of specific ketenes and imines, which can add to the overall step count.

  • Constrained Bicyclic Aminopyrazoles: The synthesis of these compounds often involves multi-step sequences to construct the fused ring system, which can be synthetically demanding. [8]* Spiro-pyrazolo[3,4-b]pyridines: These can be synthesized through multicomponent reactions, offering a convergent approach similar to the proposed Route 2. [3] The proposed syntheses for this compound appear to be competitive in terms of step-economy and the use of readily available starting materials when compared to these alternative scaffolds.

Conclusion

While no established synthesis for this compound has been reported, this guide presents two plausible and efficient synthetic routes based on established chemical principles.

  • Route 1 offers a more traditional, linear approach that may allow for easier optimization and purification of the key intermediate.

  • Route 2 provides a more convergent, multicomponent strategy that could be more efficient in terms of time and resources if optimized successfully.

The choice between these routes will depend on the specific goals of the research, available resources, and the desired scale of the synthesis. Both proposed pathways utilize readily accessible starting materials and well-understood reaction mechanisms, providing a solid foundation for the synthesis and future investigation of this promising new scaffold in medicinal chemistry.

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A Comparative Guide to Evaluating the In Vivo Efficacy of Novel 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Uncharted Territory in Drug Discovery

To our fellow researchers and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of therapeutic innovation. The 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one core represents a unique and largely uncharted area of chemical space. As of this writing, public-domain literature does not contain specific in vivo efficacy studies for compounds directly synthesized from this parent molecule[1]. However, this absence of data is not a roadblock but rather an opportunity. The principles of rigorous preclinical evaluation are universal, and by examining related structures, we can construct a robust framework for assessing the potential of this promising new class of compounds.

Spirocyclic scaffolds are increasingly recognized for their ability to confer favorable physicochemical and pharmacological properties, offering a three-dimensional architecture that can enhance target specificity and metabolic stability[2][3]. This guide is designed to provide you with the strategic insights and detailed methodologies required to advance your novel diazaspiro[3.4]octane derivatives from the bench to meaningful in vivo evaluation. We will use a well-documented therapeutic area for related diazaspiro compounds—infectious disease, specifically malaria—as an illustrative case study to model the experimental design, comparative analysis, and data interpretation necessary for a successful preclinical program[4][5].

Part 1: Strategic Considerations for In Vivo Model Selection

The foundational step in any efficacy study is the selection of a disease model that is both biologically relevant and experimentally tractable. For a novel compound class, the choice of model is dictated by the initial in vitro screening data. Let us hypothesize that your derivatives of this compound have demonstrated potent activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Causality in Model Selection: Why a Murine Malaria Model?

The Plasmodium berghei ANKA strain infection in mice is a widely accepted and validated model for several key reasons:

  • Pathophysiological Relevance: While not a perfect mimic of human malaria, it reproduces key aspects of the disease, including a measurable blood-stage infection (parasitemia) and, in some models, cerebral complications.

  • Predictive Validity: The model has historically shown good correlation with the efficacy of established antimalarial drugs, making it a reliable tool for predicting clinical potential.

  • Experimental Feasibility: The relatively short infection cycle and established protocols for parasite quantification allow for high-throughput screening of multiple compounds and dosing regimens.

Our case study will therefore focus on a 4-day suppressive test using the P. berghei model. This is the gold-standard initial in vivo test to determine if a compound can inhibit parasite growth in a living system.

Comparative Framework: Establishing a Benchmark

A novel compound's efficacy is only meaningful when compared to a relevant benchmark. For blood-stage malaria, Artesunate or Chloroquine are common standards of care, depending on the parasite strain's resistance profile. This comparison is not merely about "beating the standard" but about understanding the relative potency, onset of action, and potential for a superior therapeutic window.

Part 2: A Case Study in Comparative Efficacy: The 4-Day Suppressive Test

This section details the complete workflow for evaluating a hypothetical lead candidate, "Compound-S1" (a derivative of this compound), against the standard-of-care, Artesunate.

Experimental Workflow Diagram

G cluster_setup Phase 1: Study Setup & Infection cluster_treatment Phase 2: Treatment Regimen (Day 0 to Day 3) cluster_monitoring Phase 3: Monitoring & Endpoint A Acclimatize Mice (e.g., BALB/c, 5 days) B Randomize into Treatment Groups (n=5 per group) A->B C Infect Mice Intravenously (IV) with 1x10^7 P. berghei Parasitized RBCs B->C D Administer Vehicle Control (e.g., 10% DMSO, 90% Corn Oil) Orally (PO), Once Daily C->D Day 0 (2h post-infection) E Administer Compound-S1 (e.g., 10, 30, 100 mg/kg) PO, Once Daily C->E Day 0 (2h post-infection) F Administer Artesunate (e.g., 10 mg/kg) PO, Once Daily C->F Day 0 (2h post-infection) G Daily Health Monitoring (Weight, Clinical Signs) H Prepare Thin Blood Smears (Day 4 post-infection) G->H I Giemsa Staining & Microscopy H->I J Calculate Percent Parasitemia and Percent Inhibition I->J

Caption: Workflow for the 4-Day Suppressive Test in a murine malaria model.

Detailed Experimental Protocol

1. Animal Handling and Acclimatization:

  • Source female BALB/c mice (6-8 weeks old) from a reputable supplier.
  • Acclimatize animals for a minimum of 5 days under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Infection:

  • On Day 0, infect mice intravenously with 1 x 10^7 P. berghei ANKA-parasitized red blood cells (RBCs).

3. Compound Formulation and Dosing:

  • Rationale for Formulation: The choice of vehicle is critical for ensuring bioavailability. A common starting point for poorly soluble compounds is a suspension in a vehicle like 10% DMSO, 40% PEG400, and 50% water, or an oil-based vehicle like corn oil. Preliminary tolerability studies are essential.
  • Dosing Groups (n=5 mice/group):
  • Group 1: Vehicle Control (e.g., 10% DMSO/90% Corn Oil)
  • Group 2: Compound-S1 (10 mg/kg)
  • Group 3: Compound-S1 (30 mg/kg)
  • Group 4: Compound-S1 (100 mg/kg)
  • Group 5: Artesunate (10 mg/kg, positive control)
  • Administer the first dose orally (p.o.) approximately 2 hours post-infection. Continue dosing once daily for four consecutive days (Day 0, 1, 2, 3).

4. Monitoring and Endpoint Analysis:

  • Monitor animal weight and general health daily.
  • On Day 4, collect blood via a tail snip to prepare thin blood smears.
  • Stain smears with Giemsa stain.
  • Determine the percentage of parasitized RBCs by counting at least 1,000 total RBCs under a light microscope.
  • Calculate the percent inhibition of parasite growth for each group relative to the vehicle control group using the formula: % Inhibition = (1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group)) * 100
Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format.

Table 1: Comparative Efficacy of Compound-S1 and Artesunate in the P. berghei 4-Day Suppressive Test

Treatment GroupDose (mg/kg, p.o.)Mean Parasitemia (%) on Day 4 (± SEM)Percent Inhibition (%)
Vehicle Control-25.4 (± 2.1)-
Compound-S1 1015.2 (± 1.8)40.2
Compound-S1 305.1 (± 0.9)79.9
Compound-S1 1000.8 (± 0.2)96.8
Artesunate (Positive Control) 100.2 (± 0.1)99.2

Interpretation of Results:

  • Dose-Response: Compound-S1 demonstrates a clear dose-dependent inhibition of parasite growth. This is a critical indicator of on-target activity.

  • Potency: The ED50 (effective dose to inhibit 50% of parasite growth) can be estimated from this data. In this hypothetical case, the ED50 for Compound-S1 would be between 10 and 30 mg/kg.

  • Comparative Efficacy: At 100 mg/kg, Compound-S1 shows efficacy comparable to the standard of care, Artesunate, at 10 mg/kg. While less potent on a mg-per-mg basis, this is a highly promising result for a novel scaffold and warrants further investigation into its pharmacokinetic and pharmacodynamic (PK/PD) properties. Related studies on diazaspiro[3.4]octane series have shown that medicinal chemistry optimization can lead to compounds with low nanomolar activity[4][5].

Part 3: Mechanistic Insights and Future Directions

While efficacy is paramount, understanding the mechanism of action is crucial for rational drug development. Let's hypothesize that related spirocyclic compounds are known to inhibit a specific parasitic enzyme, such as a kinase involved in parasite replication.

Hypothetical Signaling Pathway Inhibition

G cluster_host Host Cell cluster_parasite Parasite (P. falciparum) Nutrients Host Nutrients Receptor Nutrient Receptor Nutrients->Receptor PfPI4K PfPI4K (Kinase) Receptor->PfPI4K Signaling Downstream Signaling PfPI4K->Signaling Replication Parasite Replication Signaling->Replication CompoundS1 Compound-S1 CompoundS1->PfPI4K Inhibition

Caption: Hypothetical inhibition of a parasite kinase by Compound-S1.

This diagram illustrates a plausible mechanism where Compound-S1 blocks a critical parasite kinase (e.g., Phosphatidylinositol 4-kinase, PI4K), disrupting the signaling required for nutrient uptake and replication. Resistance selection studies followed by whole-genome sequencing can be a powerful tool to identify the molecular target of novel antimalarials, as has been demonstrated for other diazaspiro[3.4]octane series[4][5].

Next Steps and Self-Validating Systems

A successful 4-day suppressive test is a gateway to more advanced studies. The logic of a self-validating preclinical program dictates the following sequence:

  • Pharmacokinetic (PK) Studies: Does the compound have adequate exposure in the blood? A study in uninfected mice measuring plasma concentration over time after a single oral dose (e.g., 30 mg/kg) is essential. An ideal candidate will have good oral bioavailability and a half-life sufficient to maintain exposure above the in vitro IC50 for the dosing interval[6].

  • Toxicity Screening: Is the compound tolerated? A simple acute toxicity study at a high dose (e.g., 300 mg/kg) can provide an initial assessment of the safety window.

  • Advanced Efficacy Models: If PK and safety are favorable, move to more stringent models, such as a humanized mouse model with P. falciparum infection or models that assess activity against other life-cycle stages (e.g., gametocytes to test for transmission-blocking potential)[5].

By systematically validating efficacy, exposure, and safety, you build a comprehensive and trustworthy data package, essential for justifying further investment and progression towards clinical development. The journey for compounds derived from this compound is just beginning, but by applying these rigorous, comparative principles, we can effectively unlock their therapeutic potential.

References

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PubMed Central URL: [Link]

  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: ResearchGate URL: [Link]

  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: PubMed URL: [Link]

Sources

Navigating the Innovation Frontier: An Intellectual Property Guide to 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures to unlock new biological activities and overcome the limitations of traditional "flat" molecules. Spirocycles, characterized by a single atom shared between two rings, have emerged as a particularly promising class of scaffolds. Their inherent rigidity and three-dimensionality offer a unique platform for creating molecules with improved target specificity, enhanced metabolic stability, and favorable physicochemical properties. Natural products, with their intricate ring systems and rich stereochemistry, have long served as an inspiration for the design of new drugs[1].

This guide focuses on the intellectual property and scientific landscape of a specific and relatively underexplored spirocyclic scaffold: 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one . We will delve into the existing patent and scientific literature for this molecule and its close analogs, providing a comparative analysis of their potential therapeutic applications and the opportunities that lie within this nascent chemical space.

The Core Scaffold: this compound

The molecule of interest, this compound (CAS Number: 1221791-84-9), is a spirocyclic compound featuring a cyclobutane ring fused to a pyrazolinone ring. The presence of an amino group suggests a potential handle for further chemical modifications, making it an attractive building block for creating diverse chemical libraries.

Physicochemical Properties
PropertyValueSource
CAS Number1221791-84-9Sigma-Aldrich
Molecular FormulaC6H9N3OSigma-Aldrich
Purity95%Sigma-Aldrich
Physical FormSolidSigma-Aldrich
Melting Point86 - 88 °CSigma-Aldrich

Intellectual Property Landscape: A Realm of Opportunity

A comprehensive search of patent databases reveals a notable absence of a dense and overlapping intellectual property landscape specifically covering this compound as a core therapeutic agent. This "white space" presents a significant opportunity for researchers and organizations to establish a strong patent position in this area.

However, the broader chemical space of spirocyclic lactams and diazaspiro[3.4]octanes is attracting increasing attention, with several patents and patent applications highlighting their therapeutic potential.

Patents Covering Related Spirocyclic Scaffolds

While direct patents for our core molecule are scarce, the following examples illustrate the patenting trends for structurally related analogs:

  • Spiro-β-lactams: A US patent application (US20200352916A1) discloses a class of spiro-β-lactam derivatives with potential applications in preventing and treating malaria and co-infections with HIV[2]. These compounds are noted for their cholesterol absorption inhibition, antibacterial, and β-lactamase inhibition activities[2].

  • Spiro-oxindoles: A World Intellectual Property Organization patent application (WO2010045251A2) describes spiro-oxindole compounds as therapeutic agents, highlighting the broad interest in spirocyclic systems for drug discovery[3].

The existing patent landscape for related spirocyclic compounds is visualized below:

G Core_Molecule This compound (Limited Direct IP) Spiro_Lactams Spiro-Lactams (e.g., Spiro-β-lactams, Spiro-γ-lactams) Core_Molecule->Spiro_Lactams is a Diazaspiro_Octanes Diazaspiro[3.4]octanes Core_Molecule->Diazaspiro_Octanes is a Therapeutic_Applications Therapeutic Applications (Antimalarial, Antiviral, Antibacterial, Anticancer) Spiro_Lactams->Therapeutic_Applications Diazaspiro_Octanes->Therapeutic_Applications Spiro_Oxindoles Spiro-Oxindoles Spiro_Oxindoles->Therapeutic_Applications

Figure 1: Intellectual property landscape for related spirocyclic scaffolds.

Scientific Landscape and Therapeutic Potential of Analogs

While the specific molecule this compound is not extensively studied in the scientific literature, its core structure, the diazaspiro[3.4]octane, is gaining recognition as a privileged scaffold in drug discovery.

Diazaspiro[3.4]octane Analogs in Drug Discovery

Recent research has highlighted the potential of diazaspiro[3.4]octane derivatives in various therapeutic areas:

  • Antimalarial Activity: A novel series of diazaspiro[3.4]octanes was identified with activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria[4]. These compounds demonstrated low nanomolar activity against the asexual blood stage and potent transmission-blocking capabilities[4].

  • Antitubercular Activity: Researchers have explored 2,6-diazaspiro[3.4]octane derivatives as potent antitubercular agents[5].

  • Oncology: Diazaspiro[3.4]octane cores have been investigated as bioisosteres of piperazine in the framework of PARP inhibitors like Olaparib, although with reduced DNA damage and cytotoxicity in some cases[6]. They have also been explored as menin-MLL1 interaction inhibitors for cancer treatment[5].

  • Other CNS Applications: The 2,6-diazaspiro[3.4]octane motif has been incorporated into selective dopamine D3 receptor antagonists[5].

The diverse biological activities of diazaspiro[3.4]octane analogs are summarized below:

Therapeutic AreaTarget/MechanismReference
MalariaMulti-stage antiplasmodial activity[4]
TuberculosisAntitubercular agents[5]
OncologyPARP inhibition, Menin-MLL1 inhibition[5][6]
CNS DisordersDopamine D3 receptor antagonism[5]

Comparative Analysis of Spirocyclic Lactam Analogs

The pyrazolinone ring in this compound is a type of lactam. The broader class of spiro-lactams has shown promise in various therapeutic areas. A comparison of different spiro-lactam families provides context for the potential of our core molecule.

Spiro-Lactam TypeReported Biological ActivitiesKey Structural FeaturesRepresentative References
Spiro-β-lactamsAntibacterial, Antiviral (HIV), Cholesterol absorption inhibitionFour-membered lactam ring fused to another ring system[2]
Spiro-γ-lactamsAnti-HIV, AntiplasmodialFive-membered lactam ring fused to another ring system[7]
This compound(Largely Unexplored)Pyrazolinone (five-membered lactam with two nitrogen atoms) ring fused to a cyclobutane ringN/A

This comparison highlights the potential for this compound and its derivatives to exhibit a range of biological activities, given the precedents set by other spiro-lactam classes.

Experimental Protocols: A Proposed Synthetic Pathway

Proposed Synthesis of this compound

G Start Cyclobutanone Step1 Knoevenagel Condensation (with ethyl cyanoacetate) Start->Step1 Intermediate1 Ethyl 2-cyano-2-cyclobutylideneacetate Step1->Intermediate1 Step2 Hydrazine Hydrate Intermediate1->Step2 Intermediate2 3-Amino-4,5-dihydro-1H-spiro[cyclobutane-1,4'-pyrazol]-5'-one Step2->Intermediate2 Step3 (Hypothetical final step - e.g., tautomerization/oxidation) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Figure 2: Proposed synthetic workflow for the core molecule.

Step 1: Knoevenagel Condensation

  • To a solution of cyclobutanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product, ethyl 2-cyano-2-cyclobutylideneacetate, by column chromatography.

Step 2: Pyrazolinone Ring Formation

  • Dissolve the purified product from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the reaction to room temperature, which may result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the spiro-pyrazolinone intermediate.

Step 3: Final Tautomerization/Oxidation

The final step to introduce the endocyclic double bond might occur spontaneously upon formation of the pyrazolinone ring or may require a subsequent oxidation or isomerization step, the conditions for which would need to be empirically determined.

Future Outlook and Opportunities

The intellectual property landscape for this compound and its immediate analogs appears to be an open field, ripe for exploration. The demonstrated therapeutic potential of the broader diazaspiro[3.4]octane and spiro-lactam families provides a strong rationale for investigating this novel scaffold.

Key opportunities include:

  • Establishing a foundational patent portfolio: The synthesis and characterization of novel derivatives of this compound could form the basis of a strong intellectual property position.

  • Exploring diverse therapeutic areas: Given the wide range of biological activities observed for related spirocyclic compounds, a broad screening campaign of a library based on this scaffold could uncover novel activities in oncology, infectious diseases, and CNS disorders.

  • Leveraging the 3D structure: The unique three-dimensional nature of this scaffold can be exploited to design highly selective inhibitors for challenging biological targets.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • US20200352916A1 - Novel spiro-lactam compounds, process and uses thereof. Google Patents.
  • WO2010045251A2 - Spiro-oxindole compounds and their use as therapeutic agents. Google Patents.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. Available at: [Link]

  • Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. Available at: [Link]

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The Versatility of the Diazaspiro[3.4]octane Scaffold: A Comparative Review of Recent Patents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is perpetual. The diazaspiro[3.4]octane core, a unique spirocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its three-dimensional architecture allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. This guide provides an in-depth comparison of recent patents that leverage the diazaspiro[3.4]octane and related spiro-γ-lactam frameworks, showcasing their therapeutic potential across diverse disease areas.

The inherent rigidity of spirocyclic systems, such as the diazaspiro[3.4]octane core, is a key attribute that medicinal chemists exploit to pre-organize a molecule into a conformation that is optimal for binding to a specific biological target. This can lead to improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs. This guide will delve into specific examples from recent patent literature to illustrate the diverse applications of this versatile scaffold.

Core Scaffold: 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one and its Analogs

The fundamental structure of this compound presents a compelling starting point for library synthesis. The spirocyclic core provides a rigid framework, while the amino group and the lactam functionality offer multiple points for chemical modification, allowing for the exploration of a wide chemical space.

Core structure of this compound.

Comparative Analysis of Patented Diazaspiro[3.4]octane Derivatives

This section will compare two distinct applications of the diazaspiro[3.4]octane scaffold, highlighting the chemical modifications that tailor the core structure for specific biological targets.

Case Study 1: KRAS G12C Inhibitors for Oncology

The KRAS protein, a key signaling node, is frequently mutated in various cancers. The G12C mutation has been a particularly challenging target for drug developers. A recent patent application (WO2020086739A1) discloses a series of 2,6-diazaspiro[3.4]octane derivatives as potent and selective inhibitors of KRAS G12C.[1]

The invention describes compounds where the diazaspiro[3.4]octane core acts as a central scaffold to position an acryloyl group, which covalently binds to the mutant cysteine residue of KRAS G12C, and a substituted benzonitrile moiety that occupies a key binding pocket.

Key Structural Features and SAR:

FeatureRole
2,6-Diazaspiro[3.4]octane Core Rigid scaffold for optimal positioning of pharmacophores.
Acryloyl Group Covalent warhead that irreversibly binds to the Cys12 residue of mutant KRAS.
Substituted Benzonitrile Occupies the switch-II pocket, enhancing potency and selectivity.
Indazole Moiety Forms key hydrogen bond interactions with the protein backbone.

Representative Compound and Biological Activity:

A representative compound from this patent is 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile. The patent provides in vitro data demonstrating the potent inhibitory activity of these compounds against KRAS G12C.

Compound ExampleTargetIC50 (nM)
Example CompoundKRAS G12C< 10

Note: The exact IC50 values are often presented as ranges in patent literature.

KRAS_Inhibitor_Workflow cluster_0 Drug Discovery & Development Scaffold 2,6-Diazaspiro[3.4]octane Core Drug_Molecule KRAS G12C Inhibitor Scaffold->Drug_Molecule Provides Rigidity Warhead Acryloyl Group Warhead->Drug_Molecule Covalent Binding Binding_Moiety Substituted Benzonitrile Binding_Moiety->Drug_Molecule High Affinity Target KRAS G12C Mutant Protein Assay In Vitro IC50 Determination Target->Assay Tested In Outcome Potent & Selective Inhibition Assay->Outcome Drug_Molecule->Target Inhibits

Workflow for the development of KRAS G12C inhibitors.
Case Study 2: M4 Muscarinic Acetylcholine Receptor (M4) Agonists for Neurological Disorders

In contrast to the oncology application, another patent (WO2021070091A1) describes a series of 5-oxa-2-azaspiro[3.4]octane derivatives as selective M4 muscarinic acetylcholine receptor agonists.[2] These compounds have potential applications in treating neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.

This invention utilizes a different variation of the spiro[3.4]octane core, where one of the nitrogen atoms is replaced by oxygen. This modification, along with the specific substitution patterns, directs the molecule's activity towards the M4 receptor.

Key Structural Features and SAR:

FeatureRole
5-Oxa-2-azaspiro[3.4]octane Core Provides a distinct three-dimensional shape to fit the M4 receptor binding site.
Substituted Pyridine/Pyrimidine Ring Engages in key interactions within the orthosteric binding site of the M4 receptor.
Amide Linker Connects the core to the aromatic ring system and participates in hydrogen bonding.

Representative Compound and Biological Activity:

The patent discloses compounds with high affinity and functional agonism at the M4 receptor, with good selectivity over other muscarinic receptor subtypes.

Compound ExampleTargetEC50 (nM)Selectivity (vs. M1, M2, M3, M5)
Example CompoundM4 Receptor< 50> 100-fold

Note: The exact EC50 values and selectivity ratios are often presented as ranges in patent literature.

M4_Agonist_Signaling Agonist 5-Oxa-2-azaspiro[3.4]octane Derivative M4_Receptor M4 Muscarinic Receptor Agonist->M4_Receptor Binds to G_Protein Gi/o Protein M4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to

Signaling pathway of M4 muscarinic receptor agonists.

Experimental Protocols

To provide a practical context, below are generalized experimental protocols that are representative of the assays described in these patents for evaluating compound performance.

Experimental Protocol 1: KRAS G12C Inhibition Assay (Biochemical)
  • Reagent Preparation :

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Reconstitute recombinant KRAS G12C protein and a fluorescently labeled GTP analog (e.g., BODIPY-GTP) in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure :

    • Add a small volume of the diluted test compounds to a 384-well microplate.

    • Add the KRAS G12C protein to the wells and incubate for a specified period (e.g., 30 minutes) to allow for covalent bond formation.

    • Initiate the reaction by adding the fluorescently labeled GTP analog.

    • Monitor the change in fluorescence polarization over time using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocol 2: M4 Receptor Functional Assay (Cell-Based)
  • Cell Culture :

    • Culture a stable cell line (e.g., CHO or HEK293) expressing the human M4 muscarinic acetylcholine receptor.

    • Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.

  • Assay Procedure :

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Treat the cells with the test compounds and incubate for a defined period.

    • Measure the downstream signaling effect, which for Gi-coupled receptors like M4 is typically a decrease in intracellular cyclic AMP (cAMP). This can be measured using a variety of commercially available kits (e.g., HTRF, ELISA).

  • Data Analysis :

    • Calculate the percentage of agonism for each compound concentration relative to a known M4 agonist (e.g., carbachol).

    • Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The diazaspiro[3.4]octane scaffold and its analogs represent a highly versatile platform in modern drug discovery. The comparative analysis of recent patents demonstrates that subtle modifications to the core structure and its substituents can lead to compounds with vastly different therapeutic applications, from targeted cancer therapy to the treatment of complex neurological disorders. The rigid, three-dimensional nature of this scaffold provides a powerful tool for medicinal chemists to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, we can expect to see the continued emergence of innovative drug candidates built upon this remarkable chemical framework.

References

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  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C5H8N2O2 | CID 105427353 - PubChem. Available at: [Link]

  • CN113024572B - Spiro-γ-lactam compound and its synthetic method and application - Google Patents.
  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents.
  • WO2018203346A1 - γ-SPIROKETAL- γ –LACTONES AND PHARMACEUTICAL COMPOSITION CONTAINING SAME AND PROCESS FOR PREPARATION THEREOF - Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]

  • 89691-88-3| Chemical Name : 5,7-Diazaspiro[3.4]octane-6,8-dione | Pharmaffiliates. Available at: [Link]

  • WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis - Google Patents.
  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one - Lead Sciences. Available at: [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • EP2554539B1 - Method for producing gamma-spirolactams from cyclic unsaturated carboxylic acids - Google Patents.
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  • US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists - Google Patents.
  • Substituted 5-hydroxy-3,4,6,9,9a, 10-hexanhydro-2h-1-oxa04a,8a-diaza-anthracene-6,10-dioness - Patent US-8129385-B2 - PubChem. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one. As a novel compound, it is imperative to treat it with the utmost caution, adhering to the highest safety standards to mitigate potential risks. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of exposure and associated hazards are summarized below. A thorough risk assessment should be conducted before commencing any work with this compound.

GHS Hazard Classification:

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07Warning

A structurally related compound, 5,7-Diazaspiro(3.4)octane-6,8-dione, is also known to cause skin and serious eye irritation[1]. Due to the structural similarities, it is prudent to assume that this compound may also be an irritant.

Potential Chemical Instability:

The diazaspiro structure contains a lactam (amide) functionality, which may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening[2]. The tertiary amine within the spirocyclic system is also prone to oxidation[2]. While specific data on the thermal stability of this compound is unavailable, related diazo compounds are known to undergo exothermic decomposition[3]. Therefore, exposure to high temperatures and incompatible materials should be avoided.

Engineering Controls: The First Line of Defense

To minimize exposure, all work with this compound should be conducted in a well-ventilated laboratory with appropriate engineering controls.

  • Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[4].

  • Ventilation: Ensure general laboratory ventilation is adequate to maintain a safe working environment.

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound. Proper selection and use of PPE are critical to prevent personal exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested according to EN 374[3].To prevent skin contact, as the compound is harmful upon dermal absorption.
Eye Protection Safety goggles with side shields[3].To protect eyes from dust particles and splashes.
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection An N95 respirator or higher may be required for handling large quantities or when there is a risk of aerosolization[5].To prevent inhalation of the harmful compound.
Safe Handling and Experimental Workflow

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound. The following workflow is recommended:

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Don_PPE 1. Don appropriate PPE Prepare_Work_Area 2. Prepare work area in fume hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh compound in fume hood Prepare_Work_Area->Weigh_Compound Dissolve_Compound 4. Dissolve in appropriate solvent Weigh_Compound->Dissolve_Compound Clean_Work_Area 5. Clean work area and equipment Dissolve_Compound->Clean_Work_Area Doff_PPE 6. Doff PPE correctly Clean_Work_Area->Doff_PPE Wash_Hands 7. Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Recommended workflow for handling this compound.

Step-by-Step Protocol:

  • Don PPE: Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the fume hood is functioning correctly. Cover the work surface with an absorbent, disposable liner.

  • Weigh Compound: Carefully weigh the required amount of the solid compound within the fume hood. Avoid creating dust.

  • Dissolve Compound: Add the solvent to the solid in a closed container to minimize the risk of splashes or aerosol generation.

  • Clean Work Area: After the experiment, decontaminate all surfaces and equipment.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact a hazardous waste disposal team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: Dispose of all waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Incineration is often the preferred method for the disposal of pharmaceutical compounds to ensure complete destruction[6].

References

  • PubChem. 5,7-Diazaspiro(3.4)octane-6,8-dione. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • Le-Huu, T., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(10), 2248-2257. [Link]

  • Wang, Y., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 62(17), 7938-7954. [Link]

  • Manoranjan, T. H., et al. (2023). Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. Molecules, 28(23), 7851. [Link]

  • Li, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Bioorganic & Medicinal Chemistry, 28(1), 115203. [Link]

  • Pommier, Y., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 62(17), 7938-7954. [Link]

  • Kotha, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Kotha, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]

  • Alcaide, B., et al. (2020). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry, 85(15), 9685-9695. [Link]

  • Monteiro, A., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4154-4191. [Link]

  • Monteiro, A., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6141-6152. [Link]

  • Li, Y., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, 15(1), 123-130. [Link]

  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 5,7-Diazaspiro[3.4]octane-6,8-dione. [Link]

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Retrosynthesis Analysis

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8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
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8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

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